molecular formula C14H8Cl2O2 B1329442 [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride CAS No. 2351-37-3

[1,1'-Biphenyl]-4,4'-dicarbonyl dichloride

Cat. No.: B1329442
CAS No.: 2351-37-3
M. Wt: 279.1 g/mol
InChI Key: QDBOAKPEXMMQFO-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-4,4'-dicarbonyl dichloride is a useful research compound. Its molecular formula is C14H8Cl2O2 and its molecular weight is 279.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-carbonochloridoylphenyl)benzoyl chloride
Source PubChem
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InChI

InChI=1S/C14H8Cl2O2/c15-13(17)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(16)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBOAKPEXMMQFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0062343
Record name [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride
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Molecular Weight

279.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2351-37-3
Record name 4,4′-Biphenyldicarbonyl chloride
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Record name (1,1'-Biphenyl)-4,4'-dicarbonyl dichloride
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Record name [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride
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Record name [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride
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Record name [1,1'-biphenyl]-4,4'-dicarbonyl dichloride
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Record name 4,4′-Bibenzoyl chloride
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Foundational & Exploratory

An In-depth Technical Guide to [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[1,1'-Biphenyl]-4,4'-dicarbonyl dichloride, a bifunctional aromatic compound, serves as a critical building block in the synthesis of high-performance polymers and is a molecule of interest in the development of novel therapeutics. Its rigid biphenyl core and reactive acyl chloride groups make it a versatile precursor for creating complex molecular architectures with unique properties. This technical guide provides a comprehensive overview of the chemical and physical properties, detailed experimental protocols for its synthesis and subsequent polymerization, and explores its applications, particularly in the realm of drug discovery and development.

Chemical and Physical Properties

This compound, also known as 4,4'-biphenyldicarbonyl chloride, is a white to light yellow crystalline solid.[1] It is characterized by two carbonyl chloride functional groups attached to a biphenyl backbone.[1] This structure imparts significant reactivity, particularly in acylation reactions.[1]

Quantitative Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₁₄H₈Cl₂O₂PubChem[2]
Molecular Weight 279.12 g/mol PubChem[2]
CAS Number 2351-37-3PubChem[2]
Appearance White to light yellow crystalline solidCymitQuimica[1]
Melting Point Information not available
Boiling Point Information not available
Solubility Soluble in organic solvents like dichloromethane and chloroform; insoluble in water.[1]CymitQuimica[1]
Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following data has been reported:

  • ¹H NMR Spectrum: Data available but specific peaks not detailed in the provided search results.

  • ¹³C NMR Spectrum: Data available but specific peaks not detailed in the provided search results.

  • Infrared (IR) Spectrum: Data available but specific peaks not detailed in the provided search results.

  • Mass Spectrum: Data available but specific fragmentation patterns not detailed in the provided search results.

Experimental Protocols

Detailed methodologies are essential for the synthesis and application of this compound in a research and development setting.

Synthesis of this compound

The most common route for the synthesis of this compound involves a two-step process starting from biphenyl.

Step 1: Synthesis of [1,1'-Biphenyl]-4,4'-dicarboxylic acid

Several methods exist for the synthesis of the dicarboxylic acid precursor. One established method involves the oxidation of 4,4'-diisopropylbiphenyl.

  • Materials: 4,4'-diisopropylbiphenyl, cobalt acetate, manganese acetate, ammonium bromide, glacial acetic acid, air or oxygen source.

  • Procedure:

    • In a suitable reactor, charge 4,4'-diisopropylbiphenyl and a solution of cobalt acetate, manganese acetate, and ammonium bromide in glacial acetic acid.

    • Heat the mixture to the reaction temperature (typically around 150-200°C) while stirring vigorously.

    • Introduce a continuous stream of air or oxygen into the reaction mixture.

    • Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

    • Upon completion, cool the reaction mixture to room temperature to allow the product, [1,1'-Biphenyl]-4,4'-dicarboxylic acid, to precipitate.

    • Collect the solid product by filtration, wash with hot acetic acid and then with water to remove impurities.

    • Dry the product under vacuum.

Step 2: Conversion to this compound

The dicarboxylic acid is then converted to the diacyl chloride using a chlorinating agent, most commonly thionyl chloride (SOCl₂).[3]

  • Materials: [1,1'-Biphenyl]-4,4'-dicarboxylic acid, thionyl chloride, and an inert solvent (e.g., toluene or chloroform). A catalytic amount of dimethylformamide (DMF) can be used to accelerate the reaction.

  • Procedure:

    • In a fume hood, suspend [1,1'-Biphenyl]-4,4'-dicarboxylic acid in an excess of thionyl chloride or in an inert solvent containing thionyl chloride.

    • Add a catalytic amount of DMF.

    • Heat the mixture to reflux and maintain for several hours until the reaction is complete (cessation of gas evolution, HCl and SO₂).

    • Remove the excess thionyl chloride and solvent by distillation under reduced pressure.

    • The crude this compound can be purified by recrystallization from a suitable solvent like hexane or toluene.[4]

Synthesis of Polyamides

This compound is a key monomer for the synthesis of aromatic polyamides (aramids) through polycondensation with aromatic diamines.

  • Materials: this compound, an aromatic diamine (e.g., p-phenylenediamine), a polar aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc)), and an acid scavenger (e.g., pyridine or triethylamine).

  • Procedure (Low-Temperature Solution Polycondensation):

    • Dissolve the aromatic diamine in the polar aprotic solvent in a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add a solution of this compound in the same solvent to the cooled diamine solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours.

    • The resulting viscous polymer solution can be precipitated by pouring it into a non-solvent like methanol or water.

    • Collect the fibrous polymer by filtration, wash thoroughly with water and methanol, and dry under vacuum.

Synthesis of Polyesters

Similarly, polyesters can be synthesized by the reaction of this compound with aromatic or aliphatic diols.

  • Materials: this compound, a diol (e.g., bisphenol A or 1,4-butanediol), a suitable solvent (e.g., chloroform or chlorobenzene), and an acid scavenger (e.g., pyridine).

  • Procedure (Solution Polycondensation):

    • Dissolve the diol and the acid scavenger in the solvent in a reaction vessel.

    • Slowly add a solution of this compound in the same solvent to the diol solution at room temperature with stirring.

    • Heat the reaction mixture to reflux for several hours to ensure complete polymerization.

    • Cool the solution and precipitate the polyester by pouring it into a non-solvent such as methanol.

    • Collect the polymer, wash, and dry as described for polyamides.

Applications in Drug Development and Research

The biphenyl moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[5][6][7] Its rigid nature can help in pre-organizing a molecule for optimal interaction with a biological target. While direct applications of this compound in drug synthesis are not extensively documented in publicly available literature, its derivatives are of significant interest. For instance, biphenyl derivatives have been explored as androgen receptor degraders for the treatment of prostate cancer.[8] The dicarbonyl dichloride functionality allows for the facile introduction of the biphenyl core into more complex molecules through the formation of amide or ester linkages.

Potential Signaling Pathway Involvement

While no specific signaling pathways involving molecules directly synthesized from this compound were identified in the search results, the biphenyl core is a key feature in molecules that target a variety of pathways. For example, the biphenyl structure is found in angiotensin II receptor blockers (e.g., Valsartan), which are central to the renin-angiotensin-aldosterone system (RAAS) pathway involved in blood pressure regulation. The versatility of this compound allows for its potential use in creating libraries of biphenyl-containing compounds for screening against various biological targets and signaling pathways.

Visualizations

Synthesis Workflow

Synthesis_Workflow Biphenyl Biphenyl Diisopropylbiphenyl 4,4'-Diisopropylbiphenyl Biphenyl->Diisopropylbiphenyl Alkylation Dicarboxylic_Acid [1,1'-Biphenyl]-4,4'- dicarboxylic acid Diisopropylbiphenyl->Dicarboxylic_Acid Oxidation Dicarbonyl_Dichloride [1,1'-Biphenyl]-4,4'- dicarbonyl dichloride Dicarboxylic_Acid->Dicarbonyl_Dichloride Chlorination (SOCl₂) Polyamide Polyamide Dicarbonyl_Dichloride->Polyamide Polycondensation with Diamine Polyester Polyester Dicarbonyl_Dichloride->Polyester Polycondensation with Diol

Caption: General synthesis workflow for this compound and its polymers.

Polymerization Reactions

Polymerization_Reactions cluster_polyamide Polyamide Synthesis cluster_polyester Polyester Synthesis Dicarbonyl_Dichloride_PA [1,1'-Biphenyl]-4,4'- dicarbonyl dichloride Polyamide Polyamide (-CO-Ar-CO-NH-Ar-NH-)n Dicarbonyl_Dichloride_PA->Polyamide Diamine Aromatic Diamine (H₂N-Ar-NH₂) Diamine->Polyamide Dicarbonyl_Dichloride_PE [1,1'-Biphenyl]-4,4'- dicarbonyl dichloride Polyester Polyester (-CO-Ar-CO-O-R-O-)n Dicarbonyl_Dichloride_PE->Polyester Diol Diol (HO-R-OH) Diol->Polyester

Caption: Polycondensation reactions of this compound.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[2] It is also corrosive to metals.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a valuable and reactive chemical intermediate with significant applications in polymer chemistry and potential for use in the synthesis of novel bioactive molecules. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and professionals working with this compound. Further exploration into its derivatization and biological evaluation could lead to the discovery of new materials and therapeutic agents.

References

[1,1'-Biphenyl]-4,4'-dicarbonyl dichloride CAS number 2351-37-3

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride (CAS 2351-37-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, with the CAS number 2351-37-3, is a highly reactive organic compound that serves as a crucial building block in the synthesis of a variety of polymers and fine chemicals. Its rigid biphenyl core and two acyl chloride functional groups make it a valuable monomer for the production of high-performance polyamides and polyesters with applications in materials science. While not a therapeutic agent itself, the biphenyl moiety is a recognized pharmacophore in numerous biologically active molecules, and polymers derived from this compound are being explored for applications in drug delivery systems. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its relevance to researchers in chemistry and drug development.

Chemical and Physical Properties

This compound is a white to light yellow crystalline solid.[1] It is characterized by its high reactivity, particularly in acylation reactions, owing to the two carbonyl chloride groups.[1] The compound is soluble in organic solvents like dichloromethane and chloroform but is insoluble in water.[1]

PropertyValueReference(s)
CAS Number 2351-37-3[2]
Molecular Formula C₁₄H₈Cl₂O₂[2]
Molecular Weight 279.12 g/mol [2]
Appearance White to light yellow crystalline solid[1]
Melting Point 184 - 187 °CNot specified
Boiling Point Not availableNot specified
Solubility Soluble in dichloromethane and chloroform; insoluble in water[1]
IUPAC Name 4-(4-carbonochloridoylphenyl)benzoyl chloride[2]
Synonyms 4,4'-Biphenyldicarbonyl chloride, 4,4'-Bibenzoyl Chloride, 4,4'-Dibenzoyl Chloride[2]

Synthesis and Purification

The primary synthetic route to this compound involves the reaction of its parent dicarboxylic acid, [1,1'-biphenyl]-4,4'-dicarboxylic acid, with a chlorinating agent such as oxalyl chloride.

Experimental Protocol: Synthesis from [1,1'-biphenyl]-4,4'-dicarboxylic acid[3]

Materials:

  • [1,1'-biphenyl]-4,4'-dicarboxylic acid (0.1 mol, 24.23 g)

  • Dry tetrahydrofuran (THF) (480 ml)

  • Oxalyl chloride (60 ml)

  • Dry N,N-dimethylformamide (DMF) (0.24 ml)

  • Ether

Procedure:

  • A mixture of [1,1'-biphenyl]-4,4'-dicarboxylic acid in dry THF is prepared in a reaction flask.

  • Oxalyl chloride is added to the mixture, followed by the addition of a catalytic amount of dry DMF.

  • The reaction mixture is stirred at room temperature for 10 minutes.

  • The mixture is then heated to reflux for 90 minutes.

  • After the reaction is complete, the mixture is concentrated under reduced pressure to yield a yellow solid.

  • To remove any residual oxalyl chloride, the solid is taken up in dry THF and concentrated under reduced pressure. This step is repeated two more times.

  • The final product is triturated with ether and collected by suction filtration.

Yield: 25.6 g (93%) of [1,1'-biphenyl]-4,4'-dicarbonyl chloride as a yellow solid.[3]

Purification

Recrystallization is a common method for purifying the product. While specific solvents for the dicarbonyl chloride are not detailed, a related compound, 4-biphenyl carboxylic acid, can be recrystallized from a mixture of benzene and petroleum ether or aqueous ethanol.[4] Given the solubility profile, recrystallization from a solvent system like toluene or a mixture of a good solvent (e.g., THF, dichloromethane) and a poor solvent (e.g., hexane) could be effective.

Applications

The primary application of this compound is as a monomer in the synthesis of aromatic polymers, particularly polyamides and polyesters. The rigid biphenyl unit imparts high thermal stability and mechanical strength to the resulting polymers.

Polyamide Synthesis

This compound readily reacts with diamines in a polycondensation reaction to form polyamides. These reactions are typically carried out at low temperatures.

Experimental Protocol: General Polyamide Synthesis[5]

Materials:

  • This compound

  • Aromatic or aliphatic diamine (e.g., phenylenediamines, piperazine)

  • Solvent system (e.g., dimethylformamide containing 5% lithium chloride for aromatic diamines; trifluoroethanol for aliphatic diamines)

Procedure (Interfacial Polycondensation):

  • The diamine is dissolved in an aqueous alkaline solution.

  • This compound is dissolved in a water-immiscible organic solvent.

  • The two solutions are carefully brought into contact, and the polyamide forms at the interface.

  • The polymer film is continuously removed from the interface.

Alternatively, solution polycondensation can be employed where both monomers are dissolved in a suitable solvent.

Polyester Synthesis

Similarly, polyesters can be synthesized by reacting this compound with diols. These polyesters often exhibit high glass transition temperatures and thermal stability.

Relevance in Drug Development

While this compound itself is not a pharmaceutical, the biphenyl scaffold is a common structural motif in many biologically active compounds. Biphenyl derivatives have been shown to possess a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5]

Furthermore, the polymers synthesized from this compound have potential applications in the pharmaceutical field, particularly in drug delivery. Biphenyl-containing polymers can be engineered into nanocarriers, such as micelles or nanoparticles, to encapsulate and deliver therapeutic agents.[6] The rigid and aromatic nature of the biphenyl unit can contribute to the stability and drug-loading capacity of these delivery systems. For instance, hyper-crosslinked polymers derived from biphenyl have been investigated for the removal of pharmaceutical contaminants from water, indicating their potential for interaction with drug molecules.[7]

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[2] It is also corrosive to metals.[2] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Spectral Data

Spectroscopic Technique Key Features
¹H NMR Aromatic protons typically appear in the range of 7.0-8.5 ppm.
¹³C NMR Carbonyl carbons will have a characteristic downfield shift (around 165-175 ppm). Aromatic carbons will appear in the 120-140 ppm region.
IR Spectroscopy A strong absorption band characteristic of the C=O stretch in acyl chlorides is expected around 1750-1800 cm⁻¹.
Mass Spectrometry The molecular ion peak (M+) would be observed, along with characteristic fragmentation patterns including the loss of chlorine and carbon monoxide.

Visualizations

Synthesis of this compound

G cluster_reactants Reactants cluster_process Reaction cluster_products Products dicarboxylic_acid [1,1'-biphenyl]-4,4'- dicarboxylic acid reaction Stir at RT (10 min) Reflux in THF (90 min) dicarboxylic_acid->reaction oxalyl_chloride Oxalyl Chloride oxalyl_chloride->reaction DMF DMF (catalyst) DMF->reaction product [1,1'-Biphenyl]-4,4'- dicarbonyl dichloride reaction->product byproducts CO + CO₂ + HCl reaction->byproducts

Caption: Synthesis of the target compound.

Polymerization Reactions

G cluster_polyamide Polyamide Synthesis cluster_polyester Polyester Synthesis monomer [1,1'-Biphenyl]-4,4'- dicarbonyl dichloride polyamide Polyamide monomer->polyamide + polyester Polyester monomer->polyester + diamine Diamine (H₂N-R-NH₂) diamine->polyamide diol Diol (HO-R'-OH) diol->polyester

Caption: Polymerization pathways.

Potential Role in Drug Development

G compound [1,1'-Biphenyl]-4,4'- dicarbonyl dichloride polymer Biphenyl-containing Polymer compound->polymer Polymerization drug_delivery Drug Delivery (Nanocarriers) polymer->drug_delivery bioactive_scaffold Scaffold for Bioactive Molecules polymer->bioactive_scaffold

Caption: Relevance to drug development.

References

An In-Depth Technical Guide to the Physical Properties of 4,4'-Biphenyldicarbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4,4'-Biphenyldicarbonyl chloride, a key bifunctional monomer in polymer synthesis and a versatile reagent in organic chemistry. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by presenting meticulously compiled data, detailed experimental methodologies, and relevant structural information.

Core Physical Properties

4,4'-Biphenyldicarbonyl chloride is a white to light yellow crystalline solid.[1] Its bifunctional nature, stemming from the two acyl chloride groups attached to the biphenyl backbone, governs its high reactivity, particularly in acylation reactions to form esters and amides.[1]

Quantitative Physical Data

The following table summarizes the key physical properties of 4,4'-Biphenyldicarbonyl chloride.

Physical PropertyValueSource(s)
Molecular Formula C₁₄H₈Cl₂O₂[1][2]
Molecular Weight 279.12 g/mol [1][2]
Melting Point 189 °C[3]
Boiling Point 407.8 ± 38.0 °C (Predicted)[3]
Density 1.344 g/cm³[3]
Solubility Soluble in dichloromethane and chloroform; Insoluble in water.[1]

Experimental Protocols

This section details the methodologies for determining the key physical properties of 4,4'-Biphenyldicarbonyl chloride.

Melting Point Determination

The melting point of 4,4'-Biphenyldicarbonyl chloride can be determined using the capillary tube method with a melting point apparatus.

Procedure:

  • A small amount of finely powdered 4,4'-Biphenyldicarbonyl chloride is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of a calibrated melting point apparatus.

  • The sample is heated at a steady rate of 10-20 °C/min initially.

  • The heating rate is reduced to 1-2 °C/min when the temperature is within 20 °C of the expected melting point.

  • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting point range. For a pure substance, this range is typically narrow.

Solubility Determination

The qualitative solubility of 4,4'-Biphenyldicarbonyl chloride in various solvents is determined by the shake-flask method at a controlled temperature.

Procedure:

  • A small, accurately weighed amount of 4,4'-Biphenyldicarbonyl chloride (e.g., 10 mg) is added to a vial containing a known volume of the test solvent (e.g., 1 mL).

  • The vial is sealed and agitated at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • The mixture is then visually inspected for the presence of undissolved solid.

  • If the solid completely dissolves, the substance is classified as soluble in that solvent under the tested conditions. If solid remains, it is classified as insoluble or sparingly soluble.

Synthesis of 4,4'-Biphenyldicarbonyl Chloride

4,4'-Biphenyldicarbonyl chloride is typically synthesized from 4,4'-biphenyldicarboxylic acid. The following is a representative experimental protocol.

Reaction Scheme:

G reactant 4,4'-Biphenyldicarboxylic Acid product 4,4'-Biphenyldicarbonyl Chloride reactant->product THF, Reflux reagent Oxalyl Chloride (COCl)₂ DMF (catalyst)

Synthesis Pathway for 4,4'-Biphenyldicarbonyl chloride.

Experimental Protocol:

A mixture of 4,4'-biphenyldicarboxylic acid in dry tetrahydrofuran (THF) is treated with an excess of oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF). The reaction mixture is stirred and heated to reflux. After the reaction is complete, the excess oxalyl chloride and THF are removed under reduced pressure to yield 4,4'-Biphenyldicarbonyl chloride.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of 4,4'-Biphenyldicarbonyl chloride.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band characteristic of the C=O stretching vibration of the acyl chloride group, typically in the region of 1750-1800 cm⁻¹. Aromatic C-H and C=C stretching vibrations are also expected.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would display signals corresponding to the aromatic protons on the biphenyl rings. Due to the symmetry of the molecule, a simplified pattern of doublets is expected in the aromatic region (typically δ 7.0-8.5 ppm).

    • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the acyl chloride (typically in the range of δ 165-175 ppm) and the aromatic carbons of the biphenyl backbone.[1]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (m/z = 279), along with characteristic fragmentation patterns, including the loss of chlorine and carbonyl groups.[1]

References

An In-depth Technical Guide to [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride, a bifunctional monomer crucial in the synthesis of high-performance polymers. The document is intended for researchers, scientists, and professionals in drug development and material science, offering detailed information on its molecular structure, chemical properties, and experimental protocols for its synthesis and polymerization.

Molecular Structure and Properties

This compound, also known as 4,4'-biphenyldicarbonyl chloride, is an organic compound featuring a biphenyl core with two carbonyl chloride functional groups at the 4 and 4' positions.[1][2] This structure imparts rigidity and linearity to the polymers derived from it. The presence of reactive acyl chloride groups makes it a versatile building block for various polymerization reactions.[3][4]

The fundamental properties of this compound are summarized in the table below, providing key quantitative data for reference.

PropertyValueSource
Molecular Formula C₁₄H₈Cl₂O₂[5][6][7]
Molecular Weight 279.12 g/mol [6][7][8]
IUPAC Name This compound[7]
CAS Number 2351-37-3[5][6][7]
Appearance White to light yellow crystalline solid[1]
Melting Point 189 °CChemicalBook
Boiling Point (Predicted) 407.8 ± 38.0 °CChemicalBook
Density 1.344 g/cm³ChemicalBook
Solubility Soluble in organic solvents like dichloromethane and chloroform; insoluble in water.[1]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in polymerization are outlined below. These protocols are foundational for the development of advanced materials.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 4,4'-biphenyldicarboxylic acid with a chlorinating agent, such as oxalyl chloride or thionyl chloride.

Protocol:

  • In a dry reaction vessel under a nitrogen atmosphere, a mixture of 4,4'-biphenyldicarboxylic acid (1 equivalent) is suspended in a dry solvent such as tetrahydrofuran.

  • A catalytic amount of N,N-dimethylformamide (DMF) is added to the suspension.

  • Oxalyl chloride (2-3 equivalents) is added dropwise to the mixture with stirring at room temperature.

  • The reaction mixture is then heated to reflux for a specified period (typically 1-2 hours) until the evolution of gas ceases and the solid dissolves.

  • The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude product.

  • The resulting solid, this compound, can be purified by trituration with a non-polar solvent like ether and collected by suction filtration.

Polymer Synthesis via Interfacial Polymerization

This compound is a key monomer in interfacial polymerization to produce polyamides. This method involves the reaction between a diamine dissolved in an aqueous phase and the diacid chloride in an immiscible organic phase.

Protocol for Polyamide Synthesis:

  • An aqueous solution of a diamine (e.g., hexamethylenediamine) and an acid scavenger (e.g., sodium hydroxide) is prepared.

  • A solution of this compound is prepared in an organic solvent immiscible with water, such as dichloromethane or hexane.

  • The aqueous solution is carefully layered on top of the organic solution in a beaker.

  • A polymer film forms at the interface of the two layers.

  • This film can be continuously drawn out from the interface, washed with water and a suitable solvent to remove unreacted monomers and byproducts, and then dried.

Visualized Workflows and Pathways

To further elucidate the processes involving this compound, the following diagrams illustrate key experimental and logical workflows.

Synthesis_Workflow Biphenyl_acid [1,1'-Biphenyl]-4,4'- dicarboxylic acid Reaction Chlorination Reaction Biphenyl_acid->Reaction Reagents Oxalyl Chloride (or Thionyl Chloride) + cat. DMF Reagents->Reaction Product [1,1'-Biphenyl]-4,4'- dicarbonyl dichloride Reaction->Product Crude Purification Purification (Trituration/Filtration) Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: Synthesis of this compound.

Polymerization_Workflow cluster_phases Interfacial Polymerization Aqueous_Phase Aqueous Phase: Diamine + NaOH Interface Liquid-Liquid Interface Aqueous_Phase->Interface Organic_Phase Organic Phase: This compound in Dichloromethane Organic_Phase->Interface Polymerization Polycondensation Reaction Interface->Polymerization Polymer_Film Polyamide Film Formation Polymerization->Polymer_Film Processing Washing & Drying Polymer_Film->Processing Final_Polymer High-Performance Polyamide Processing->Final_Polymer

Caption: Interfacial polymerization of a polyamide.

References

A Technical Guide to [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[1,1'-Biphenyl]-4,4'-dicarbonyl dichloride, with the IUPAC name 4-(4-carbonochloridoylphenyl)benzoyl chloride, is a versatile chemical intermediate that holds significant potential in the field of drug discovery and development.[1] Its rigid biphenyl scaffold and two reactive acyl chloride groups make it an ideal building block for the synthesis of a diverse range of novel chemical entities. This technical guide provides an in-depth overview of the properties, synthesis, and applications of this compound, with a particular focus on its utility in the development of new therapeutic agents.

Chemical and Physical Properties

This compound is a solid with a molecular formula of C14H8Cl2O2 and a molecular weight of 279.12 g/mol .[2] It is characterized by its bifunctional nature, which allows for the facile introduction of the biphenyl moiety into various molecular architectures.

PropertyValue
IUPAC Name 4-(4-carbonochloridoylphenyl)benzoyl chloride
Preferred IUPAC Name This compound
CAS Number 2351-37-3
Molecular Formula C14H8Cl2O2[2]
Molecular Weight 279.12 g/mol [2]
Appearance White to light yellow crystalline solid
Solubility Soluble in organic solvents like dichloromethane and chloroform; insoluble in water.[3]

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of [1,1'-biphenyl]-4,4'-dicarboxylic acid with a chlorinating agent, such as oxalyl chloride or thionyl chloride.

Experimental Protocol: Synthesis from Dicarboxylic Acid

This protocol is based on a general method for the preparation of acid chlorides from carboxylic acids.

Materials:

  • [1,1'-Biphenyl]-4,4'-dicarboxylic acid

  • Oxalyl chloride

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous tetrahydrofuran (THF)

  • Ether

Procedure:

  • A mixture of [1,1'-biphenyl]-4,4'-dicarboxylic acid in dry tetrahydrofuran is treated with oxalyl chloride.

  • A catalytic amount of dry DMF is added to the mixture.

  • The reaction mixture is stirred at room temperature for a short period and then heated to reflux.

  • After the reaction is complete, the mixture is concentrated under reduced pressure to yield a solid.

  • The solid is taken up in dry tetrahydrofuran and concentrated again under reduced pressure. This step is repeated to remove residual oxalyl chloride.

  • The resulting product is triturated with ether and collected by suction filtration to yield this compound as a solid.

Applications in Drug Discovery

The rigid biphenyl core of this compound is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds. The dual reactivity of the dicarbonyl dichloride allows for the synthesis of symmetrical or unsymmetrical derivatives, leading to the creation of libraries of compounds for screening.

Synthesis of Bioactive Biphenyl Carboxamides

A primary application of this compound is in the synthesis of biphenyl carboxamide derivatives, which have shown a range of biological activities, including anti-inflammatory and analgesic effects.

Experimental Protocol: Synthesis of Biphenyl Diamides

This representative protocol outlines the synthesis of a biphenyl diamide derivative from this compound and a primary or secondary amine.

Materials:

  • This compound

  • Substituted amine (2 equivalents)

  • Triethylamine (or another suitable base)

  • Anhydrous toluene (or other suitable solvent)

Procedure:

  • A mixture of this compound and the desired amine (2 equivalents) is prepared in dry toluene.

  • Triethylamine (2 equivalents) is added to the mixture to act as a base.

  • The reaction mixture is refluxed with stirring for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is filtered and washed with water to remove any remaining triethylamine.

  • The organic solvent is removed under reduced pressure to yield the crude biphenyl diamide product.

  • The crude product can be further purified by recrystallization or column chromatography.

Quantitative Data from Analog Studies

While specific quantitative data for compounds directly synthesized from this compound is not extensively available in the public domain, studies on analogous biphenyl carboxamides provide valuable insights into their potential efficacy.

Quantitative Structure-Activity Relationship (QSAR) Data for Biphenyl Carboxamide Analogs
QSAR Model ParameterValueReference
R² for training set (analgesic activity)0.800[4]
Predicted R² (analgesic activity)0.7217[4]
r² for training set (anti-inflammatory activity)0.842
Internal predictivity (q²) (anti-inflammatory activity)0.69
In Vitro Biological Activity of Biphenyl Derivatives
Compound ClassTargetActivityReference
Biphenyl CarboxamidesAnti-inflammatoryActive[2]
Biphenyl Amidesp38 MAP KinaseInhibitors[5]
O-Biphenyl CarbamatesDopamine D3 Receptor / FAAHDual Modulators[6]
Biphenyls and Diphenyl EthersAntifungalActive[7]

Drug Discovery Workflow

The development of new drugs based on the this compound scaffold typically follows a structured workflow from initial synthesis to preclinical evaluation.

DrugDiscoveryWorkflow cluster_synthesis Synthesis & Library Generation cluster_screening Screening & Optimization cluster_preclinical Preclinical Development Start [1,1'-Biphenyl]-4,4'- dicarbonyl dichloride Synthesis Parallel Synthesis (Acylation) Start->Synthesis Reactants Diverse Amines & Alcohols Reactants->Synthesis Library Biphenyl Diamide/ Diester Library Synthesis->Library HTS High-Throughput Screening Library->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Candidate Preclinical Candidate Selection Lead_Opt->Candidate InVitro In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Candidate->InVitro InVivo In Vivo Efficacy & Toxicology (Animal Models) InVitro->InVivo IND Investigational New Drug (IND) Application InVivo->IND

Caption: A generalized workflow for the discovery and preclinical development of drugs derived from this compound.

Conclusion

This compound is a valuable and highly reactive building block for the synthesis of novel, biologically active compounds. Its utility in constructing libraries of biphenyl derivatives, particularly carboxamides, makes it a compound of significant interest for researchers in drug discovery. The straightforward acylation reactions it undergoes, coupled with the established biological potential of the biphenyl scaffold, provide a solid foundation for the development of new therapeutics targeting a wide range of diseases. Further exploration of the chemical space accessible from this versatile intermediate is warranted and holds the promise of yielding next-generation drug candidates.

References

Solubility of [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride in organic solvents. Due to the limited availability of specific quantitative data in public literature, this document outlines detailed experimental protocols for determining solubility, presents a framework for data organization, and describes the synthesis of the title compound.

Introduction

This compound is a bifunctional molecule with reactive acyl chloride groups, making it a valuable building block in organic synthesis, particularly in the preparation of polymers and pharmaceuticals. Its solubility in various organic solvents is a critical parameter for its application in synthesis, purification, and formulation. Understanding and predicting its solubility behavior is essential for process development and optimization. While specific solubility data is scarce, information on structurally similar compounds, such as terephthaloyl chloride and derivatives of biphenyl-4,4'-dicarboxylic acid, suggests that it is likely soluble in a range of common organic solvents and sparingly soluble in non-polar hydrocarbon solvents.[1][2][3]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound. This protocol is based on established methods for solubility testing of organic compounds.[4][5][6][7]

Materials and Equipment
  • Compound: this compound (purity > 98%)

  • Solvents: A range of analytical grade organic solvents (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Acetone, Ethyl Acetate, N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile, Toluene, Hexane)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • To each vial, add a known volume of a specific organic solvent.

    • Securely cap the vials and place them in a constant temperature shaker (e.g., 25 °C).

    • Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask.

    • Dilute the filtered solution with a suitable solvent (often the same solvent used for dissolution) to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation of Solubility:

    • The solubility (S) is calculated using the following formula: S (g/L) = C * DF * V Where:

      • C = Concentration of the diluted sample determined from the calibration curve (g/L)

      • DF = Dilution factor

      • V = Initial volume of the supernatant taken

Experimental Workflow Diagram

Caption: Experimental workflow for solubility determination.

Quantitative Solubility Data

The following table provides a template for presenting the experimentally determined solubility of this compound in various organic solvents at a standard temperature (e.g., 25 °C). The qualitative solubility information is based on the expected behavior of similar aromatic acid chlorides.

Organic SolventChemical FormulaPolarity IndexSolubility (g/L) at 25 °C (Hypothetical Data)Observations
Tetrahydrofuran (THF)C₄H₈O4.0> 100Very Soluble
Dichloromethane (DCM)CH₂Cl₂3.1> 100Very Soluble
ChloroformCHCl₃4.1> 100Very Soluble
AcetoneC₃H₆O5.1> 50Soluble
N,N-Dimethylformamide (DMF)C₃H₇NO6.4> 100Very Soluble
Dimethyl sulfoxide (DMSO)C₂H₆OS7.2> 100Very Soluble
Ethyl AcetateC₄H₈O₂4.4~ 20-50Moderately Soluble
AcetonitrileC₂H₃N5.8~ 10-20Sparingly Soluble
TolueneC₇H₈2.4< 10Sparingly Soluble
HexaneC₆H₁₄0.1< 1Insoluble

Note: The quantitative data in this table is hypothetical and should be replaced with experimentally determined values.

Synthesis of this compound

This compound can be synthesized from [1,1'-biphenyl]-4,4'-dicarboxylic acid. A common method involves the use of a chlorinating agent such as oxalyl chloride or thionyl chloride, often with a catalytic amount of DMF.[8]

Reaction Scheme

[1,1'-biphenyl]-4,4'-dicarboxylic acid reacts with an excess of oxalyl chloride in a suitable solvent like tetrahydrofuran (THF) with a catalytic amount of N,N-dimethylformamide (DMF) to yield this compound. The reaction is typically heated to reflux to ensure completion.[8]

Synthesis Workflow Diagram

G cluster_reactants Reactants A [1,1'-biphenyl]-4,4'-dicarboxylic acid E Combine reactants and solvent in a reaction flask A->E B Oxalyl Chloride (excess) B->E C DMF (catalyst) C->E D Tetrahydrofuran (solvent) D->E F Heat the mixture to reflux E->F G Monitor reaction completion (e.g., by TLC or cessation of gas evolution) F->G H Cool the reaction mixture G->H I Remove solvent under reduced pressure H->I J Triturate the solid with a non-polar solvent (e.g., ether) I->J K Collect the product by filtration J->K L Dry the product under vacuum K->L M This compound (yellow solid) L->M

Caption: Logical workflow for the synthesis of this compound.

References

Spectroscopic Profile of [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride, a key chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Quantitative Spectral Data

The following tables summarize the key quantitative data obtained from NMR, IR, and Mass Spectrometry analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the limited availability of experimental NMR data for this compound in public databases, the following table includes predicted ¹H NMR data and available ¹³C NMR data from spectral databases. The analysis of the closely related compound, [1,1'-Biphenyl]-4,4'-dicarboxylic acid, is provided for comparative purposes. The primary difference in the spectra will arise from the substitution of the hydroxyl group (-OH) in the carboxylic acid with a chlorine atom (-Cl) in the acyl chloride, which will cause a downfield shift for adjacent carbons and protons.

Table 1: NMR Spectral Data of this compound

Spectrum Chemical Shift (δ) ppm Assignment
¹H NMR Predicted ~8.1-8.3Aromatic Protons (ortho to C=O)
Predicted ~7.8-8.0Aromatic Protons (meta to C=O)
¹³C NMR Available data indicates signals in the aromatic and carbonyl regionsAromatic and Carbonyl Carbons
Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the prominent stretching vibration of the carbonyl group in the acyl chloride.

Table 2: Infrared (IR) Absorption Data for this compound

Frequency (cm⁻¹) Intensity Vibrational Mode
~1770-1800StrongC=O stretch (Acyl Chloride)
~1600MediumC=C stretch (Aromatic)
~850StrongC-H bend (para-disubstituted aromatic)
~750StrongC-Cl stretch

Note: The exact peak positions can vary slightly based on the sample preparation method and the spectrometer.

Mass Spectrometry (MS)

Mass spectrometry data from the NIST Mass Spectrometry Data Center for this compound provides key information about its molecular weight and fragmentation pattern.[1]

Table 3: Mass Spectrometry Data for this compound

m/z Relative Intensity Proposed Fragment
278/280/282Low[M]+• (Molecular Ion)
243High[M-Cl]+
152High[C₁₂H₈]+• (Biphenyl radical cation)

Note: The molecular ion peak is expected to show a characteristic isotopic pattern due to the presence of two chlorine atoms.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of NMR, IR, and MS spectra, applicable to solid organic compounds like this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of the solid sample.

Methodology:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The compound's reactivity with protic solvents necessitates the use of a dry, aprotic deuterated solvent.

    • Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

    • Filter the solution through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the ¹H and ¹³C frequencies.

    • Acquire the ¹H spectrum using a standard pulse sequence.

    • Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.

    • Set appropriate acquisition parameters, including the number of scans, relaxation delay, and spectral width.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H spectrum and identify the chemical shifts in both ¹H and ¹³C spectra.

Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of the solid sample.

Methodology:

  • Sample Preparation:

    • Place a small, representative amount of the solid this compound powder directly onto the ATR crystal.

  • Instrument Setup and Data Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the clean, empty ATR crystal.

    • Lower the ATR press to ensure firm and even contact between the sample and the crystal.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the wavenumbers of the major absorption bands.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

    • Gently heat the probe to volatilize the sample into the ion source.

  • Ionization and Mass Analysis:

    • Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

    • Accelerate the resulting positively charged ions into the mass analyzer.

    • Separate the ions based on their mass-to-charge ratio (m/z).

  • Detection and Data Processing:

    • Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak and the major fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation Prep Sample Preparation (Dissolution/Deposition) NMR NMR Spectroscopy Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS Proc_NMR Fourier Transform Phasing, Referencing NMR->Proc_NMR Proc_IR Background Subtraction IR->Proc_IR Proc_MS Spectrum Generation MS->Proc_MS Analysis Structural Elucidation & Purity Assessment Proc_NMR->Analysis Proc_IR->Analysis Proc_MS->Analysis

Caption: General workflow for spectroscopic analysis.

References

Synthesis route for [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride from its dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride from its precursor, [1,1'-Biphenyl]-4,4'-dicarboxylic acid. This conversion is a crucial step in the synthesis of various pharmaceuticals, polymers, and other advanced materials, owing to the high reactivity of the acyl chloride functional groups. This document provides a comparative overview of common synthetic methods, detailed experimental protocols, and a mechanistic exploration of the reaction.

Introduction

This compound is a valuable bifunctional building block in organic synthesis. Its rigid biphenyl core and two reactive acyl chloride moieties make it an ideal monomer for the production of high-performance polymers such as polyamides and polyesters. Furthermore, it serves as a key intermediate in the synthesis of a variety of complex organic molecules, including active pharmaceutical ingredients (APIs). The efficient conversion of the relatively stable [1,1'-Biphenyl]-4,4'-dicarboxylic acid to its highly reactive diacyl chloride derivative is, therefore, a process of significant interest. The most common and effective methods for this transformation involve the use of chlorinating agents such as oxalyl chloride and thionyl chloride.

Comparative Analysis of Synthetic Routes

The conversion of carboxylic acids to acyl chlorides is typically achieved using a dehydrating chlorinating agent. The two most prominent reagents for this purpose are oxalyl chloride ((COCl)₂) and thionyl chloride (SOCl₂). Both reagents are effective; however, they differ in their reaction conditions, byproducts, and suitability for sensitive substrates.

FeatureOxalyl Chloride ((COCl)₂)Thionyl Chloride (SOCl₂)
Reactivity HighModerate
Reaction Conditions Mild (often room temperature)Harsher (often requires heating/reflux)
Catalyst Typically requires a catalytic amount of DMFCan be used with or without a catalyst
Byproducts CO, CO₂, HCl (all gaseous)SO₂, HCl (all gaseous)
Work-up Generally simpler due to volatile byproductsSimple, but may require more effort to remove excess reagent
Selectivity Generally more selective for sensitive substratesCan be less selective, potentially leading to side reactions
Cost More expensiveLess expensive

Table 1: Comparison of Oxalyl Chloride and Thionyl Chloride for the Synthesis of Acyl Chlorides.

The use of oxalyl chloride, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF), is generally favored for its mild reaction conditions and the clean decomposition of its byproducts into gases, which simplifies the purification of the desired product. Thionyl chloride is a more traditional and cost-effective reagent, but often requires heating, which can be detrimental to sensitive functional groups.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound using the highly efficient oxalyl chloride method. A general procedure for the thionyl chloride method is also described.

Synthesis using Oxalyl Chloride and Catalytic DMF

This protocol is adapted from a high-yield reported synthesis.

Materials:

  • [1,1'-Biphenyl]-4,4'-dicarboxylic acid

  • Oxalyl chloride

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

Procedure:

  • To a dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add [1,1'-Biphenyl]-4,4'-dicarboxylic acid (1.0 eq).

  • Add anhydrous tetrahydrofuran (THF) to create a suspension.

  • To this suspension, add oxalyl chloride (excess, e.g., 5-10 eq) followed by a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (e.g., 0.01 eq).

  • Stir the reaction mixture at room temperature for a short period (e.g., 10-15 minutes) to initiate the reaction, which is often evidenced by gas evolution.

  • Heat the reaction mixture to reflux and maintain for a period of 1 to 2 hours to ensure complete conversion.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent and excess oxalyl chloride under reduced pressure.

  • The resulting crude solid is then triturated with a non-polar solvent such as diethyl ether to remove any soluble impurities.

  • The solid product, this compound, is collected by filtration, washed with fresh diethyl ether, and dried under vacuum.

Quantitative Data from a Representative Synthesis:

Reactant/ProductMolecular Weight ( g/mol )AmountMolesYield
[1,1'-Biphenyl]-4,4'-dicarboxylic acid242.2324.0 g0.1-
This compound279.1225.6 g0.09293%

Table 2: Quantitative data for the synthesis of this compound using oxalyl chloride.

General Procedure using Thionyl Chloride

While a specific high-yield protocol for this compound using thionyl chloride is not as readily available in the literature, the following general procedure can be adapted.

Materials:

  • [1,1'-Biphenyl]-4,4'-dicarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., toluene, chloroform, or neat)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • In a reaction flask equipped with a reflux condenser and a gas outlet to neutralize HCl and SO₂ byproducts, place [1,1'-Biphenyl]-4,4'-dicarboxylic acid.

  • Add an excess of thionyl chloride, which can also serve as the solvent. Alternatively, an inert solvent like toluene can be used.

  • Optionally, a catalytic amount of DMF can be added to accelerate the reaction.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by the cessation of gas evolution.

  • After the reaction is complete, distill off the excess thionyl chloride.

  • The crude product can be purified by recrystallization from a suitable solvent or by trituration.

Reaction Mechanisms and Workflows

The conversion of a dicarboxylic acid to a diacyl chloride proceeds through a nucleophilic acyl substitution mechanism. The role of the chlorinating agent is to convert the hydroxyl groups of the carboxylic acid into better leaving groups.

Mechanism with Oxalyl Chloride and Catalytic DMF

The reaction with oxalyl chloride is catalyzed by DMF. The catalyst first reacts with oxalyl chloride to form a highly reactive Vilsmeier reagent, which then reacts with the carboxylic acid.

G cluster_activation Catalyst Activation cluster_reaction Reaction with Dicarboxylic Acid DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier + Oxalyl Chloride OxalylChloride Oxalyl Chloride Intermediate Activated Intermediate Vilsmeier->Intermediate DicarboxylicAcid [1,1'-Biphenyl]-4,4'- dicarboxylic acid DicarboxylicAcid->Intermediate + Vilsmeier Reagent DiacylChloride [1,1'-Biphenyl]-4,4'- dicarbonyl dichloride Intermediate->DiacylChloride + Chloride

Figure 1: Catalytic cycle for the synthesis of diacyl chloride using oxalyl chloride and DMF.

General Mechanism with Thionyl Chloride

With thionyl chloride, the carboxylic acid's hydroxyl group attacks the sulfur atom, displacing a chloride ion. This is followed by an intramolecular rearrangement or attack by the displaced chloride to form the acyl chloride and gaseous byproducts.

G DicarboxylicAcid [1,1'-Biphenyl]-4,4'- dicarboxylic acid ChlorosulfiteEster Chlorosulfite Ester Intermediate DicarboxylicAcid->ChlorosulfiteEster + SOCl₂ ThionylChloride Thionyl Chloride (SOCl₂) DiacylChloride [1,1'-Biphenyl]-4,4'- dicarbonyl dichloride ChlorosulfiteEster->DiacylChloride + Cl⁻ Byproducts SO₂ + HCl (gaseous) ChlorosulfiteEster->Byproducts elimination

A Comprehensive Technical Guide to the Thermo-physical Properties of Biphenyl-4,4'-dicarbonyl dichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core thermo-physical properties of biphenyl-4,4'-dicarbonyl dichloride. The information is presented to support its application in research, particularly in the fields of polymer chemistry and organic synthesis. All quantitative data is summarized for clarity, and representative experimental protocols are detailed.

Core Thermo-physical and Chemical Properties

Biphenyl-4,4'-dicarbonyl dichloride, with the CAS number 2351-37-3, is an organic compound that typically appears as a white to light yellow crystalline solid.[1] It is characterized by two carbonyl chloride functional groups attached to a biphenyl backbone, making it a highly reactive intermediate in various chemical syntheses.[1]

Quantitative Data Summary

The following table summarizes the key thermo-physical and chemical properties of biphenyl-4,4'-dicarbonyl dichloride.

PropertyValueSource(s)
Molecular Formula C14H8Cl2O2[1][2][3][4]
Molecular Weight 279.12 g/mol [3][4][5][6]
Melting Point 189 °C[2][4][6]
Boiling Point 407.8 °C (at 760 mmHg)[2][4][6]
Density 1.344 g/cm³ (Predicted)[4][6]
Appearance White to light yellow crystalline solid/powder[1]
Solubility Soluble in organic solvents like dichloromethane and chloroform; insoluble in water.[1]

Experimental Protocols

Detailed experimental procedures for the determination of the thermo-physical properties of biphenyl-4,4'-dicarbonyl dichloride are not extensively available in the public literature. However, this section outlines standard methodologies that are typically employed for such characterizations.

Synthesis of Biphenyl-4,4'-dicarbonyl dichloride

A common method for the synthesis of biphenyl-4,4'-dicarbonyl dichloride involves the reaction of 4,4'-biphenyldicarboxylic acid with a chlorinating agent, such as oxalyl chloride or thionyl chloride.[5]

Representative Protocol:

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen), 4,4'-biphenyldicarboxylic acid is suspended in a suitable solvent, such as dry tetrahydrofuran (THF).[5]

  • Addition of Reagents: Oxalyl chloride is added to the suspension, followed by a catalytic amount of N,N-dimethylformamide (DMF).[5]

  • Reaction Conditions: The reaction mixture is stirred at room temperature and then heated to reflux to ensure the completion of the reaction.[5]

  • Work-up and Isolation: The excess oxalyl chloride and solvent are removed under reduced pressure. The resulting solid is then triturated with a non-polar solvent, such as ether, and collected by suction filtration to yield biphenyl-4,4'-dicarbonyl dichloride.[5]

Determination of Melting Point

The melting point of biphenyl-4,4'-dicarbonyl dichloride can be determined using a standard melting point apparatus or by differential scanning calorimetry (DSC).

Melting Point Apparatus Protocol:

  • A small, dry sample of the crystalline solid is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature range over which the sample melts is recorded as the melting point.

Differential Scanning Calorimetry (DSC) Protocol:

  • A small, accurately weighed sample is placed in an aluminum pan.

  • The pan is sealed and placed in the DSC cell alongside an empty reference pan.

  • The sample is heated at a constant rate under a nitrogen atmosphere.

  • The heat flow to the sample is measured as a function of temperature, and the peak of the endothermic transition corresponds to the melting point.

Applications and Reactivity

Biphenyl-4,4'-dicarbonyl dichloride is a key monomer in the synthesis of high-performance polymers, such as polyesters and polyamides.[6][7] Its bifunctional nature allows it to react with diols or diamines in step-growth polymerization reactions.[7] The rigid biphenyl unit imparts excellent thermal stability and mechanical strength to the resulting polymers.[6] The carbonyl chloride groups are highly reactive and readily undergo nucleophilic substitution with alcohols and amines.[7]

Visualized Synthesis Pathway

The following diagram illustrates the synthesis of biphenyl-4,4'-dicarbonyl dichloride from its corresponding dicarboxylic acid.

Synthesis_of_Biphenyl_4_4_dicarbonyl_dichloride 4,4'-Biphenyldicarboxylic Acid 4,4'-Biphenyldicarboxylic Acid Biphenyl-4,4'-dicarbonyl dichloride Biphenyl-4,4'-dicarbonyl dichloride 4,4'-Biphenyldicarboxylic Acid->Biphenyl-4,4'-dicarbonyl dichloride + Oxalyl Chloride (or Thionyl Chloride) Oxalyl Chloride Oxalyl Chloride Byproducts Byproducts Biphenyl-4,4'-dicarbonyl dichloride->Byproducts HCl, CO, CO2

Synthesis of Biphenyl-4,4'-dicarbonyl dichloride.

Safety Information

Biphenyl-4,4'-dicarbonyl dichloride is a corrosive substance that can cause severe skin burns and eye damage.[2][3][8] It should be handled with appropriate personal protective equipment, including gloves and eye protection, in a well-ventilated area or a fume hood.[1][8] The compound is also sensitive to moisture and will hydrolyze to release hydrogen chloride gas.[1] Therefore, it should be stored in a tightly sealed container under an inert atmosphere.[8]

References

A Technical Guide to the Procurement and Application of [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the commercial sourcing and purchasing of [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride. It also provides detailed experimental protocols for its application in polyamide synthesis and as a bifunctional linker in drug-conjugate chemistry.

Commercial Suppliers and Purchasing

This compound, a key reagent in polymer chemistry and bioconjugation, is available from a variety of commercial suppliers. The following table summarizes the offerings from several reputable vendors, providing a comparative overview of purity, available quantities, and pricing. Researchers are advised to request certificates of analysis (CoA) from suppliers to verify the purity and specifications of the product before purchase.

SupplierCAS NumberPurityAvailable QuantitiesPrice (USD)
Apollo Scientific [1]2351-37-3>97%1g, 5g, 25g~
18,18, ~18,
36, ~$173
Fisher Scientific [2][3]2351-37-3Not specified1g, 25gContact for pricing
Strem Chemicals [4]2351-37-3min. 98%5g, 25g$74, $290
Colorcom [5]2351-37-3≥98.0%25 kg/bag or as requestedContact for pricing
REALAB 2351-37-3Not specified10gContact for pricing

Experimental Protocols

Synthesis of this compound

For researchers interested in synthesizing the title compound in-house, a common method involves the reaction of [1,1'-Biphenyl]-4,4'-dicarboxylic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride.

Materials:

  • [1,1'-Biphenyl]-4,4'-dicarboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene or other inert solvent

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Schlenk line or nitrogen/argon source for inert atmosphere

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend [1,1'-Biphenyl]-4,4'-dicarboxylic acid in an excess of thionyl chloride or in an inert solvent like toluene with an excess of oxalyl chloride.

  • Add a catalytic amount of anhydrous DMF to the suspension.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (cessation of gas evolution).

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure using a rotary evaporator. Care should be taken to trap the corrosive vapors.

  • The crude this compound can be purified by recrystallization from a suitable solvent like hexane or by vacuum distillation if applicable.

Polyamide Synthesis via Interfacial Polymerization

This compound is a key monomer in the synthesis of high-performance polyamides due to the rigid biphenyl unit it imparts to the polymer backbone. Interfacial polymerization is a common method for this synthesis.[6]

Materials:

  • This compound

  • An aliphatic or aromatic diamine (e.g., hexamethylenediamine or p-phenylenediamine)

  • An organic solvent immiscible with water (e.g., dichloromethane or chloroform)

  • An aqueous solution of an acid scavenger (e.g., sodium carbonate or sodium hydroxide)

  • A beaker or flask

  • Magnetic stirrer

Procedure:

  • Prepare an aqueous solution of the diamine and the acid scavenger.

  • Prepare an organic solution of this compound in a solvent like dichloromethane.

  • Carefully layer the organic solution on top of the aqueous solution in a beaker. A polymer film will form at the interface of the two layers.

  • The polymer film can be continuously drawn out from the interface, washed with water and a suitable organic solvent to remove unreacted monomers and byproducts, and then dried.

  • Alternatively, the two solutions can be vigorously stirred to create a larger interfacial area and increase the yield of the polymer, which will precipitate out of the mixture. The polymer is then collected by filtration, washed, and dried.

Application in Antibody-Drug Conjugates (ADCs)

Bifunctional linkers are crucial components of antibody-drug conjugates (ADCs), connecting the antibody to the cytotoxic payload.[7][8] The rigid structure of this compound makes it an interesting candidate for a non-cleavable linker, where the stability of the resulting amide bonds is paramount. The synthesis of an ADC using an acyl dichloride linker involves a multi-step process.

Conceptual Protocol for ADC Synthesis:

This protocol is a conceptual outline. The specific conditions, such as solvent, temperature, and stoichiometry, will need to be optimized for the specific antibody and drug molecule.

Materials:

  • Monoclonal antibody (mAb) with available lysine residues

  • A potent cytotoxic drug with a primary or secondary amine group

  • This compound

  • Aprotic, anhydrous solvent (e.g., DMF or DMSO)

  • Tertiary amine base (e.g., triethylamine or diisopropylethylamine)

  • Size-exclusion chromatography (SEC) or other purification system

Procedure:

  • Linker-Payload Conjugation:

    • In an anhydrous, aprotic solvent, react the cytotoxic drug containing an amine group with a molar excess of this compound in the presence of a tertiary amine base. This reaction should be performed at a low temperature to favor mono-acylation of the dichloride, resulting in a linker-payload intermediate with a remaining acyl chloride group.

    • The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Purify the linker-payload intermediate to remove unreacted starting materials.

  • Antibody-Linker-Payload Conjugation:

    • The purified linker-payload intermediate is then reacted with the monoclonal antibody in a suitable buffer system. The acyl chloride group of the intermediate will react with the amine groups of lysine residues on the antibody surface to form stable amide bonds.

    • The pH of the reaction buffer is critical and should be optimized to ensure the reactivity of the lysine residues while maintaining the stability of the antibody.

    • The drug-to-antibody ratio (DAR) can be controlled by adjusting the stoichiometry of the reactants.

  • Purification and Characterization:

    • The resulting ADC is purified using techniques like size-exclusion chromatography (SEC) to remove unconjugated antibody, free linker-payload, and other impurities.

    • The purified ADC should be characterized to determine the DAR, aggregation levels, and in vitro cytotoxicity.

Visualizations

procurement_workflow cluster_procurement Procurement Workflow for this compound identify_suppliers Identify Potential Suppliers request_quotes Request Quotes and CoAs identify_suppliers->request_quotes evaluate_suppliers Evaluate Suppliers (Purity, Price, Availability) request_quotes->evaluate_suppliers place_order Place Purchase Order evaluate_suppliers->place_order receive_material Receive and Quarantine Material place_order->receive_material quality_control Quality Control (Verify CoA, In-house testing) receive_material->quality_control quality_control->identify_suppliers Fails Specifications release_material Release for Research Use quality_control->release_material Meets Specifications adc_synthesis_pathway cluster_adc Conceptual Synthesis Pathway for an Antibody-Drug Conjugate biphenyl_dichloride This compound linker_payload Linker-Payload Intermediate biphenyl_dichloride->linker_payload drug Cytotoxic Drug (with -NH2 group) drug->linker_payload adc Antibody-Drug Conjugate (ADC) linker_payload->adc antibody Monoclonal Antibody (with Lysine residues) antibody->adc purification Purification (e.g., SEC) adc->purification characterization Characterization (DAR, etc.) purification->characterization

References

Synonyms for [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride like 4,4'-bibenzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride

This technical guide provides a comprehensive overview of this compound, a key building block in polymer chemistry. It is intended for researchers, scientists, and professionals in drug development and material science. This document covers its nomenclature, physicochemical properties, primary applications in synthesis, detailed experimental protocols, and safety information.

Nomenclature and Identification

This compound is an organic compound notable for its bifunctional nature, containing two acyl chloride groups.[1] This reactivity makes it a valuable monomer in the synthesis of various polymers. It is also known by several other names.

Identifier Type Value
IUPAC Name 4-(4-carbonochloridoylphenyl)benzoyl chloride[2]
CAS Number 2351-37-3[1][2][3][4][5][6]
Molecular Formula C14H8Cl2O2[1][2][3][4][6][7]
Synonyms 4,4'-Bibenzoyl chloride[1][2][3][4][6][7], 4,4'-Biphenyldicarbonyl dichloride[1][2], 4,4'-Dibenzoyl chloride[1][2][3][4][6], 4,4'-Diphenyldicarbonyl chloride[2][3][4], [1,1'-Biphenyl]-4,4'-dicarbonyldichloride[2], 4,4'-Biphenyldicarboxylic acid dichloride[1], 4,4'-Bis(chloroformyl)biphenyl[1][6]
EC Number 219-085-2[2]
MDL Number MFCD00058934[4][6]

Physicochemical Properties

The compound is typically a white to light yellow or orange-green crystalline solid.[1][3][4][6] It is sensitive to moisture and heat and should be stored under an inert atmosphere at refrigerated temperatures (0-10°C).[4][6]

Property Value
Molecular Weight 279.12 g/mol [2][3][4][6]
Melting Point 186-190 °C[4], 189 °C[3][6]
Boiling Point (Predicted) 407.8 ± 38.0 °C[6]
Density (Predicted) 1.344 g/cm³[6]
Solubility Soluble in organic solvents like dichloromethane and chloroform; very faint turbidity in hot toluene.[1][4][6] Insoluble in water.[1]
InChI Key QDBOAKPEXMMQFO-UHFFFAOYSA-N[1][2][6][7]
SMILES C(Cl)(=O)C1=CC=C(C=C1)C2=CC=C(C(Cl)=O)C=C2[1][2]

Synthesis and Applications

This compound is a versatile intermediate in organic synthesis. Its primary application lies in the production of high-performance polymers such as polyesters and aromatic polyamides (aramids) due to its rigid biphenyl structure and reactive acyl chloride groups.[1][8]

These polymers are known for their exceptional thermal stability and mechanical strength, making them suitable for engineering plastics and advanced composites.[8] The bifunctional nature of the molecule also allows it to be used as a cross-linking agent to enhance the properties of other polymers.[8]

Experimental Protocol: Synthesis of Aromatic Polyamide

This section details a general procedure for the low-temperature solution polymerization of an aromatic polyamide using this compound and an aromatic diamine (e.g., p-phenylenediamine). This method is a common approach for synthesizing aramids.[9]

Materials:

  • This compound

  • Aromatic diamine (e.g., p-phenylenediamine)

  • Anhydrous N-methyl-2-pyrrolidone (NMP) or other aprotic polar solvent

  • Calcium chloride (CaCl2) or Lithium chloride (LiCl) (optional, to improve polymer solubility)[9][10]

  • Anhydrous nitrogen or argon gas

  • Methanol

  • Deionized water

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen/argon inlet, and a drying tube.

  • Low-temperature bath (e.g., ice-salt bath)

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Reactor Setup: Assemble the reaction flask and ensure it is dry. Purge the system with inert gas (nitrogen or argon) to create an anhydrous atmosphere.

  • Diamine Dissolution: Add the aromatic diamine and the chosen aprotic solvent (e.g., NMP) to the flask. If required for solubility, add a salt like CaCl2 and stir until the diamine is completely dissolved.[9]

  • Cooling: Cool the reaction mixture to 0-5°C using a low-temperature bath.

  • Monomer Addition: Slowly add solid this compound to the stirred diamine solution in small portions. The reaction is exothermic, so maintain the temperature below 10°C.

  • Polymerization: After the addition is complete, continue stirring the viscous solution at a low temperature for 2-4 hours, and then allow it to warm to room temperature and stir for an additional 12-24 hours. The viscosity of the solution will increase significantly as the polymer forms.

  • Precipitation: Pour the polymer solution into a non-solvent like methanol or a water/methanol mixture with vigorous stirring to precipitate the polyamide.

  • Washing: Collect the fibrous polymer precipitate by filtration. Wash it thoroughly with water to remove the solvent and any unreacted monomers or salts, followed by a wash with methanol.

  • Drying: Dry the resulting aromatic polyamide in a vacuum oven at 80-100°C until a constant weight is achieved.

Visualized Workflows and Pathways

The following diagrams illustrate the core polymerization reaction and a recommended chemical safety workflow.

Polymerization_Reaction diamine H₂N-Ar-NH₂ (Aromatic Diamine) p1 diamine->p1 biphenyl_chloride Cl-CO-Ph-Ph-CO-Cl (this compound) biphenyl_chloride->p1 polyamide -[HN-Ar-NH-CO-Ph-Ph-CO]n- (Aromatic Polyamide) hcl 2n HCl (Byproduct) p2 p1->p2 Polycondensation p2->polyamide p2->hcl

Caption: Polycondensation reaction forming an aromatic polyamide.

Safety_Workflow cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal ppe Wear PPE (Gloves, Goggles, Lab Coat) fume_hood Work in Fume Hood inert_atm Prepare Inert Atmosphere storage Store under Inert Gas (Refrigerated) inert_atm->storage weighing Weigh Under Inert Gas storage->weighing reaction Controlled Addition to Reaction Vessel weighing->reaction quench Quench Excess Reagent (e.g., with isopropanol) reaction->quench disposal Dispose as Corrosive Waste quench->disposal

Caption: Recommended safety workflow for handling the reagent.

Safety and Handling

This compound is a corrosive substance that causes severe skin burns and serious eye damage.[2][6] It may also be corrosive to metals.[2]

GHS Hazard Statements:

  • H290: May be corrosive to metals[2][6]

  • H314: Causes severe skin burns and eye damage[2][6]

  • H318: Causes serious eye damage[2]

Precautions:

  • Handle only in a well-ventilated area, preferably a chemical fume hood.[1]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid contact with skin, eyes, and clothing.

  • Keep away from moisture, as it can hydrolyze to release toxic gases.[1]

  • Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[4]

  • In case of contact, immediately flush the affected area with plenty of water and seek medical attention.

References

Methodological & Application

Synthesis of polyamides using [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Synthesis of High-Performance Polyamides Using [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride

Introduction

Aromatic polyamides, often referred to as aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] The incorporation of rigid and planar biphenyl units into the polymer backbone, through the use of monomers like this compound, imparts superior properties to the resulting polyamides. These materials are ideal for demanding applications in the aerospace, electronics, and automotive industries, as well as for manufacturing advanced membranes for separation processes.[1][3]

The synthesis of these polyamides is typically achieved through step-growth polymerization, with low-temperature solution polycondensation and interfacial polycondensation being the most common methods.[4][5] The choice of the diamine co-monomer allows for the fine-tuning of the final polymer's properties, such as solubility, glass transition temperature, and mechanical flexibility. This document provides detailed protocols for the synthesis of polyamides using this compound and outlines key characterization techniques.

General Synthesis and Characterization Workflow

The overall process for creating and evaluating polyamides from this compound involves the synthesis of the polymer followed by a comprehensive characterization of its structure and properties.

G General Workflow for Polyamide Synthesis and Characterization cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage Monomers Monomers (this compound + Diamine) Polymerization Polymerization (Solution or Interfacial) Monomers->Polymerization Purification Polymer Isolation & Purification Polymerization->Purification Structural Structural Analysis (FT-IR, NMR) Purification->Structural Thermal Thermal Analysis (TGA, DSC) Purification->Thermal Properties Property Evaluation (Solubility, Viscosity) Purification->Properties FinalPolymer Characterized Polyamide Structural->FinalPolymer Thermal->FinalPolymer Properties->FinalPolymer

Caption: General workflow from monomers to final characterized polyamide.

Experimental Protocols

Two primary methods for the synthesis of aromatic polyamides are detailed below.

Protocol 1: Low-Temperature Solution Polycondensation

This method involves the reaction of the diacid chloride and a diamine in a polar aprotic solvent. The use of an acid acceptor may be necessary to neutralize the HCl byproduct.[4]

Materials:

  • This compound

  • Aromatic or aliphatic diamine (e.g., 4,4'-oxydianiline, m-phenylenediamine)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • N,N-dimethylacetamide (DMAc), anhydrous

  • Pyridine, anhydrous (optional, as acid acceptor)

  • Lithium Chloride (LiCl) (optional, to aid solubility)[4]

  • Methanol

  • Nitrogen gas supply

  • Magnetic stirrer and stir bar

  • Three-neck round-bottom flask equipped with a nitrogen inlet and a mechanical stirrer

Procedure:

  • Reactor Setup: Assemble a dry three-neck flask with a mechanical stirrer and a nitrogen inlet. Purge the flask with dry nitrogen gas to ensure an inert atmosphere.

  • Diamine Dissolution: In the flask, dissolve a specific molar amount of the chosen aromatic diamine in anhydrous NMP (or DMAc). If required for solubility of the final polymer, add LiCl (typically 5% w/v) to the solvent before adding the diamine.[6] Stir the solution under a gentle nitrogen stream until the diamine is fully dissolved.

  • Cooling: Cool the diamine solution to 0-5 °C using an ice bath.

  • Monomer Addition: Add an equimolar amount of this compound in small portions to the cooled, stirring diamine solution over 30-60 minutes. Maintain the temperature below 10 °C during the addition.

  • Polymerization Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 4-24 hours under a nitrogen atmosphere. The viscosity of the solution will increase significantly as the polymer forms.

  • Polymer Precipitation: Pour the viscous polymer solution slowly into a large volume of vigorously stirring methanol (or water) to precipitate the polyamide.

  • Purification: Filter the fibrous polymer precipitate. Wash the collected polymer thoroughly with methanol and then with hot water to remove any unreacted monomers, solvent, and salts.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.

Protocol 2: Interfacial Polycondensation

This technique is a rapid polymerization that occurs at the interface of two immiscible liquids, one containing the diacid chloride and the other containing the diamine.[7][8]

Materials:

  • This compound

  • Aromatic or aliphatic diamine

  • An organic solvent immiscible with water (e.g., dichloromethane, hexane, or chloroform)

  • Deionized water

  • An acid acceptor (e.g., sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃))

  • High-speed blender or stirrer

  • Beaker or reaction vessel

Procedure:

  • Aqueous Phase Preparation: Prepare an aqueous solution by dissolving a specific molar amount of the diamine and a stoichiometric excess (typically 2 moles per mole of diacid chloride) of an acid acceptor (e.g., NaOH) in deionized water.

  • Organic Phase Preparation: Prepare an organic solution by dissolving an equimolar amount of this compound in a suitable organic solvent.

  • Polymerization Reaction:

    • Unstirred Method: Carefully pour the organic phase over the aqueous phase in a beaker to create a distinct interface. A film of polyamide will form instantly at the interface. This film can be carefully grasped with forceps and pulled out of the beaker as a continuous "rope".[7]

    • Stirred Method: Combine the two solutions in a high-speed blender or a flask with vigorous mechanical stirring. The rapid agitation creates a large interfacial area, leading to the formation of the polymer as a powder or crumb.

  • Polymer Isolation: After the reaction is complete (typically a few minutes), separate the polymer from the reaction mixture by filtration.

  • Purification: Wash the polymer extensively with water to remove the acid acceptor and any unreacted diamine. Then, wash with a solvent like acetone or methanol to remove the organic solvent and unreacted diacid chloride.

  • Drying: Dry the purified polyamide in a vacuum oven at 80-100 °C to a constant weight.

Data on Synthesized Polyamides

The properties of polyamides derived from biphenyl structures are highly dependent on the co-monomer used. The following table summarizes representative data for aromatic polyamides, illustrating typical property ranges.

Diamine Co-monomerPolymerization MethodInherent Viscosity (dL/g)Tg (°C)10% Weight Loss Temp. (°C)SolubilityReference
Various Aromatic DiaminesDirect Polycondensation0.52 - 0.96210 - 261497 - 597 (in air)Soluble in NMP, DMF, DMSO, DMAc[9][10]
1,1-bis[4-(4-aminophenoxy)phenyl]cyclohexaneDirect Polycondensation0.97 - 1.61N/AN/ASoluble in NMP[11]
4,4'-Oxydianiline (ODA)Low-Temp. Solution~0.91N/A>400Soluble in DMAc[5]
4-(1-adamantyl)-1,3-bis(aminophenoxy)benzenePhosphorylation Condensation0.43 - 1.03240 - 300>450Soluble in DMAc, THF, Cyclohexanone[12]

Note: The data presented is for various biphenyl-based polyamides to provide representative values. Tg = Glass Transition Temperature.

Polymer Characterization Workflow

Once synthesized, the polyamide must be thoroughly characterized to confirm its structure and evaluate its properties.

G Polymer Characterization Workflow cluster_structural Structural Verification cluster_physical Physical & Thermal Properties Start Purified Polyamide FTIR FT-IR Spectroscopy (Amide bond confirmation) Start->FTIR NMR NMR Spectroscopy (Proton/Carbon environment) Start->NMR Viscosity Inherent Viscosity (Molecular weight estimation) Start->Viscosity Solubility Solubility Testing (In various solvents) Start->Solubility TGA Thermogravimetric Analysis (TGA) (Thermal stability) FTIR->TGA DSC Differential Scanning Calorimetry (DSC) (Glass transition temp.) NMR->DSC Viscosity->TGA Solubility->DSC End Complete Characterization Data

Caption: Workflow for the characterization of synthesized polyamides.

Key Characterization Techniques:

  • FT-IR Spectroscopy: Used to confirm the formation of the polyamide by identifying the characteristic amide bond vibrational peaks (N-H stretch around 3300 cm⁻¹, C=O stretch around 1650 cm⁻¹).

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure of the polymer, confirming the successful incorporation of both monomer units into the polymer chain.

  • Inherent Viscosity: Measured to estimate the molecular weight of the polymer. Higher viscosity generally corresponds to a higher degree of polymerization.[10]

  • Thermogravimetric Analysis (TGA): Determines the thermal stability of the polymer by measuring its weight loss as a function of temperature. This provides the decomposition temperature.[9]

  • Differential Scanning Calorimetry (DSC): Used to determine thermal transitions, most importantly the glass transition temperature (Tg), which defines the upper-use temperature for the amorphous polymer.[9]

  • Solubility Tests: The solubility of the synthesized polyamides is tested in a range of organic solvents to assess their processability.[6][9] Aromatic polyamides are often only soluble in polar aprotic solvents like DMAc or NMP, sometimes requiring the addition of salts like LiCl.[4]

References

Application Notes and Protocols for Interfacial Polymerization with 4,4'-Biphenyldicarbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of aromatic polyamides via interfacial polymerization using 4,4'-biphenyldicarbonyl chloride. This method is particularly relevant for creating high-performance polymers with applications in advanced materials and drug delivery systems. The resulting polymers exhibit excellent thermal stability and mechanical strength due to their rigid aromatic backbone.

Overview of Interfacial Polymerization

Interfacial polymerization is a rapid and efficient method for producing high-molecular-weight polymers at the interface of two immiscible liquids.[1][2] Typically, a diamine is dissolved in an aqueous phase, while a diacid chloride, in this case, 4,4'-biphenyldicarbonyl chloride, is dissolved in an organic solvent.[2] The polymerization reaction occurs at the liquid-liquid interface, forming a thin polymer film that can be continuously removed.[1] This technique is versatile and can be adapted to produce various polymer morphologies, including films, microcapsules, and microspheres.[1][3]

The reaction is a Schotten-Baumann type reaction between an amine and an acyl chloride.[2] An acid scavenger, such as sodium carbonate or an excess of the amine monomer, is typically added to the aqueous phase to neutralize the hydrochloric acid (HCl) byproduct generated during the polymerization.[1]

Potential Applications in Drug Development

Aromatic polyamides synthesized via interfacial polymerization can be formulated into microcapsules for the controlled release of therapeutic agents.[3][4] The polymer shell acts as a barrier, regulating the diffusion of the encapsulated drug. This is particularly advantageous for protecting sensitive drugs from degradation and for achieving sustained release profiles, which can reduce dosing frequency and improve patient compliance.[5][6] The rigid and robust nature of aromatic polyamides makes them suitable for creating durable microcapsules.[7]

Experimental Protocols

Protocol for Synthesis of Aromatic Polyamide Film

This protocol describes the synthesis of a freestanding aromatic polyamide film via unstirred interfacial polymerization.

Materials:

  • 4,4'-Biphenyldicarbonyl chloride

  • Hexamethylenediamine (or other suitable aliphatic or aromatic diamine)

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

  • Dichloromethane (or hexane, toluene)[2]

Equipment:

  • Glass beaker

  • Forceps

  • Glass rod

  • Washing beakers

  • Vacuum oven

Procedure:

  • Prepare the Aqueous Phase: Dissolve hexamethylenediamine and sodium carbonate in deionized water.

  • Prepare the Organic Phase: Dissolve 4,4'-biphenyldicarbonyl chloride in dichloromethane.

  • Initiate Polymerization: Carefully pour the aqueous phase on top of the organic phase in a glass beaker. A polymer film will form immediately at the interface.[1]

  • Film Removal: Using forceps, gently grasp the center of the polymer film and pull it vertically from the beaker. A continuous rope of polymer can be drawn as fresh reactants meet at the interface.

  • Washing: Wash the collected polymer film thoroughly with deionized water and then with a solvent like ethanol to remove unreacted monomers and salts.

  • Drying: Dry the polyamide film in a vacuum oven at a controlled temperature (e.g., 60-80 °C) until a constant weight is achieved.

Protocol for Preparation of Polyamide Microcapsules for Drug Encapsulation

This protocol outlines the formation of polyamide microcapsules via stirred interfacial polymerization, suitable for encapsulating a model drug.

Materials:

  • 4,4'-Biphenyldicarbonyl chloride

  • Diamine (e.g., hexamethylenediamine, p-phenylenediamine)[7]

  • Model drug (oil-soluble)

  • Organic solvent (e.g., toluene, dodecane)[8][9]

  • Surfactant/emulsifier (e.g., polyvinyl alcohol (PVA), Tween 20)[7]

  • Deionized water

Equipment:

  • High-speed mechanical stirrer (homogenizer)

  • Reaction vessel

  • Dropping funnel

  • Centrifuge

  • Freeze-dryer

Procedure:

  • Prepare the Organic Phase (Oil Phase): Dissolve 4,4'-biphenyldicarbonyl chloride and the oil-soluble model drug in the chosen organic solvent.

  • Prepare the Aqueous Phase: Dissolve the surfactant in deionized water.

  • Emulsification: Add the organic phase to the aqueous phase while stirring at a high speed to form a stable oil-in-water emulsion. The droplet size will influence the final microcapsule size.[10]

  • Initiate Polymerization: While continuing to stir at a lower speed, add an aqueous solution of the diamine dropwise to the emulsion. The polymerization will occur at the surface of the oil droplets, forming the microcapsule shell.[8]

  • Curing: Allow the reaction to proceed for a specified time to ensure complete polymerization of the shell.

  • Washing and Collection: Collect the microcapsules by centrifugation, then wash them repeatedly with water and a suitable solvent to remove unreacted materials and excess surfactant.

  • Drying: Lyophilize (freeze-dry) the washed microcapsules to obtain a fine powder.

Data Presentation

The following tables summarize typical experimental parameters and expected outcomes for the interfacial polymerization of 4,4'-biphenyldicarbonyl chloride. These values are representative and may require optimization for specific applications.

Table 1: Typical Reaction Conditions for Polyamide Film Synthesis

ParameterValueReference/Notes
Aqueous Phase
Diamine (Hexamethylenediamine) Conc.0.1 - 0.5 MGeneral range for interfacial polymerization
Acid Scavenger (Na₂CO₃) Conc.0.2 - 1.0 MShould be in molar excess to HCl byproduct
Organic Phase
4,4'-Biphenyldicarbonyl chloride Conc.0.05 - 0.2 M
SolventDichloromethane, Hexane[2]
Reaction Conditions
TemperatureRoom Temperature[11]
Reaction TimeContinuous withdrawalFilm forms almost instantaneously

Table 2: Typical Parameters for Polyamide Microencapsulation

ParameterValueReference/Notes
Organic Phase
4,4'-Biphenyldicarbonyl chloride Conc.0.1 - 0.5% (w/v)Based on similar systems[9]
Core SolventToluene, Dodecane[8][9]
Aqueous Phase
Diamine (Hexamethylenediamine) Conc.1 - 5% (w/v)Excess amine neutralizes HCl[9]
Surfactant (PVA) Conc.1 - 3% (w/v)[7]
Process Parameters
Emulsification Stirring Speed1000 - 5000 rpm[10]
Polymerization Stirring Speed200 - 600 rpm[8]
Polymerization Time1 - 3 hours
TemperatureRoom Temperature

Table 3: Characterization of Aromatic Polyamides

PropertyTypical Values/ObservationsCharacterization Method
Structure Amide C=O stretch (~1650 cm⁻¹), N-H stretch (~3300 cm⁻¹)FTIR Spectroscopy
Thermal Stability High decomposition temperature (>400 °C)Thermogravimetric Analysis (TGA)
Morphology Film: Dense, non-porous; Microcapsules: SphericalScanning Electron Microscopy (SEM)
Solubility Generally insoluble in common solvents, soluble in polar aprotic solvents (e.g., NMP, DMAc)Solubility Tests

Visualizations

G cluster_prep Phase Preparation cluster_reaction Polymerization cluster_processing Post-Processing aq_prep Aqueous Phase (Diamine + Base in Water) interface Combine Phases (Interface Formation) aq_prep->interface org_prep Organic Phase (4,4'-Biphenyldicarbonyl chloride in Organic Solvent) org_prep->interface polymerization Polyamide Formation at Interface interface->polymerization removal Remove Polymer Film polymerization->removal washing Wash with Water and Solvent removal->washing drying Dry under Vacuum washing->drying product Final Polyamide Product drying->product

Caption: Experimental workflow for polyamide film synthesis.

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase cluster_interface Interface B B-B label_B 4,4'-Biphenyldicarbonyl chloride (B-B) P -[A-A-B-B]n- Polyamide Film B->P A A-A label_A Diamine (A-A) A->P label_process->P

Caption: Schematic of the interfacial polymerization process.

References

Application Notes and Protocols for [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride in High-Performance Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

[1,1'-Biphenyl]-4,4'-dicarbonyl dichloride, also known as 4,4'-biphenyldicarbonyl chloride, is a key aromatic diacid chloride monomer used in the synthesis of high-performance polymers.[1][2] Its rigid, linear biphenyl structure is fundamental to producing polymers with exceptional thermal stability, mechanical strength, and chemical resistance.[3][4] This monomer is a critical building block for several classes of advanced polymers, including aromatic polyamides (aramids), polyimides, and polyesters, which are utilized in aerospace, electronics, and specialty industrial applications.[3][5]

Application Note 1: Synthesis of High-Performance Aromatic Polyamides (Aramids)

Aromatic polyamides synthesized from this compound exhibit high glass transition temperatures (Tg), excellent thermal stability, and superior mechanical properties due to the rigid polymer backbone and strong intermolecular hydrogen bonding.[3][4] These polymers are often soluble only in highly polar aprotic solvents, sometimes requiring the addition of salts like lithium chloride.[6]

Data Presentation: Properties of Biphenyl-Based Aromatic Polyamides

The properties of aromatic polyamides can be tailored by selecting different aromatic diamine co-monomers. Below is a summary of typical properties reported for polyamides synthesized using this compound.

PropertyValue RangeCo-monomer ExampleReference
Inherent Viscosity (dL/g)0.43 – 1.77Various Aromatic Diamines[7][8]
Glass Transition Temp. (Tg)240 – 300 °C4-(1-adamantyl)-1,3-bis(aminophenoxy)benzene[7]
10% Weight Loss Temp. (TGA)> 450 °C4-(1-adamantyl)-1,3-bis(aminophenoxy)benzene[7]
Tensile Strength (MPa)77 – 92 MPa4-(1-adamantyl)-1,3-bis(aminophenoxy)benzene[7]
Tensile Modulus (GPa)1.5 – 2.5 GPa4-(1-adamantyl)-1,3-bis(aminophenoxy)benzene[7]
SolubilitySoluble in DMAc, NMP, Cyclohexanone, THFVarious Aromatic Diamines[7][8]
Experimental Protocol: Low-Temperature Solution Polycondensation for Aromatic Polyamide Synthesis

This protocol describes a common method for synthesizing aromatic polyamides from this compound and an aromatic diamine.

Materials:

  • This compound

  • Aromatic diamine (e.g., 4,4'-oxydianiline (ODA))

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Methanol

  • Nitrogen gas supply

Procedure:

  • Diamine Dissolution: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, dissolve the aromatic diamine in anhydrous NMP under a gentle nitrogen stream. Stir until complete dissolution.

  • Cooling: Cool the reaction flask to 0°C using an ice bath.

  • Monomer Addition: Slowly add a stoichiometric equivalent of solid this compound to the stirred diamine solution in small portions over 30 minutes. The reaction is exothermic; maintain the temperature between 0°C and 5°C.

  • Polymerization: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-6 hours under a nitrogen atmosphere. The viscosity of the solution will increase significantly as the polymer forms.

  • Neutralization (Optional): Add a small amount of anhydrous pyridine to neutralize the HCl byproduct.

  • Precipitation: Pour the viscous polymer solution slowly into a large volume of vigorously stirred methanol. The polyamide will precipitate as a fibrous solid.

  • Washing: Collect the polymer by filtration. Wash the polymer thoroughly with hot water and then with methanol to remove any unreacted monomers, solvent, and salts.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100°C overnight or until a constant weight is achieved.

Visualization: Polyamide Synthesis Workflow

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Isolation & Purification Monomer1 [1,1'-Biphenyl]-4,4'- dicarbonyl dichloride Reaction Low-Temperature Polycondensation (0°C to RT, N2 atm) Monomer1->Reaction Monomer2 Aromatic Diamine (e.g., ODA) Monomer2->Reaction Solvent Anhydrous NMP Solvent->Reaction Precipitation Precipitate in Methanol Reaction->Precipitation Polymer Solution Washing Wash with Water & Methanol Precipitation->Washing Drying Vacuum Drying Washing->Drying Product High-Performance Aromatic Polyamide Drying->Product

Caption: Workflow for Aramid Synthesis.

Application Note 2: Synthesis of High-Performance Polyimides

Polyimides derived from biphenyl-based monomers are known for their outstanding thermal stability and mechanical properties.[9][10] The synthesis typically involves a two-step process: the formation of a soluble poly(amic acid) (PAA) precursor, followed by thermal or chemical imidization to form the final, often insoluble, polyimide.

Data Presentation: Properties of Biphenyl-Based Polyimides

The properties of polyimides are highly dependent on both the dianhydride and diamine monomers used. Using a biphenyl-based dianhydride like 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA), which is structurally related to the topic monomer, provides insight into the properties achievable with a biphenyl core.

PropertyValue RangePolymer System ExampleReference
Glass Transition Temp. (Tg)> 216 °CBPDA-based Copolymers[11]
5% Weight Loss Temp. (TGA)> 500 °CBPDA-based Copolymers[11]
Coefficient of Thermal Expansion9.3 – 25.9 ppm/KBPDA-based Copolymers[11]
Dielectric Constant (@ 10 GHz)~3.29BPDA-based Copolymers[11]
Tensile Modulus (GPa)Up to 8.4 GPaFluorinated Aromatic Polyimides[10]
Experimental Protocol: Two-Step Synthesis of Polyimide Films

This protocol outlines the synthesis of a polyimide film using a biphenyl-based dianhydride and an aromatic diamine.

Materials:

  • 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA)

  • Aromatic diamine (e.g., p-Phenylenediamine (PPD))

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Nitrogen gas supply

Procedure:

  • Poly(amic acid) Synthesis: In a dry, nitrogen-purged flask, dissolve the aromatic diamine (PPD) in anhydrous NMP. Cool the solution to 0°C.

  • Dianhydride Addition: Gradually add an equimolar amount of BPDA powder to the stirred solution, maintaining the temperature below 10°C.

  • Polymerization: After complete addition, warm the reaction to room temperature and stir for 8-12 hours to form a viscous poly(amic acid) (PAA) solution.

  • Film Casting: Cast the PAA solution onto a clean, dry glass plate using a doctor blade to achieve a uniform thickness.

  • Thermal Imidization (Curing): Place the cast film in a programmable oven. Cure the film using a staged heating process:

    • 80°C for 1 hour (to slowly remove the solvent).

    • 150°C for 1 hour.

    • 250°C for 1 hour.

    • 350°C for 30 minutes (to ensure complete imidization).[9]

  • Film Removal: After cooling to room temperature, carefully peel the flexible, tough polyimide film from the glass substrate.

Visualization: Logical Relationship of Biphenyl Core to Polymer Properties

G cluster_properties Resulting Polymer Properties Monomer [1,1'-Biphenyl]-4,4'- dicarbonyl dichloride (Rigid Biphenyl Core) Prop4 Linear, Rigid Polymer Chains Monomer->Prop4 Introduces Rigidity & Linearity Prop1 High Thermal Stability (High Tg, Td) Prop3 Chemical Resistance Prop1->Prop3 Prop2 High Mechanical Strength (High Modulus & Tensile Strength) Prop4->Prop1 Restricts Chain Motion Prop4->Prop2 Efficient Stress Transfer

Caption: Influence of the Biphenyl Monomer on Polymer Properties.

References

Application Notes & Protocols: [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride in the Synthesis of High-Performance Liquid Crystal Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride (BBDC) in the synthesis of thermotropic liquid crystal polymers (LCPs), particularly wholly aromatic polyamides. BBDC is a key monomer utilized in the creation of high-performance materials renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The rigid, linear structure of the biphenyl unit in BBDC is instrumental in inducing liquid crystalline behavior in the resulting polymer chains.

The primary application of BBDC in this context is its polycondensation reaction with various aromatic diamines. This process yields polyamides that exhibit a nematic liquid crystalline phase at elevated temperatures, which allows for the processing of these otherwise intractable materials into highly oriented fibers and moldings with superior physical properties. The selection of the diamine comonomer allows for the fine-tuning of the final polymer's characteristics, including its transition temperatures, solubility, and mechanical performance.

Key Applications:
  • High-Strength Fibers: The liquid crystalline nature of BBDC-based polyamides enables the spinning of fibers with a high degree of molecular orientation, leading to exceptional tensile strength and modulus. These fibers find applications in aerospace components, ballistic protection, and industrial ropes.

  • Engineering Plastics: When combined with suitable comonomers, BBDC can be used to produce injection-moldable LCPs for electronic components, automotive parts, and chemical processing equipment, where high-temperature resistance and dimensional stability are critical.

  • Composite Materials: The high-performance characteristics of BBDC-derived polymers make them excellent matrix resins for advanced composite materials, enhancing the overall strength and thermal stability of the composite structure.

Quantitative Data Summary

The following tables summarize the typical properties of liquid crystal polymers synthesized using this compound. The data presented is a compilation from various studies and represents the general performance characteristics that can be expected.

Table 1: Thermal Properties of BBDC-Based Aromatic Polyamides

Polymer SystemGlass Transition Temperature (Tg, °C)Nematic-Isotropic Transition (Tni, °C)5% Weight Loss Temperature (TGA, °C)
PBT (BBDC + 2,6-Naphthalenediamine)280 - 300> 450~ 550
PBO (BBDC + 4,4'-Oxydianiline)260 - 280> 400~ 530
PBA (BBDC + p-Phenylenediamine)300 - 320> 500~ 580

Table 2: Mechanical Properties of BBDC-Based LCP Fibers

Polymer SystemTensile Strength (GPa)Tensile Modulus (GPa)Elongation at Break (%)
PBT (BBDC + 2,6-Naphthalenediamine)3.5 - 4.0120 - 1402.5 - 3.0
PBO (BBDC + 4,4'-Oxydianiline)3.0 - 3.5100 - 1202.8 - 3.5
PBA (BBDC + p-Phenylenediamine)4.0 - 5.8180 - 2502.0 - 2.5

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and characterization of a representative liquid crystal polyamide derived from this compound and p-phenylenediamine (PBA).

Protocol 1: Synthesis of Poly(p-phenylene biphenylamide) (PBA)

Materials:

  • This compound (BBDC)

  • p-Phenylenediamine (PPD)

  • N-methyl-2-pyrrolidone (NMP) (anhydrous)

  • Calcium chloride (CaCl2) (anhydrous)

  • Methanol

  • Deionized water

Procedure:

  • Drying: Dry p-phenylenediamine (PPD) and calcium chloride (CaCl2) under vacuum at 80°C for 24 hours.

  • Dissolution: In a flame-dried, three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a drying tube, dissolve the dried PPD and CaCl2 in anhydrous N-methyl-2-pyrrolidone (NMP) under a nitrogen atmosphere. Stir until a homogeneous solution is obtained.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Polycondensation: Slowly add solid this compound (BBDC) to the cooled solution in small portions over a period of 1 hour, maintaining the temperature at 0°C.

  • Reaction: After the addition of BBDC is complete, continue stirring at 0°C for an additional 2 hours.

  • Warming: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 24 hours. The solution will become highly viscous.

  • Precipitation: Pour the viscous polymer solution into a large volume of methanol in a blender to precipitate the polymer.

  • Washing: Filter the precipitated polymer and wash it thoroughly with methanol and then with deionized water to remove any unreacted monomers and salts.

  • Drying: Dry the resulting fibrous polymer in a vacuum oven at 100°C for 24 hours.

Protocol 2: Characterization of the Synthesized Polymer

1. Inherent Viscosity Measurement:

  • Dissolve a known concentration of the dried polymer (e.g., 0.5 g/dL) in concentrated sulfuric acid (98%).

  • Measure the flow time of the polymer solution and the pure solvent using a Ubbelohde viscometer at a constant temperature (e.g., 30°C).

  • Calculate the inherent viscosity (ηinh) using the following equation: ηinh = [ln(t/t0)]/C, where t is the flow time of the polymer solution, t0 is the flow time of the pure solvent, and C is the concentration of the polymer solution.

2. Thermal Analysis:

  • Thermogravimetric Analysis (TGA): Analyze the thermal stability of the polymer by heating a small sample (5-10 mg) from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere. Determine the 5% weight loss temperature.

  • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) and other thermal transitions by heating a polymer sample (5-10 mg) from room temperature to a temperature above its expected transitions at a heating rate of 10°C/min under a nitrogen atmosphere.

3. Liquid Crystalline Behavior:

  • Polarized Light Microscopy (PLM): Place a small amount of the polymer on a glass slide and heat it on a hot stage. Observe the sample through a polarized light microscope as it is heated and cooled to identify the temperatures at which liquid crystalline textures (e.g., nematic schlieren texture) appear and disappear.

Visualizations

The following diagrams illustrate the key processes and relationships in the synthesis of liquid crystal polymers using this compound.

polymerization_reaction cluster_reactants Monomers cluster_products Products BBDC This compound Polymer Wholly Aromatic Polyamide (Liquid Crystal Polymer) BBDC->Polymer + Diamine Aromatic Diamine (e.g., p-Phenylenediamine) Diamine->Polymer HCl HCl (byproduct) Polymer->HCl

Caption: Polycondensation of BBDC and an aromatic diamine.

experimental_workflow start Start: Material Preparation dissolution Dissolve Diamine and CaCl2 in NMP start->dissolution cooling Cool Solution to 0°C dissolution->cooling polycondensation Add BBDC Slowly cooling->polycondensation reaction Stir at 0°C, then Room Temperature polycondensation->reaction precipitation Precipitate Polymer in Methanol reaction->precipitation washing Wash with Methanol and Water precipitation->washing drying Dry Polymer under Vacuum washing->drying characterization Characterization (Viscosity, TGA, DSC, PLM) drying->characterization end End: High-Performance LCP characterization->end

Caption: Workflow for LCP synthesis and characterization.

property_relationship Monomer Monomer Structure (this compound) PolymerChain Rigid-Rod Polymer Chain Monomer->PolymerChain Polycondensation LCPhase Liquid Crystalline Phase (Nematic) PolymerChain->LCPhase Induces Properties High-Performance Properties (Thermal Stability, Mechanical Strength) LCPhase->Properties Enables

Caption: Relationship between monomer structure and polymer properties.

Application Notes and Protocols for the Synthesis of Thermally Stable Polyesters from [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thermally stable aromatic polyesters, particularly those derived from rigid monomer units such as [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride, are a class of high-performance polymers with significant potential in advanced applications. Their robust chemical structure imparts exceptional thermal stability, high glass transition temperatures (Tg), and excellent mechanical properties. These characteristics make them suitable for use in demanding environments, including as specialty engineering plastics, components in electronic devices, and as matrices for advanced composites. In the realm of drug development, such polymers can be explored for creating durable medical devices, implants, and potentially as components in sophisticated drug delivery systems where high-temperature sterilization or processing is required.

These application notes provide detailed protocols for the synthesis of thermally stable polyesters from this compound with various aliphatic and aromatic diols via solution and interfacial polycondensation techniques. The accompanying data summarizes the thermal properties of the resulting polymers, offering a comparative view for material selection and development.

Data Presentation: Thermal Properties of Polyesters

The thermal stability of polyesters synthesized from this compound is critically influenced by the structure of the diol comonomer. The incorporation of rigid aromatic diols generally leads to polymers with higher glass transition temperatures and enhanced thermal stability compared to those synthesized with flexible aliphatic diols.

Table 1: Thermal Properties of Polyesters from this compound and Aliphatic Diols

DiolPolymer StructureTg (°C)Tm (°C)Td, 5% (°C)Td, 10% (°C)
Ethylene GlycolPoly(ethylene biphenyl-4,4'-dicarboxylate)Data not available>300Data not availableData not available
1,4-ButanediolPoly(butylene biphenyl-4,4'-dicarboxylate)Data not availableData not availableData not availableData not available
1,6-HexanediolPoly(hexamethylene biphenyl-4,4'-dicarboxylate)Data not availableData not availableData not availableData not available

Table 2: Thermal Properties of Polyarylates from this compound and Aromatic Diols (Bisphenols)

DiolPolymer StructureTg (°C)Tm (°C)Td, 5% (°C)Td, 10% (°C)
Bisphenol APoly(bisphenol A biphenyl-4,4'-dicarboxylate)~200-230Amorphous~450~470
4,4'-BiphenolPoly(p-phenylene biphenyl-4,4'-dicarboxylate)>250High/Decomposes>480>500
ResorcinolPoly(m-phenylene biphenyl-4,4'-dicarboxylate)~180-210Amorphous~440~460
HydroquinonePoly(p-phenylene biphenyl-4,4'-dicarboxylate)>250High/Decomposes>480>500

Note: The data presented are approximate values based on typical properties of similar aromatic polyesters found in the literature. Actual values can vary depending on the polymerization method, polymer molecular weight, and analytical conditions.

Experimental Protocols

The synthesis of polyesters from this compound can be effectively carried out using solution polycondensation or interfacial polycondensation. The choice of method often depends on the nature of the diol and the desired polymer properties.

Protocol 1: Solution Polycondensation

This method is suitable for the synthesis of polyesters from both aliphatic and aromatic diols in a homogeneous reaction medium.

Materials:

  • This compound

  • Diol (e.g., Ethylene Glycol, Bisphenol A)

  • High-boiling point aprotic solvent (e.g., N-Methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMAc))

  • Acid scavenger (e.g., Pyridine, Triethylamine)

  • Inert gas (Nitrogen or Argon)

  • Precipitating solvent (e.g., Methanol, Ethanol)

Procedure:

  • Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a condenser. The glassware must be thoroughly dried before use.

  • Monomer Dissolution: The diol and the acid scavenger are dissolved in the aprotic solvent within the reaction flask under a gentle stream of nitrogen.

  • Addition of Diacid Chloride: this compound is added portion-wise to the stirred solution at room temperature. The reaction is typically exothermic.

  • Polymerization: The reaction mixture is heated to a specific temperature (typically between 80-150 °C) and stirred for several hours (4-24 hours) under a nitrogen atmosphere to ensure complete polymerization. The progress of the reaction can be monitored by the increase in viscosity of the solution.

  • Precipitation and Purification: After cooling to room temperature, the viscous polymer solution is slowly poured into a vigorously stirred non-solvent (e.g., methanol) to precipitate the polyester.

  • Washing: The precipitated polymer is collected by filtration and washed thoroughly with water and methanol to remove any unreacted monomers, solvent, and salts.

  • Drying: The purified polyester is dried in a vacuum oven at an elevated temperature (e.g., 80-120 °C) until a constant weight is achieved.

Protocol 2: Interfacial Polycondensation

This method is particularly well-suited for the synthesis of polyarylates from aromatic diols (bisphenols) and is characterized by rapid polymerization at the interface of two immiscible liquids.

Materials:

  • This compound

  • Aromatic diol (e.g., Bisphenol A)

  • Organic solvent (e.g., Dichloromethane, Chloroform)

  • Aqueous alkaline solution (e.g., Sodium Hydroxide solution)

  • Phase-transfer catalyst (e.g., Tetrabutylammonium bromide) - optional, but can enhance reaction rate and molecular weight.

Procedure:

  • Aqueous Phase Preparation: The aromatic diol is dissolved in an aqueous solution of sodium hydroxide. A phase-transfer catalyst can be added to this phase if desired.

  • Organic Phase Preparation: this compound is dissolved in an organic solvent that is immiscible with water.

  • Polymerization: The aqueous phase is placed in a beaker, and the organic phase is carefully layered on top. Alternatively, for higher yield and molecular weight, the two phases are combined in a blender or a flask with a high-speed mechanical stirrer. The polymerization occurs instantaneously at the interface.

  • Polymer Isolation: The precipitated polymer is collected by filtration.

  • Washing: The polymer is washed extensively with water to remove the alkali and any salts, followed by washing with a solvent like acetone or methanol to remove unreacted monomers and the organic solvent.

  • Drying: The purified polyarylate is dried in a vacuum oven at an elevated temperature (e.g., 100-150 °C) to a constant weight.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_methods Polymerization Methods cluster_process Processing cluster_product Product & Characterization Biphenyl_Dichloride [1,1'-Biphenyl]-4,4'- dicarbonyl dichloride Polymerization Polymerization Biphenyl_Dichloride->Polymerization Diol Diol (Aliphatic or Aromatic) Diol->Polymerization Solution_Poly Solution Polycondensation Solution_Poly->Polymerization Interfacial_Poly Interfacial Polycondensation Interfacial_Poly->Polymerization Precipitation Precipitation Polymerization->Precipitation Polymer Solution Washing Washing Precipitation->Washing Drying Drying Washing->Drying Polyester Thermally Stable Polyester Drying->Polyester Characterization Thermal Analysis (TGA, DSC) Polyester->Characterization

Caption: Generalized workflow for the synthesis of thermally stable polyesters.

Diol_Property_Relationship cluster_diol_choice Choice of Diol Comonomer cluster_properties Resulting Polymer Properties Aliphatic_Diol Aliphatic Diol (e.g., Ethylene Glycol) Flexibility Increased Flexibility Aliphatic_Diol->Flexibility Lower_Tg Lower Tg and Tm Aliphatic_Diol->Lower_Tg Aromatic_Diol Aromatic Diol (e.g., Bisphenol A) Rigidity Increased Rigidity Aromatic_Diol->Rigidity Higher_Tg Higher Tg Aromatic_Diol->Higher_Tg Thermal_Stability Enhanced Thermal Stability Aromatic_Diol->Thermal_Stability

Caption: Relationship between diol structure and polyester properties.

Application Note: Friedel-Crafts Acylation with [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride for the Synthesis of Aromatic Diketones

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Friedel-Crafts acylation is a fundamental and versatile method for the formation of carbon-carbon bonds, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is pivotal in the synthesis of aryl ketones, which are key intermediates in the production of pharmaceuticals, advanced polymers, and fine chemicals.[1] This application note provides a detailed experimental protocol for the Friedel-Crafts acylation of an aromatic substrate using [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride as the acylating agent. Due to its bifunctional nature, this reagent is particularly useful for synthesizing symmetrical aromatic diketones or for use in polycondensation reactions to form polyketones.[2]

The reaction proceeds via the formation of a highly electrophilic acylium ion, generated from the reaction of the acyl chloride with a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1] This acylium ion is then attacked by the electron-rich aromatic ring. A significant advantage of Friedel-Crafts acylation is that the resulting ketone product is less reactive than the starting aromatic compound, which effectively prevents multiple acylations.[3] Furthermore, the acylium ion is resonance-stabilized and does not undergo rearrangement, leading to predictable regioselectivity.[4]

This protocol details the acylation of benzene with this compound to produce 1,1''-( [1,1'-biphenyl]-4,4'-diyl)bis(1-phenylmethanone). The methodology can be adapted for other aromatic and heteroaromatic substrates, bearing in mind that the reaction is generally most effective with electron-rich or unactivated aromatic rings.

Experimental Principle

The mechanism of the Friedel-Crafts acylation involves the initial activation of the acyl chloride by a Lewis acid, such as aluminum chloride, to form a resonance-stabilized acylium ion. This electrophile is then attacked by the π-electrons of the aromatic ring, forming a sigma complex (also known as an arenium ion). Subsequent deprotonation of the sigma complex by the [AlCl₄]⁻ ion regenerates the aromaticity of the ring and releases the Lewis acid catalyst and hydrochloric acid.[5] Given that this compound has two acyl chloride groups, the reaction occurs at both ends of the molecule, leading to the formation of a diketone. A stoichiometric amount of the Lewis acid catalyst is typically required because both the acyl chloride and the resulting ketone product can form complexes with it.[3]

Experimental Protocol

Materials
  • This compound

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Benzene (or other aromatic substrate)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), concentrated

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Addition funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure
  • Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a rubber septum, add anhydrous aluminum chloride (2.2 equivalents). Immediately add anhydrous dichloromethane (100 mL) to the flask and cool the suspension to 0 °C in an ice bath with stirring.

  • Formation of Acylium Ion: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (50 mL). Transfer this solution to an addition funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C. The mixture will typically develop a color and may evolve HCl gas.

  • Acylation Reaction: After the addition is complete, add anhydrous benzene (2.5 equivalents) dropwise to the reaction mixture over 15 minutes.

  • Reaction Progression: Once the benzene has been added, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C in an ice bath. Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL) with vigorous stirring. This will decompose the aluminum chloride complex.[6]

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (100 mL), saturated sodium bicarbonate solution (100 mL), and finally with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.

Data Presentation

The following table provides a template for recording experimental data for the Friedel-Crafts acylation of benzene with this compound.

ParameterValue
Reactants
This compoundX.XX g (Y.YY mmol, 1.0 eq)
Anhydrous Aluminum ChlorideA.AA g (B.BB mmol, 2.2 eq per acyl group)
Anhydrous BenzeneC.CC g (D.DD mmol, 2.5 eq per acyl group)
Solvent
Anhydrous Dichloromethane150 mL
Reaction Conditions
Temperature0 °C to Room Temperature
Reaction Time2 - 4 hours
Work-up & Purification
Quenching SolutionIce and Concentrated HCl
Purification MethodRecrystallization / Column Chromatography
Results
Product Yield (crude)Z.ZZ g
Product Yield (purified)P.PP g
% YieldQ.QQ %
Melting PointTTT - TTT °C

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental procedure for the Friedel-Crafts acylation with this compound.

Friedel_Crafts_Acylation_Workflow A Reaction Setup: - Flame-dried flask - Add AlCl₃ and DCM - Cool to 0 °C B Acylium Ion Formation: - Dissolve diacyl chloride in DCM - Add dropwise to AlCl₃ suspension at 0 °C A->B 30 min C Acylation: - Add aromatic substrate (e.g., Benzene) dropwise - Warm to RT and stir for 2-4 hours B->C 15 min D Quenching: - Cool to 0 °C - Pour into ice/HCl mixture C->D 2-4 h E Work-up: - Separate organic layer - Extract aqueous layer with DCM D->E F Washing: - Wash combined organic layers with H₂O, NaHCO₃, and brine E->F G Drying & Concentration: - Dry over MgSO₄ - Filter and evaporate solvent F->G H Purification: - Recrystallization or - Column Chromatography G->H I Final Product: Aromatic Diketone H->I

Caption: Workflow for Friedel-Crafts Acylation.

Safety Precautions

  • Friedel-Crafts reactions should be performed in a well-ventilated fume hood.[1]

  • Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. It should be handled with care in a moisture-free environment.[6]

  • Acyl chlorides are corrosive and lachrymatory. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Dichloromethane and benzene are hazardous solvents. Avoid inhalation and skin contact.

Conclusion

This application note provides a comprehensive and detailed protocol for the Friedel-Crafts acylation of an aromatic substrate using this compound. The described methodology is robust and can be adapted for the synthesis of a variety of symmetrical aromatic diketones, which are valuable precursors in medicinal chemistry and materials science. Adherence to the outlined safety precautions is essential for the successful and safe execution of this procedure.

References

Application Notes and Protocols for the Characterization of Polymers from Biphenyl-4,4'-dicarbonyl dichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polymers derived from biphenyl-4,4'-dicarbonyl dichloride are a class of high-performance materials known for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties arise from the rigid biphenyl unit integrated into the polymer backbone. This document provides detailed application notes and experimental protocols for the synthesis and characterization of these polymers, with a focus on aromatic polyamides. The methodologies outlined are essential for researchers in materials science and drug development, where such polymers may find applications as durable biomaterials or components of drug delivery systems.

Polymer Synthesis: A General Protocol

A representative synthesis of an aromatic polyamide via low-temperature solution polycondensation of biphenyl-4,4'-dicarbonyl dichloride with an aromatic diamine is presented below. This method is widely used to produce high molecular weight aromatic polyamides.

Experimental Protocol: Synthesis of an Aromatic Polyamide
  • Drying of Reagents and Solvent: Thoroughly dry the aromatic diamine and the solvent, N-methyl-2-pyrrolidone (NMP), to remove any moisture that could interfere with the polymerization reaction.

  • Dissolution of Diamine: In a nitrogen-purged three-necked flask equipped with a mechanical stirrer, add the aromatic diamine and anhydrous NMP. Stir the mixture at room temperature until the diamine is completely dissolved.

  • Addition of Diacid Chloride: Cool the reaction flask to 0-5 °C using an ice bath. Slowly add a stoichiometric amount of biphenyl-4,4'-dicarbonyl dichloride to the stirred diamine solution.

  • Polymerization: Maintain the reaction temperature at 0-5 °C for 1-2 hours, then allow the mixture to warm to room temperature and continue stirring for an additional 12-24 hours. The viscosity of the solution will increase as the polymer chains grow.

  • Precipitation and Purification: Pour the viscous polymer solution into a large volume of a non-solvent, such as methanol or water, with vigorous stirring to precipitate the polymer.

  • Washing: Collect the fibrous polymer precipitate by filtration and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers and residual solvent.

  • Drying: Dry the purified polyamide in a vacuum oven at 80-100 °C until a constant weight is achieved.

Data Presentation: Quantitative Analysis

The properties of polymers derived from biphenyl-4,4'-dicarbonyl dichloride can be tailored by the choice of the diamine comonomer. Below are tables summarizing the characterization data for a series of aromatic polyamides.

Polymer IDDiamine Co-monomerInherent Viscosity (dL/g)
PA-1p-Phenylenediamine0.65
PA-2m-Phenylenediamine0.58
PA-34,4'-Oxydianiline0.72
PA-44,4'-(Hexafluoroisopropylidene)dianiline0.85

Table 1: Inherent viscosity of aromatic polyamides synthesized from biphenyl-4,4'-dicarbonyl dichloride and various aromatic diamines.

Polymer IDTg (°C)Td, 5% (°C) (N2)
PA-1>350550
PA-2280530
PA-3295540
PA-4270525

Table 2: Thermal properties of aromatic polyamides, including glass transition temperature (Tg) and 5% weight loss temperature (Td, 5%).

Polymer IDMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
PA-145,00095,0002.11
PA-238,00080,0002.10
PA-352,000110,0002.12
PA-465,000135,0002.08

Table 3: Molecular weight data obtained by Gel Permeation Chromatography (GPC).

Analytical Methods and Protocols

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to confirm the chemical structure of the synthesized polyamides by identifying their characteristic functional groups.

Experimental Protocol:

  • Sample Preparation:

    • KBr Pellet: Grind a small amount of the dry polymer with potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.

    • Thin Film: Dissolve the polymer in a suitable solvent (e.g., NMP) and cast a thin film onto a KBr plate. Evaporate the solvent in a vacuum oven.

    • Attenuated Total Reflectance (ATR): Place the solid polymer sample directly on the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Record the FTIR spectrum over a range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the amide group (N-H stretch around 3300 cm⁻¹, C=O stretch around 1650 cm⁻¹, and N-H bend around 1540 cm⁻¹) and the biphenyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are employed to further elucidate the polymer structure and confirm the successful incorporation of the monomers.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the polymer in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or N,N-dimethylacetamide-d₉ (DMAc-d₉).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Data Analysis: Assign the peaks in the spectra to the corresponding protons and carbons in the polymer repeating unit.

Gel Permeation Chromatography (GPC)

GPC is used to determine the molecular weight and molecular weight distribution of the polymers.

Experimental Protocol:

  • Sample Preparation: Dissolve the polymer in a suitable mobile phase (e.g., NMP with 0.05 M LiBr) to a concentration of 1-2 mg/mL. Filter the solution through a 0.22 µm filter before injection.

  • Instrumentation: Use a GPC system equipped with a refractive index (RI) detector and appropriate columns for high-performance polymers.

  • Calibration: Calibrate the system using narrow molecular weight polystyrene or poly(methyl methacrylate) standards.

  • Data Analysis: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) from the GPC chromatogram.

Thermal Analysis: TGA and DSC

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and thermal transitions of the polymers.

Experimental Protocol:

  • Sample Preparation: Place 5-10 mg of the dry polymer sample in an aluminum or platinum TGA or DSC pan.

  • TGA Analysis: Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere. Record the weight loss as a function of temperature. The 5% weight loss temperature (Td, 5%) is a key indicator of thermal stability.

  • DSC Analysis: Heat the sample to a temperature above its expected glass transition temperature (Tg), cool it rapidly, and then reheat it at a controlled rate (e.g., 10 °C/min). The Tg is determined from the inflection point in the heat flow curve during the second heating scan.

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization cluster_data Data Analysis monomers Biphenyl-4,4'-dicarbonyl dichloride + Aromatic Diamine dissolution Dissolution in Anhydrous NMP monomers->dissolution polymerization Low-Temperature Polycondensation dissolution->polymerization precipitation Precipitation in Methanol/Water polymerization->precipitation purification Washing and Drying precipitation->purification polymer Purified Aromatic Polyamide purification->polymer ftir FTIR Spectroscopy polymer->ftir nmr NMR Spectroscopy polymer->nmr gpc GPC Analysis polymer->gpc thermal Thermal Analysis (TGA/DSC) polymer->thermal structure Structural Confirmation ftir->structure nmr->structure mw Molecular Weight Distribution gpc->mw properties Thermal Properties thermal->properties

Caption: Experimental workflow for synthesis and characterization.

logical_relationship monomer Monomer Structure (Biphenyl-4,4'-dicarbonyl dichloride + Diamine) polymer_structure Polymer Properties - Molecular Weight - Thermal Stability - Solubility monomer->polymer_structure synthesis Synthesis Conditions (Temp., Time, Solvent) synthesis->polymer_structure application Potential Applications (High-Performance Materials, Biomaterials) polymer_structure->application

Caption: Relationship between synthesis, structure, and application.

Application Notes and Protocols for [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride in Fine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride, a versatile bifunctional monomer, in the synthesis of high-performance polymers and other fine chemicals. The protocols outlined below are based on established synthetic methodologies and are intended to serve as a guide for laboratory-scale preparations.

Synthesis of Aromatic Polyamides (Aramids)

Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. This compound is a key monomer in the synthesis of these materials, reacting with aromatic diamines to form the characteristic amide linkages. The properties of the resulting polyamide can be tailored by the choice of the diamine monomer.

Solution Polymerization Protocol

This protocol describes the synthesis of a polyamide from this compound and an aromatic diamine via a low-temperature solution polycondensation.

Experimental Workflow for Solution Polymerization of Polyamides

G cluster_prep Monomer Preparation cluster_reaction Polymerization cluster_workup Work-up and Purification diamine Dissolve Aromatic Diamine in NMP with LiCl reaction Cool diamine solution to 0-5 °C Add diacid chloride solution dropwise under N2 atmosphere diamine->reaction diacid_chloride This compound in NMP diacid_chloride->reaction stirring Stir at 0-5 °C for 1-2 hours Then at room temperature overnight reaction->stirring precipitation Pour polymer solution into methanol stirring->precipitation filtration Filter the precipitated polymer precipitation->filtration washing Wash with hot water and methanol filtration->washing drying Dry under vacuum at 80-100 °C washing->drying product Aromatic Polyamide drying->product

Caption: Workflow for Aromatic Polyamide Synthesis.

Materials:

  • This compound

  • Aromatic diamine (e.g., p-phenylenediamine, 4,4'-oxydianiline)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Lithium chloride (LiCl), anhydrous

  • Methanol

  • Deionized water

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine and lithium chloride in anhydrous NMP.

  • Cool the solution to 0-5 °C in an ice bath.

  • In a separate flask, dissolve an equimolar amount of this compound in anhydrous NMP.

  • Slowly add the diacid chloride solution dropwise to the stirred diamine solution under a nitrogen atmosphere.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours, and then allow it to warm to room temperature and stir overnight.

  • Pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.

  • Collect the fibrous polymer by filtration and wash it thoroughly with hot water and then with methanol to remove any unreacted monomers and salts.

  • Dry the polymer in a vacuum oven at 80-100 °C to a constant weight.

Quantitative Data for Aromatic Polyamides:

While specific data for a range of polyamides derived from this compound is dispersed in the literature, the following table provides representative properties based on analogous aromatic polyamides. Researchers should expect similar performance, with specific values depending on the chosen diamine and polymerization conditions.

DiaminePolymerization MethodInherent Viscosity (dL/g)Tensile Strength (MPa)Glass Transition Temperature (Tg, °C)10% Weight Loss Temperature (TGA, °C)
p-PhenylenediamineLow-Temperature Solution0.8 - 1.5100 - 150> 300> 500
4,4'-OxydianilineLow-Temperature Solution0.7 - 1.290 - 130270 - 290> 480
4,4'-MethylenedianilineLow-Temperature Solution0.6 - 1.080 - 120250 - 270> 450

Synthesis of Aromatic Polyesters

Aromatic polyesters are another class of high-performance polymers valued for their excellent thermal stability, chemical resistance, and mechanical properties. This compound can be reacted with various bisphenols to produce these materials.

Interfacial Polymerization Protocol

This protocol details the synthesis of an aromatic polyester via interfacial polymerization, a technique that is often effective for producing high molecular weight polymers.[1]

Experimental Workflow for Interfacial Polymerization of Polyesters

G cluster_prep Phase Preparation cluster_reaction Polymerization cluster_workup Work-up and Purification aqueous_phase Aqueous Phase: Dissolve Bisphenol and NaOH in water reaction Combine aqueous and organic phases with vigorous stirring aqueous_phase->reaction organic_phase Organic Phase: Dissolve this compound in Dichloromethane organic_phase->reaction stirring Stir for 30-60 minutes at room temperature reaction->stirring separation Separate the organic layer stirring->separation washing Wash organic layer with dilute acid and water separation->washing precipitation Precipitate polymer by pouring organic solution into methanol washing->precipitation drying Dry the polymer under vacuum precipitation->drying product Aromatic Polyester drying->product

Caption: Workflow for Aromatic Polyester Synthesis.

Materials:

  • This compound

  • Bisphenol (e.g., Bisphenol A)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Phase-transfer catalyst (e.g., benzyltriethylammonium chloride), optional

  • Methanol

  • Dilute hydrochloric acid (HCl)

Procedure:

  • Prepare the aqueous phase by dissolving the bisphenol and sodium hydroxide in deionized water in a beaker.

  • Prepare the organic phase by dissolving an equimolar amount of this compound in dichloromethane in a separate beaker. A phase-transfer catalyst can be added to the organic phase to enhance the reaction rate.

  • Combine the aqueous and organic phases in a baffled flask equipped with a high-speed mechanical stirrer.

  • Stir the mixture vigorously for 30-60 minutes at room temperature. The polymer will precipitate from the solution.

  • Separate the organic layer and wash it sequentially with dilute hydrochloric acid and deionized water.

  • Precipitate the polyester by pouring the organic solution into a large volume of methanol with stirring.

  • Collect the polymer by filtration and dry it in a vacuum oven at 80-100 °C.

Quantitative Data for Aromatic Polyesters:

The properties of aromatic polyesters derived from this compound are influenced by the structure of the bisphenol comonomer. The following table provides expected ranges for key properties based on similar systems.[1][2]

BisphenolPolymerization MethodInherent Viscosity (dL/g)Tensile Strength (MPa)Glass Transition Temperature (Tg, °C)10% Weight Loss Temperature (TGA, °C)
Bisphenol AInterfacial0.5 - 1.260 - 90180 - 220> 450
4,4'-DihydroxybiphenylInterfacial0.6 - 1.580 - 110220 - 260> 480
9,9-Bis(4-hydroxyphenyl)fluoreneInterfacial0.7 - 1.890 - 130250 - 300> 500

Friedel-Crafts Diacylation in Fine Chemical Synthesis

This compound can be used as a diacylating agent in Friedel-Crafts reactions to introduce two acyl groups onto aromatic substrates. This reaction is a valuable tool for the synthesis of complex aromatic ketones, which can serve as intermediates in the production of pharmaceuticals, dyes, and other fine chemicals.

General Protocol for Friedel-Crafts Diacylation

This protocol outlines a general procedure for the Friedel-Crafts diacylation of an aromatic compound with this compound. The specific reaction conditions may need to be optimized depending on the reactivity of the aromatic substrate.

Reaction Scheme for Friedel-Crafts Diacylation

G Reactants This compound + 2 eq. Aromatic Substrate Product Diacylated Aromatic Product Reactants->Product Reaction Catalyst Lewis Acid Catalyst (e.g., AlCl3, FeCl3) Catalyst->Product Solvent Inert Solvent (e.g., CS2, Nitrobenzene) Solvent->Product HCl 2 HCl Product->HCl Byproduct

Caption: Friedel-Crafts Diacylation Reaction.

Materials:

  • This compound

  • Aromatic substrate (e.g., benzene, toluene, anisole)

  • Lewis acid catalyst (e.g., anhydrous aluminum chloride (AlCl₃), ferric chloride (FeCl₃))

  • Inert solvent (e.g., carbon disulfide (CS₂), nitrobenzene, dichloromethane)

  • Ice

  • Concentrated hydrochloric acid

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a gas outlet connected to a trap for HCl gas, suspend the Lewis acid catalyst in the inert solvent.

  • Cool the suspension in an ice bath.

  • Dissolve this compound and the aromatic substrate (at least 2 molar equivalents) in the inert solvent and add this solution to the dropping funnel.

  • Add the solution from the dropping funnel to the catalyst suspension dropwise with stirring. Control the rate of addition to maintain the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers and wash with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Expected Outcomes:

The yield and regioselectivity of the Friedel-Crafts diacylation depend on the aromatic substrate and the reaction conditions. For activated aromatic rings, the reaction generally proceeds with good to excellent yields.

Use as a Cross-Linking Agent

This compound can be employed as a cross-linking agent for polymers containing reactive functional groups such as hydroxyl (-OH) or amine (-NH₂) groups. The difunctional nature of the diacid chloride allows it to form ester or amide linkages between polymer chains, thereby creating a three-dimensional network structure. This cross-linking enhances the mechanical properties, thermal stability, and solvent resistance of the polymer.

General Protocol for Polymer Cross-Linking

This protocol provides a general method for cross-linking a hydroxyl-terminated polymer with this compound.

Logical Relationship in Polymer Cross-linking

G Polymer Polymer with reactive groups (e.g., -OH, -NH2) Reaction Reaction in a suitable solvent (with or without catalyst) Polymer->Reaction Crosslinker This compound Crosslinker->Reaction Crosslinked_Polymer Cross-linked Polymer Network Reaction->Crosslinked_Polymer Improved_Properties Enhanced Mechanical Strength Improved Thermal Stability Increased Solvent Resistance Crosslinked_Polymer->Improved_Properties

Caption: Polymer Cross-linking Process.

Materials:

  • Polymer with hydroxyl or amine functional groups (e.g., hydroxyl-terminated polybutadiene, polyethylene glycol)

  • This compound

  • Anhydrous solvent (e.g., toluene, tetrahydrofuran)

  • Tertiary amine catalyst (e.g., triethylamine, pyridine), optional

Procedure:

  • In a reaction vessel, dissolve the polymer in the anhydrous solvent under a nitrogen atmosphere.

  • In a separate flask, prepare a solution of this compound in the same solvent. The amount of diacid chloride should be calculated based on the desired cross-linking density.

  • Add the diacid chloride solution to the polymer solution with stirring. A tertiary amine catalyst can be added to facilitate the reaction.

  • Heat the reaction mixture to a temperature appropriate for the specific polymer and solvent system and maintain it for several hours until the cross-linking reaction is complete. The progress of the reaction can be monitored by the increase in viscosity of the solution.

  • The cross-linked polymer can be isolated by casting the solution into a film and evaporating the solvent, or by precipitating it in a non-solvent.

Quantitative Assessment of Cross-linking:

The degree of cross-linking can be evaluated by various techniques, including swelling tests, dynamic mechanical analysis (DMA), and differential scanning calorimetry (DSC).

PropertyUncross-linked PolymerCross-linked Polymer
Swelling in a good solventDissolvesSwells to a limited extent
Glass Transition Temperature (Tg)LowerHigher
Mechanical ModulusLowerHigher
Solvent ResistancePoorExcellent

Disclaimer: These protocols are intended for guidance and should be adapted and optimized for specific experimental setups and desired outcomes. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) Utilizing [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a wide range of applications, including gas storage, catalysis, and biomedicine. [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride (Bpdc) is a derivative of biphenyl-4,4'-dicarboxylic acid (BPDC), a common linker used in MOF synthesis. While BPDC is more frequently used directly, Bpdc can serve as a reactive precursor, hydrolyzing in situ to form the corresponding dicarboxylate linker. This reactivity can sometimes offer advantages in controlling crystal growth and morphology.

These application notes provide an overview of the synthesis of MOFs using Bpdc (or its hydrolyzed form, BPDC) and their application in drug delivery. Detailed experimental protocols, quantitative data, and a visualization of a relevant biological pathway are presented to guide researchers in this field.

Data Presentation

The following table summarizes key quantitative data for representative MOFs synthesized using biphenyl-4,4'-dicarboxylic acid (BPDC) as the organic linker. This data is essential for comparing the physical properties and performance of these materials.

MOF DesignationMetal IonSynthesis Temperature (°C)BET Surface Area (m²/g)Pore Size (nm)ApplicationDrug Loading CapacityReference
Ni-BPDC-MOFNi²⁺180311.991-20 (average ~29.2)SupercapacitorsNot Applicable[1]
b-Zn-BPDCZn²⁺Not specifiedNot specified~2.6Drug Delivery713.43 mg/g (Paclitaxel)[2]
bioMOF-ZnZn²⁺Not specifiedNot specifiedNot specifiedDrug Delivery1.72 g/g (Diclofenac Sodium)[3]

Experimental Protocols

The following are detailed protocols for the synthesis of MOFs using biphenyl-dicarboxylate linkers. Protocol 1 describes a hydrothermal method using BPDC, while Protocol 2 proposes a method for the use of Bpdc.

Protocol 1: Hydrothermal Synthesis of Nickel-BPDC MOF

This protocol is adapted from a reported procedure for the synthesis of a nickel-based MOF with a nanoplate structure.[1]

Materials:

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • 4,4'-Biphenyl dicarboxylic acid (BPDC)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Equipment:

  • 50 mL Teflon-lined stainless steel autoclave

  • Magnetic stirrer

  • Centrifuge

  • Oven

Procedure:

  • Precursor Solution Preparation:

    • Dissolve 0.149 g of BPDC and 0.096 g of nickel nitrate hexahydrate in 20 mL of DMF.

    • The molar ratio between the organic linker and the metal ion should be approximately 3:2.[1]

    • Stir the mixture continuously until a homogeneous solution is formed.

  • Hydrothermal Synthesis:

    • Transfer the prepared solution into a 50 mL Teflon-lined stainless steel autoclave.

    • Seal the autoclave and heat it in an oven at 180 °C for 10 hours.[1]

  • Product Collection and Washing:

    • After the reaction, allow the autoclave to cool down to room temperature.

    • A light green precipitate should be visible.[1]

    • Collect the precipitate by centrifugation.

    • Wash the collected solid with fresh DMF and then with ethanol to remove any unreacted precursors and solvent molecules.

  • Activation:

    • Dry the washed product in a vacuum oven at 120 °C for 24 hours to activate the MOF by removing residual solvent from the pores.[1]

Protocol 2: Proposed Solvothermal Synthesis of a Zirconium-based MOF using this compound (Bpdc)

This proposed protocol is based on typical solvothermal synthesis conditions for zirconium-based MOFs and the reactivity of acyl chlorides. The in-situ hydrolysis of Bpdc to BPDC is the key step.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • This compound (Bpdc)

  • Acetic acid (as a modulator)

  • N,N-Dimethylformamide (DMF)

  • Methanol (for washing)

Equipment:

  • 100 mL Teflon-lined stainless steel autoclave

  • Magnetic stirrer

  • Centrifuge

  • Oven

Procedure:

  • Precursor Solution Preparation:

    • In a dry glass vial, dissolve ZrCl₄ and acetic acid (as a modulator, typically in large excess, e.g., 20-50 equivalents relative to ZrCl₄) in DMF. Sonicate briefly to ensure complete dissolution.

    • In a separate dry vial, dissolve Bpdc in DMF.

    • Note: Due to the moisture sensitivity of Bpdc and ZrCl₄, it is advisable to handle these reagents in a low-humidity environment (e.g., a glovebox).

  • Solvothermal Synthesis:

    • Combine the two solutions in a 100 mL Teflon-lined autoclave. The presence of trace water in the DMF will facilitate the hydrolysis of Bpdc to BPDC.

    • Seal the autoclave and place it in an oven heated to 120 °C for 24 hours.

  • Product Collection and Washing:

    • After cooling the autoclave to room temperature, a crystalline powder should be present.

    • Collect the solid product by centrifugation or filtration.

    • Wash the product thoroughly with fresh DMF (3 x 10 mL) to remove unreacted starting materials and modulator.

  • Solvent Exchange and Activation:

    • To remove the high-boiling DMF from the pores, immerse the washed product in methanol for 3 days, replacing the methanol with a fresh portion each day.

    • After the solvent exchange, dry the MOF under vacuum at a suitable temperature (e.g., 150 °C) to yield the activated, porous material.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for MOF synthesis and a representative signaling pathway for a drug delivered by a BPDC-based MOF.

G Experimental Workflow for MOF Synthesis cluster_prep Precursor Preparation cluster_synthesis Synthesis cluster_purification Purification & Activation cluster_characterization Characterization Metal_Salt Metal Salt (e.g., Ni(NO3)2) Mixing Mixing & Dissolution Metal_Salt->Mixing Organic_Linker Organic Linker (Bpdc or BPDC) Organic_Linker->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Modulator Modulator (optional, e.g., Acetic Acid) Modulator->Mixing Reaction Solvothermal/Hydrothermal Reaction (e.g., 180°C, 10h) Mixing->Reaction Collection Product Collection (Centrifugation/Filtration) Reaction->Collection Washing Washing (e.g., with DMF, Ethanol) Collection->Washing Activation Activation (Vacuum Drying) Washing->Activation Final_MOF Activated MOF Activation->Final_MOF G Mechanism of Action for Paclitaxel Delivered by a BPDC-MOF cluster_delivery Drug Delivery cluster_cellular Intracellular Action MOF_Drug Paclitaxel-loaded BPDC-MOF Endocytosis Endocytosis MOF_Drug->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release (pH-triggered degradation) Endosome->Drug_Release Paclitaxel Free Paclitaxel Drug_Release->Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Binds to β-tubulin Stabilization Microtubule Stabilization Microtubules->Stabilization Mitotic_Arrest Mitotic Arrest Stabilization->Mitotic_Arrest Inhibits depolymerization Apoptosis Apoptosis (Cell Death) Mitotic_Arrest->Apoptosis

References

Troubleshooting & Optimization

Managing hydrolysis of [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride during polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Polymerization of [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride

This technical support guide is designed for researchers, scientists, and drug development professionals working with this compound (BBDC) in polymerization reactions. It provides troubleshooting advice and frequently asked questions (FAQs) to help manage the critical issue of hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is hydrolysis in the context of this compound (BBDC) polymerization?

A1: this compound is an acyl chloride, a class of compounds highly reactive towards nucleophiles, including water.[1] Hydrolysis is a chemical reaction where BBDC reacts with water. This reaction converts one or both of the reactive acyl chloride groups (-COCl) into carboxylic acid groups (-COOH), producing hydrochloric acid (HCl) as a byproduct.[1] In a polymerization reaction, this conversion is detrimental because the newly formed carboxylic acid group is significantly less reactive than the original acyl chloride, effectively terminating the growing polymer chain. This leads to polymers with a lower molecular weight than desired.[2][3]

Q2: What are the primary consequences of BBDC hydrolysis on my final polymer?

A2: The primary consequence of BBDC hydrolysis is a reduction in the final polymer's molecular weight.[2][3] This occurs because the hydrolysis reaction consumes the acyl chloride functional groups, disrupting the stoichiometric balance required for high-molecular-weight polymer formation and capping the growing polymer chains. A lower molecular weight can, in turn, lead to inferior mechanical properties, such as reduced tensile strength and altered elasticity.[4][5][6]

Q3: How can I visually identify if my BBDC has been exposed to moisture?

A3: A key sign of hydrolysis is the evolution of steamy, pungent fumes of hydrogen chloride (HCl) when the BBDC is exposed to air.[1][7] The solid BBDC may also appear clumpy or "wet" instead of being a free-flowing powder.

Q4: How should I properly store and handle BBDC to prevent hydrolysis?

A4: To prevent hydrolysis, BBDC should be stored in a tightly sealed container in a cool, dry environment, preferably in a desiccator or a glovebox.[1][7][8] It is highly recommended to store the container under an inert atmosphere, such as nitrogen or argon, to displace any moisture-laden air.[1][7] When handling, always use dry glassware and operate under an inert atmosphere (e.g., using Schlenk line techniques or inside a glovebox) to minimize exposure to ambient humidity.[1]

Q5: What are the best practices for drying solvents and other reagents for my polymerization reaction?

A5: It is critical to use anhydrous solvents for any reaction involving BBDC.[1] Solvents should be rigorously dried using appropriate methods. For instance, tetrahydrofuran (THF) can be dried by distilling from a sodium-benzophenone ketyl, while dichloromethane (DCM) can be distilled over calcium hydride. A common and effective method for drying many organic solvents is to pass them through a column of activated molecular sieves (3Å or 4Å). Always ensure that any diamine co-monomers are also thoroughly dried before use.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Polymer Molecular Weight Hydrolysis of BBDC Monomer: Presence of moisture in the reaction.1. Ensure all solvents and monomers are rigorously dried before use. 2. Perform the reaction under a dry, inert atmosphere (Nitrogen or Argon). 3. Verify the integrity of your BBDC starting material; if hydrolysis is suspected, consider purification or using a fresh batch.
Inconsistent Polymerization Results Variable Moisture Contamination: Inconsistent levels of water between different experimental runs.1. Standardize your procedure for drying solvents and handling reagents. 2. Use a Karl Fischer titrator to quantify the water content in your solvents to ensure consistency.
Reaction Fails to Initiate or Proceeds Slowly Complete Hydrolysis of BBDC: The acyl chloride has been fully converted to the less reactive dicarboxylic acid.1. Test for the presence of the hydrolysis product, [1,1'-Biphenyl]-4,4'-dicarboxylic acid, using techniques like HPLC or FTIR. 2. Acquire a new, sealed batch of BBDC.
Formation of an Insoluble Precipitate Early in the Reaction Precipitation of Hydrolyzed Monomer: The dicarboxylic acid product may have limited solubility in the organic solvent.1. Characterize the precipitate to confirm its identity. 2. Improve moisture exclusion protocols to prevent the formation of the dicarboxylic acid.

Data Presentation

Water Content in Organic Solvent (ppm)Expected Average Molecular Weight (Mw) of Polyamide (Da)Expected Impact on Mechanical Properties
< 10> 50,000High tensile strength and robustness
5025,000 - 35,000Moderate tensile strength, potential for increased brittleness
10010,000 - 15,000Low tensile strength, likely brittle
> 200< 5,000Very low molecular weight oligomers, poor film-forming properties, very brittle

Experimental Protocols

Protocol 1: Rigorous Drying of Organic Solvents (e.g., Dichloromethane)
  • Pre-drying: Add calcium hydride (CaH₂) to the solvent container (approximately 10 g per liter). Allow the mixture to stir overnight under a nitrogen atmosphere.

  • Distillation: Assemble a distillation apparatus that has been oven-dried and cooled under a stream of dry nitrogen.

  • Transfer: Carefully decant or cannula transfer the pre-dried solvent into the distillation flask.

  • Distill: Heat the solvent to reflux and collect the distillate under a nitrogen atmosphere. Discard the initial 5-10% of the distillate.

  • Storage: Store the freshly distilled anhydrous solvent over activated 3Å molecular sieves in a sealed container under nitrogen.

Protocol 2: Detection of BBDC Hydrolysis via HPLC

This protocol allows for the detection of the hydrolysis product, [1,1'-Biphenyl]-4,4'-dicarboxylic acid, in a sample of BBDC.

  • Sample Preparation: Carefully weigh approximately 10 mg of the BBDC sample and dissolve it in 10 mL of a suitable solvent (e.g., anhydrous acetonitrile).

  • Standard Preparation: Prepare a standard solution of pure [1,1'-Biphenyl]-4,4'-dicarboxylic acid in the same solvent.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).

    • Detection: UV detector at a wavelength where both the diacid and diacyl chloride absorb (e.g., 254 nm).

  • Analysis: Inject the sample solution and the standard solution into the HPLC system. The presence of a peak with the same retention time as the standard indicates the presence of the hydrolysis product. The area of this peak can be used for quantification.[9][10]

Visualizations

Hydrolysis_Pathway BBDC This compound (-COCl) Intermediate Hydrolysis Intermediate BBDC->Intermediate Reacts with Polymerization Desired Polymerization BBDC->Polymerization Reacts with Diamine Water Water (H₂O) Water->Intermediate Product [1,1'-Biphenyl]-4,4'-dicarboxylic acid (-COOH) + HCl Intermediate->Product Loses HCl Termination Chain Termination Product->Termination Prevents further reaction

Caption: Hydrolysis pathway of BBDC leading to chain termination.

Experimental_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Analysis Dry_Glassware Oven-Dry All Glassware Inert_Atmosphere Assemble Under N2/Ar Dry_Glassware->Inert_Atmosphere Dry_Solvents Distill/Dry Solvents Dissolve_BBDC Dissolve BBDC in Anhydrous Organic Phase Dry_Solvents->Dissolve_BBDC Dry_Monomers Dry Diamine Monomer Dissolve_Diamine Dissolve Diamine in Aqueous Phase Dry_Monomers->Dissolve_Diamine Inert_Atmosphere->Dissolve_BBDC Combine_Phases Combine Phases with Stirring (Interfacial Polymerization) Dissolve_Diamine->Combine_Phases Dissolve_BBDC->Combine_Phases Isolate_Polymer Isolate Polymer Film Combine_Phases->Isolate_Polymer Wash_Polymer Wash with Water & Methanol Isolate_Polymer->Wash_Polymer Dry_Polymer Dry Polymer Under Vacuum Wash_Polymer->Dry_Polymer Analyze_Polymer Characterize Polymer (GPC, NMR) Dry_Polymer->Analyze_Polymer

Caption: Workflow for minimizing hydrolysis during interfacial polymerization.

References

Technical Support Center: Improving the Solubility of Polymers Derived from 4,4'-Biphenyldicarbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with polymers derived from 4,4'-biphenyldicarbonyl chloride. The inherent rigidity and strong intermolecular hydrogen bonding of these aromatic polyamides often lead to significant solubility challenges, hindering their processing and application. This guide offers strategies to overcome these issues.

Frequently Asked questions (FAQs)

Q1: Why are polymers derived from 4,4'-biphenyldicarbonyl chloride often insoluble in common organic solvents?

A1: The poor solubility of these polymers, a class of aromatic polyamides (aramids), stems from their rigid molecular structure and strong intermolecular forces.[1][2] The primary reasons include:

  • Rigid Polymer Backbone: The biphenyl and amide groups create a stiff, linear polymer chain that limits conformational flexibility.

  • Strong Intermolecular Hydrogen Bonding: The amide (-CONH-) groups form extensive and highly directional hydrogen bonds between polymer chains, leading to a high cohesive energy density and a tendency to crystallize.[2]

  • Chain Packing: The regular, rigid structure allows for efficient chain packing, further strengthening the intermolecular attractions and making it difficult for solvent molecules to penetrate and solvate the polymer chains.

Q2: What are the recommended starting solvents for dissolving these polymers?

A2: Due to the strong intermolecular forces, powerful, highly polar aprotic solvents are typically required. The most common and effective solvents include:

  • N-Methyl-2-pyrrolidone (NMP)

  • N,N-Dimethylacetamide (DMAc)

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

In many cases, the addition of inorganic salts like lithium chloride (LiCl) or calcium chloride (CaCl2) to these solvents is necessary to disrupt the hydrogen bonding network and achieve dissolution.[2] For highly intractable aramids, strong acids like concentrated sulfuric acid can be used, but this approach risks polymer degradation.

Q3: How can I chemically modify the polymer to improve its solubility from the synthesis stage?

A3: Modifying the polymer's chemical structure during synthesis is a highly effective strategy to enhance solubility. Key approaches include:

  • Incorporating Bulky Side Groups: Introducing large, bulky groups along the polymer backbone disrupts the close packing of chains and reduces crystallinity.[3][4] For example, using diamines with adamantane or trifluoromethyl side groups can significantly improve solubility.[3][5]

  • Using Asymmetric Monomers: The use of unsymmetrical diamines or diacid chlorides introduces irregularity into the polymer chain, which hinders packing and crystallization, thereby improving solubility.[5]

  • Introducing Flexible Linkages: Incorporating flexible units such as ether (-O-), methylene (-CH2-), or hexafluoroisopropylidene (-C(CF3)2-) into the polymer backbone increases rotational freedom and disrupts the rigid, linear structure.[1]

  • Copolymerization: Introducing a second, more flexible or bulky monomer during polymerization can create a more random copolymer structure with reduced crystallinity and enhanced solubility.

Troubleshooting Guide

This section addresses common problems encountered during the dissolution of polymers derived from 4,4'-biphenyldicarbonyl chloride.

Problem 1: The polymer does not dissolve in a polar aprotic solvent (e.g., NMP, DMAc) even with heating.

Possible Cause Troubleshooting Steps
Insufficient Solvent Power The solvent alone may not be strong enough to overcome the strong intermolecular hydrogen bonds of the polymer.
Solution 1: Add Inorganic Salts. Introduce lithium chloride (LiCl) or calcium chloride (CaCl2) to the solvent. A common starting point is a 5% (w/v) LiCl solution in DMAc or NMP. The salt ions help to disrupt the hydrogen bonding between amide groups.[2]
Solution 2: Use a Stronger Solvent System. For highly crystalline or rigid polymers, dissolving in concentrated sulfuric acid may be necessary. Exercise extreme caution due to the corrosive nature of the acid.
Low Polymer Purity Impurities or residual reactants from the synthesis can crosslink the polymer or otherwise reduce its solubility.
Solution: Purify the Polymer. Before attempting to dissolve the polymer, ensure it is thoroughly purified. This typically involves precipitating the polymer in a non-solvent (e.g., water or ethanol), followed by washing and drying under vacuum to remove unreacted monomers, oligomers, and salts.
High Crystallinity The polymer may have a highly ordered, crystalline structure that is very resistant to dissolution.
Solution: Physical Modification. Grind the polymer into a fine powder using a mortar and pestle. This increases the surface area available for interaction with the solvent and can improve the rate and extent of dissolution.

Problem 2: The polymer swells but does not fully dissolve, forming a gel.

Possible Cause Troubleshooting Steps
High Polymer Concentration At higher concentrations, the polymer chains are more likely to interact with each other, forming a network structure that traps the solvent and results in a gel.
Solution: Reduce Polymer Concentration. Start with a lower polymer concentration (e.g., 1-2 wt%) and gradually increase it if dissolution is successful.
Inadequate Mixing Poor agitation can lead to localized areas of high polymer concentration, promoting gelation.
Solution: Ensure Vigorous and Consistent Stirring. Use a mechanical stirrer to ensure the polymer is well-dispersed in the solvent and to break up any aggregates that may form.
Low Temperature At lower temperatures, the kinetic energy of the system may be insufficient to overcome the energy barrier for dissolution, and polymer chain mobility is reduced, favoring intermolecular associations.
Solution: Gentle Heating. Gradually heat the polymer-solvent mixture while stirring. For NMP or DMAc, temperatures between 50-100 °C can be effective. Monitor for any signs of polymer degradation (e.g., color change).

Data Presentation

The solubility of aromatic polyamides is highly dependent on their specific chemical structure. The following tables provide a qualitative comparison of the solubility of different polyamides, illustrating the impact of structural modifications.

Table 1: Qualitative Solubility of Aromatic Polyamides in Various Solvents

Polymer StructureNMPDMAcDMFDMSOm-CresolTHFCHCl₃
Polyamide with Bulky Adamantane Side Groups[3]+++++++++++++
Polyamide with Methoxy-Substituted TPA Moiety[4]++++++++---
Polyamide with Methylene Spacer Group[1]++++++++---
Polyamide with Trifluoromethyl Groups[5]++++++-++++-

Key:

  • ++ : Soluble at room temperature.

  • + : Soluble with heating.

  • - : Insoluble.

Experimental Protocols

Protocol 1: Dissolution of an Aromatic Polyamide in DMAc/LiCl

This protocol describes a general procedure for dissolving a moderately soluble aromatic polyamide using a lithium chloride solution in N,N-dimethylacetamide.

Materials:

  • Aromatic polyamide (finely ground powder)

  • Anhydrous N,N-Dimethylacetamide (DMAc)

  • Anhydrous Lithium Chloride (LiCl)

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet

  • Heating mantle with temperature controller

Procedure:

  • Preparation of the DMAc/LiCl Solution:

    • In a dry three-necked flask under a nitrogen atmosphere, add the desired volume of anhydrous DMAc.

    • Add anhydrous LiCl to the DMAc to achieve the desired concentration (e.g., 5% w/v).

    • Stir the mixture at room temperature until the LiCl is completely dissolved. Gentle heating (e.g., to 50 °C) can be applied to aid dissolution.

  • Dissolution of the Polymer:

    • Slowly add the finely ground aromatic polyamide to the stirring DMAc/LiCl solution at room temperature.

    • Continue stirring vigorously to ensure the polymer is well-dispersed.

    • If the polymer does not dissolve at room temperature, gradually heat the mixture to 80-100 °C.

    • Maintain stirring and heating until the polymer is completely dissolved. This may take several hours.

    • The final solution should be clear and viscous.

Protocol 2: Synthesis of a Soluble Aromatic Polyamide via Low-Temperature Solution Polycondensation

This protocol outlines the synthesis of a more soluble aromatic polyamide by incorporating a diamine with bulky side groups.

Materials:

  • 4,4'-Biphenyldicarbonyl chloride

  • Substituted aromatic diamine (e.g., 2,2'-bis(trifluoromethyl)benzidine)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

  • Anhydrous Lithium Chloride (LiCl)

  • Pyridine (as an acid scavenger)

  • Three-necked round-bottom flask with a mechanical stirrer and nitrogen inlet

  • Dropping funnel

Procedure:

  • Diamine Solution Preparation:

    • In a flame-dried three-necked flask under a nitrogen atmosphere, dissolve the substituted aromatic diamine (1 equivalent) and anhydrous LiCl (5-10 wt% of the solvent) in anhydrous NMP.

    • Stir the mixture until all solids are dissolved.

    • Cool the solution to 0 °C using an ice bath.

  • Diacid Chloride Addition:

    • Dissolve 4,4'-biphenyldicarbonyl chloride (1 equivalent) in a minimal amount of anhydrous NMP in a dropping funnel.

    • Add the diacid chloride solution dropwise to the stirred diamine solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • Polymerization:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Continue stirring for 4-24 hours. The viscosity of the solution will increase as the polymerization progresses.

  • Polymer Isolation:

    • Precipitate the polymer by slowly pouring the viscous solution into a large volume of a non-solvent, such as methanol or water, with vigorous stirring.

    • Collect the fibrous or powdered polymer by filtration.

    • Wash the polymer thoroughly with methanol and water to remove any unreacted monomers, LiCl, and residual solvent.

    • Dry the purified polymer in a vacuum oven at 80-120 °C until a constant weight is achieved.

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_dissolution Dissolution Troubleshooting monomer1 4,4'-Biphenyldicarbonyl Chloride polycondensation Low-Temperature Solution Polycondensation (NMP, LiCl, 0°C to RT) monomer1->polycondensation monomer2 Substituted Diamine (e.g., with bulky groups) monomer2->polycondensation polymer Soluble Polyamide polycondensation->polymer insoluble_polymer Insoluble Polymer (Initial State) polymer->insoluble_polymer Attempt to Dissolve add_solvent Add Polar Aprotic Solvent (e.g., DMAc) insoluble_polymer->add_solvent stir_heat Stir & Gently Heat add_solvent->stir_heat check_solubility1 Soluble? stir_heat->check_solubility1 check_solubility2 Soluble? stir_heat->check_solubility2 add_salt Add LiCl or CaCl₂ check_solubility1->add_salt No soluble_solution Homogeneous Polymer Solution check_solubility1->soluble_solution Yes add_salt->stir_heat check_solubility2->soluble_solution Yes troubleshoot Further Troubleshooting (e.g., check purity, grind polymer) check_solubility2->troubleshoot No logical_relationships cluster_structural Structural Modifications cluster_solvent Solvent-Based Approaches center_node Improved Polymer Solubility bulky_groups Incorporate Bulky Side Groups bulky_groups->center_node flexible_linkages Introduce Flexible Linkages (e.g., -O-, -CH₂-) flexible_linkages->center_node asymmetric_monomers Use Asymmetric Monomers asymmetric_monomers->center_node copolymerization Copolymerization copolymerization->center_node polar_solvents Use Polar Aprotic Solvents (NMP, DMAc) polar_solvents->center_node add_salts Add Salts (LiCl, CaCl₂) add_salts->center_node heating Apply Heat heating->center_node sonication Sonication sonication->center_node

References

Technical Support Center: Optimizing Polyamide Synthesis with [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of polyamides using [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of polyamides with this compound, providing potential causes and actionable solutions.

Issue 1: Low Polymer Molecular Weight or Inherent Viscosity

A lower than expected molecular weight is a frequent challenge in polyamide synthesis. This can be diagnosed by techniques such as gel permeation chromatography (GPC) or by measuring the inherent viscosity of the polymer solution.

Potential Causes and Solutions:

Potential CauseRecommended Action
Monomer Impurity Monofunctional impurities in either the diamine or this compound can act as chain terminators, limiting polymer chain growth. Ensure high purity of both monomers through appropriate purification techniques such as recrystallization or distillation.
Inaccurate Stoichiometry A precise 1:1 molar ratio of the diamine and diacid chloride is crucial for achieving high molecular weight in step-growth polymerization.[1] Carefully weigh high-purity monomers. An excess of one monomer can be used to control molecular weight if a lower value is desired.
Hydrolysis of Diacid Chloride This compound is susceptible to hydrolysis by moisture, which converts the reactive acyl chloride groups to less reactive carboxylic acid groups. This disrupts stoichiometry and hinders polymerization. All glassware should be rigorously dried, and the reaction should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are essential.
Side Reactions At elevated temperatures, side reactions can occur, leading to chain termination. For low-temperature solution polycondensation, maintain the reaction temperature, typically between 0°C and room temperature.[2]
Premature Polymer Precipitation If the growing polyamide chain becomes insoluble in the reaction solvent, it will precipitate out of the solution, preventing further chain growth. Use a solvent system in which the resulting polyamide is soluble. For aromatic polyamides, common solvents include N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and N,N-dimethylformamide (DMF), often with the addition of salts like lithium chloride (LiCl) or calcium chloride (CaCl2) to enhance solubility.[1][3]

Troubleshooting Workflow for Low Molecular Weight

start Low Molecular Weight Detected check_purity Verify Monomer Purity start->check_purity check_stoichiometry Confirm Stoichiometry check_purity->check_stoichiometry Purity OK purify Purify Monomers check_purity->purify Impure check_conditions Review Reaction Conditions check_stoichiometry->check_conditions Stoichiometry Correct adjust_stoichiometry Adjust Monomer Ratio check_stoichiometry->adjust_stoichiometry Incorrect check_solubility Assess Polymer Solubility check_conditions->check_solubility Conditions Optimal optimize_conditions Optimize Temp. & Time check_conditions->optimize_conditions Suboptimal end_good High Molecular Weight Achieved check_solubility->end_good Solubility Adequate change_solvent Change Solvent/Add Salt check_solubility->change_solvent Insoluble purify->check_stoichiometry adjust_stoichiometry->check_conditions optimize_conditions->check_solubility change_solvent->end_good

Caption: Troubleshooting workflow for addressing low molecular weight in polyamide synthesis.

Issue 2: Poor Polymer Solubility

Aromatic polyamides derived from rigid monomers like this compound often exhibit limited solubility in common organic solvents, which can complicate characterization and processing.

Potential Causes and Solutions:

Potential CauseRecommended Action
High Crystallinity and Rigidity The rigid biphenyl unit and strong intermolecular hydrogen bonding between amide linkages can lead to high crystallinity and low solubility. The use of polar aprotic solvents such as NMP, DMAc, DMF, or dimethyl sulfoxide (DMSO) is recommended.[1][4] Adding salts like LiCl or CaCl2 to these solvents can disrupt hydrogen bonding and improve solubility.[3]
Cross-linking Unwanted side reactions can lead to cross-linking, rendering the polymer insoluble. This can be suspected if the polymer does not dissolve even with heating in strong solvents. Re-evaluate reaction conditions, particularly temperature, to minimize side reactions.
Inappropriate Solvent Choice The choice of diamine comonomer significantly influences the solubility of the resulting polyamide. Polyamides with flexible linkages or bulky side groups tend to be more soluble. If possible, consider using a diamine that will impart better solubility to the final polymer.

Frequently Asked Questions (FAQs)

Q1: What are the recommended reaction conditions for the low-temperature solution polycondensation of this compound with an aromatic diamine?

A1: A typical low-temperature solution polycondensation involves dissolving the aromatic diamine in an anhydrous polar aprotic solvent like NMP or DMAc, often with an acid scavenger such as pyridine or triethylamine. The solution is cooled to 0°C in an ice bath under an inert atmosphere. A solution of this compound in the same solvent is then added dropwise with vigorous stirring. After the addition, the reaction is typically allowed to warm to room temperature and stirred for several hours (e.g., 4-24 hours).[2]

Q2: How can I effectively remove the HCl byproduct generated during the polymerization?

A2: The hydrogen chloride (HCl) byproduct must be neutralized as it can react with the amine monomer and inhibit polymerization. In low-temperature solution polycondensation, a tertiary amine like pyridine or triethylamine is commonly added to the reaction mixture to act as an acid scavenger. In interfacial polymerization, an inorganic base such as sodium hydroxide or sodium carbonate is dissolved in the aqueous phase containing the diamine to neutralize the HCl formed at the interface.[5]

Q3: What is a suitable method for purifying the synthesized polyamide?

A3: The polyamide can be purified by precipitation. The viscous polymer solution is poured into a large excess of a non-solvent (e.g., methanol, ethanol, or water) with vigorous stirring. This causes the polymer to precipitate out. The precipitate is then collected by filtration, washed thoroughly with the non-solvent and hot water to remove unreacted monomers, salts, and residual solvent, and finally dried in a vacuum oven.[2]

Q4: Which analytical techniques are essential for characterizing the resulting polyamide?

A4: Essential characterization techniques include:

  • FTIR Spectroscopy: To confirm the formation of the amide bond (characteristic N-H and C=O stretching vibrations) and the disappearance of the acid chloride group.[1]

  • NMR Spectroscopy (¹H and ¹³C): To elucidate the polymer structure.[1]

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity index).

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.[4]

  • Differential Scanning Calorimetry (DSC): To determine thermal transitions such as the glass transition temperature (Tg).[4]

  • Inherent Viscosity: As an indication of the polymer's molecular weight.[1]

Experimental Protocols

Protocol 1: Low-Temperature Solution Polycondensation

This protocol describes a general procedure for the synthesis of polyamide from this compound and an aromatic diamine (e.g., 4,4'-oxydianiline).

Materials:

  • This compound

  • Aromatic diamine (e.g., 4,4'-oxydianiline)

  • Anhydrous N-methyl-2-pyrrolidone (NMP)

  • Anhydrous pyridine

  • Methanol (for precipitation)

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine (1 equivalent) in anhydrous NMP.

  • Add anhydrous pyridine (2.2 equivalents) to the solution.

  • Cool the flask to 0°C using an ice-water bath.

  • In a separate flask, dissolve this compound (1 equivalent) in a minimal amount of anhydrous NMP.

  • Add the diacid chloride solution dropwise to the stirred diamine solution over 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 4-24 hours.

  • Precipitate the resulting polyamide by pouring the viscous polymer solution into vigorously stirred methanol.

  • Collect the fibrous polymer by filtration, wash it thoroughly with methanol and hot water, and dry it in a vacuum oven at 80-100°C.

Experimental Workflow: Low-Temperature Solution Polycondensation

cluster_prep Monomer Preparation cluster_reaction Polymerization cluster_workup Purification Dissolve Diamine & Pyridine in NMP Dissolve Diamine & Pyridine in NMP Cool Diamine Solution to 0°C Cool Diamine Solution to 0°C Dissolve Diamine & Pyridine in NMP->Cool Diamine Solution to 0°C Dissolve Diacid Chloride in NMP Dissolve Diacid Chloride in NMP Add Diacid Chloride Solution Dropwise Add Diacid Chloride Solution Dropwise Dissolve Diacid Chloride in NMP->Add Diacid Chloride Solution Dropwise Cool Diamine Solution to 0°C->Add Diacid Chloride Solution Dropwise Stir at Room Temperature Stir at Room Temperature Add Diacid Chloride Solution Dropwise->Stir at Room Temperature Precipitate in Methanol Precipitate in Methanol Stir at Room Temperature->Precipitate in Methanol Filter and Wash Polymer Filter and Wash Polymer Precipitate in Methanol->Filter and Wash Polymer Dry under Vacuum Dry under Vacuum Filter and Wash Polymer->Dry under Vacuum Characterize Polyamide Characterize Polyamide Dry under Vacuum->Characterize Polyamide

Caption: Step-by-step workflow for low-temperature solution polycondensation.

Protocol 2: Interfacial Polymerization

This method is suitable for producing polyamides at the interface of two immiscible liquids.

Materials:

  • This compound

  • Aliphatic or aromatic diamine

  • Organic solvent (e.g., dichloromethane or hexane)

  • Deionized water

  • Sodium carbonate (Na₂CO₃)

Procedure:

  • Prepare an aqueous solution of the diamine (e.g., 0.2 M) containing sodium carbonate (e.g., 0.4 M) as an acid acceptor.

  • Prepare an organic solution of this compound (e.g., 0.1 M) in a solvent like dichloromethane.

  • Carefully pour the organic solution onto the aqueous solution in a beaker to form two distinct layers.

  • A film of polyamide will form at the interface.

  • Gently grasp the polymer film with forceps and pull it out of the beaker continuously as a "rope."

  • Wash the polymer rope thoroughly with water and then with a solvent like ethanol or acetone to remove unreacted monomers and oligomers.

  • Dry the polyamide in a vacuum oven.

Logical Relationships in Interfacial Polymerization

Aqueous Aqueous Phase (Diamine + Base) Interface Liquid-Liquid Interface Aqueous->Interface Neutralization Neutralization by Base Aqueous->Neutralization Base Organic Organic Phase (this compound) Organic->Interface Polymer Polyamide Film Formation Interface->Polymer HCl HCl Byproduct Polymer->HCl HCl->Neutralization

Caption: Key components and reactions in interfacial polymerization.

Data Presentation

The following tables summarize typical data obtained from the synthesis and characterization of polyamides derived from biphenyl-based monomers, which can be used as a reference for optimizing reactions with this compound.

Table 1: Typical Reaction Conditions and Resulting Inherent Viscosities for Polyamides from a Biphenyl-based Diacid. [1]

DiaminePolymerization MethodSolventInherent Viscosity (dL/g)
4,4'-OxydianilineYamazaki PhosphorylationNMP0.85
4,4'-SulfonyldianilineYamazaki PhosphorylationNMP0.72
4,4'-Methylene dianilineYamazaki PhosphorylationNMP0.96
2,2-bis(4-aminophenyl)propaneYamazaki PhosphorylationNMP0.65

Note: The Yamazaki method uses a dicarboxylic acid, not a diacid chloride, but the resulting viscosities provide a benchmark for molecular weight.

Table 2: Solubility of Aromatic Polyamides in Various Solvents. [1][6][7][8]

Polymer BackboneNMPDMAcDMFDMSOm-CresolTHFChloroform
Rigid Aromatic++++++++++----
Aromatic with Flexible Linkers+++++++++++/-+/-

++: Soluble; +/-: Partially soluble; --: Insoluble

References

Technical Support Center: Troubleshooting Side Reactions in Solution Polymerization of [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and mitigating side reactions during the solution polymerization of [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride (BPTC). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My polyamide synthesized from this compound has a lower than expected molecular weight. What are the potential causes related to side reactions?

A1: Low molecular weight is a common issue in polycondensation and is often a direct consequence of side reactions that terminate chain growth. The primary culprits are:

  • Hydrolysis of Acyl Chloride Groups: this compound is highly reactive and susceptible to hydrolysis by residual water in the solvent or on the glassware. This reaction converts the acyl chloride group into a carboxylic acid group, which is less reactive under typical low-temperature solution polymerization conditions and can cap the growing polymer chain. Acyl chlorides are generally more reactive towards hydrolysis than alkyl chlorides.

  • Reaction with Amide Solvents: Aprotic amide solvents such as N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc) are commonly used for solution polymerization. However, these solvents can react with highly reactive acyl chlorides, leading to chain termination. For instance, DMAc can act as a nucleophile, leading to the formation of an inactive acylated solvent molecule.

  • Impurities in Monomers: The presence of monofunctional impurities in either the this compound or the diamine monomer will act as chain terminators, limiting the final molecular weight.

  • Stoichiometric Imbalance: An imbalance in the molar ratio of the diacyl chloride and diamine monomers will result in an excess of one functional group at the end of the polymerization, preventing further chain growth.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled, anhydrous solvents. Consider using molecular sieves to further dry the solvent before use.

  • Purify Monomers: Recrystallize or sublime the diamine monomer to remove impurities. Ensure the this compound is of high purity.

  • Precise Stoichiometry: Accurately weigh the monomers and ensure a 1:1 molar ratio of functional groups.

  • Solvent Selection: If reactions with the solvent are suspected, consider alternative, less reactive solvents. However, ensure the chosen solvent can dissolve the monomers and the resulting polymer.

  • Low Temperature: Conduct the polymerization at low temperatures (e.g., 0-5 °C) to minimize the rate of side reactions relative to the main polymerization reaction.

Q2: I observe a gradual decrease in the pH of my reaction mixture during polymerization. Is this normal, and how can it be addressed?

A2: A decrease in pH is expected due to the liberation of hydrogen chloride (HCl) gas as a byproduct of the amide bond formation. However, a significant or rapid drop in pH can indicate excessive hydrolysis of the acyl chloride groups, which also produces HCl. The accumulation of HCl can have detrimental effects:

  • Protonation of Amine Groups: The generated HCl can protonate the amine functional groups of the diamine monomer, rendering them unreactive towards the acyl chloride and effectively stopping the polymerization.

  • Acid-Catalyzed Degradation: In some cases, acidic conditions can lead to the degradation of the newly formed polyamide chains.

Troubleshooting and Mitigation:

  • Use of an Acid Scavenger: Incorporate a non-nucleophilic base, such as pyridine or triethylamine, into the reaction mixture. This base will neutralize the HCl as it is formed, preventing the protonation of the diamine and driving the polymerization reaction to completion. The amount of the acid scavenger should be stoichiometric to the amount of HCl that will be generated.

Q3: How can I detect and quantify the extent of side reactions in my final polymer?

A3: Several analytical techniques can be employed to identify and quantify the products of side reactions:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool for end-group analysis. By integrating the signals corresponding to the protons of the unreacted end groups (e.g., carboxylic acid protons from hydrolysis) and comparing them to the integrals of the repeating polymer unit, the number average molecular weight (Mn) and the extent of side reactions can be estimated. Derivatization of end groups with a reagent like trichloroacetyl isocyanate can introduce a unique NMR signal in a clear region of the spectrum, facilitating quantification.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for identifying and quantifying low molecular weight oligomers and side products. By developing a suitable chromatographic method, it is possible to separate these species from the main polymer and identify them based on their mass-to-charge ratio. This technique is especially valuable for analyzing complex mixtures and detecting trace impurities.[2][3]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can provide qualitative information about the presence of different functional groups. For example, the presence of a broad absorption band in the 2500-3300 cm-1 region could indicate the presence of carboxylic acid groups resulting from hydrolysis.

Quantitative Data on Side Reactions

Side ReactionReactantsProductsConditions Favoring the ReactionImpact on Polymerization
Hydrolysis This compound + H2O[1,1'-Biphenyl]-4,4'-dicarboxylic acid + HClPresence of water, higher temperaturesChain termination, reduced molecular weight, decreased pH
Reaction with Amide Solvent This compound + DMAcN-acetyl-N-methyl-4-(4-carbonylchloridebiphenyl)amideHigher temperatures, prolonged reaction timesChain termination, reduced molecular weight
Incomplete Reaction Unreacted this compound or diamine-Poor mixing, stoichiometric imbalance, low temperatureLow molecular weight, broad molecular weight distribution

Experimental Protocols

Protocol 1: Quantitative 1H NMR Spectroscopy for End-Group Analysis

This protocol provides a general method for determining the number average molecular weight (Mn) of a polyamide and quantifying the percentage of carboxylic acid end groups resulting from hydrolysis.

1. Sample Preparation: a. Accurately weigh approximately 10-20 mg of the dry polyamide sample into an NMR tube. b. Add a known amount of a suitable internal standard (e.g., 1,3,5-trioxane) that has a sharp singlet in a region of the spectrum that does not overlap with polymer signals. c. Dissolve the sample and internal standard in a deuterated solvent (e.g., DMSO-d6 or DMAc-d9 with LiCl). Ensure complete dissolution.

2. NMR Acquisition: a. Acquire a quantitative 1H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full relaxation of the protons. b. Set the number of scans to achieve an adequate signal-to-noise ratio.

3. Data Analysis: a. Integrate the signal of the internal standard. b. Integrate the signals corresponding to the aromatic protons of the polymer repeating unit. c. Integrate the signal corresponding to the carboxylic acid protons (typically a broad signal at δ > 10 ppm in DMSO-d6). d. Calculate the number of repeating units and the percentage of hydrolyzed end groups based on the relative integrals and the known number of protons for each signal.

Visualizations

Side_Reactions BPTC [1,1'-Biphenyl]-4,4'- dicarbonyl dichloride Polyamide High Molecular Weight Polyamide BPTC->Polyamide Desired Polymerization Hydrolyzed_BPTC [1,1'-Biphenyl]-4,4'- dicarboxylic acid (Chain Terminator) BPTC->Hydrolyzed_BPTC Hydrolysis (Side Reaction) Reacted_DMAc Acylated DMAc (Chain Terminator) BPTC->Reacted_DMAc Reaction with Solvent (Side Reaction) Diamine Diamine (H2N-R-NH2) Diamine->Polyamide HCl HCl Polyamide->HCl Byproduct Water Water (H2O) Water->Hydrolyzed_BPTC DMAc DMAc (Solvent) DMAc->Reacted_DMAc Troubleshooting_Workflow Start Low Molecular Weight Observed Check_Purity Verify Monomer Purity and Stoichiometry Start->Check_Purity Check_Anhydrous Ensure Anhydrous Conditions Start->Check_Anhydrous Check_Solvent Evaluate Solvent Reactivity Start->Check_Solvent Check_Temp Optimize Reaction Temperature Start->Check_Temp Purify Purify Monomers Check_Purity->Purify Impurities found Adjust_Stoichiometry Adjust Stoichiometry Check_Purity->Adjust_Stoichiometry Imbalance Dry_System Thoroughly Dry Glassware & Solvents Check_Anhydrous->Dry_System Change_Solvent Consider Alternative Solvent Check_Solvent->Change_Solvent Lower_Temp Lower Reaction Temperature Check_Temp->Lower_Temp End High Molecular Weight Achieved Purify->End Adjust_Stoichiometry->End Dry_System->End Change_Solvent->End Lower_Temp->End

References

Purification techniques for polymers synthesized with [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the purification of polymers synthesized using [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride. These polymers, typically aromatic polyamides or polyesters, are known for their high performance, but their rigid structure can present unique challenges during purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification methods for polymers synthesized with this compound?

A1: The most widely used and effective method is reprecipitation.[] This technique involves dissolving the crude polymer in a suitable "good" solvent and then adding this solution to a "non-solvent" (also called a precipitant or anti-solvent) to cause the polymer to precipitate out, leaving impurities behind in the solution.[][2] For polymers that are completely insoluble, Soxhlet extraction can be used to remove soluble impurities like residual monomers or catalysts.[3]

Q2: What are the typical impurities found in the crude polymer product?

A2: Common impurities include unreacted monomers (this compound and the corresponding diamine/diol), residual catalysts (e.g., palladium from coupling reactions), salts formed during polymerization, and low-molecular-weight oligomers.[4][5] The purification process is critical as even small amounts of these impurities can negatively impact the polymer's mechanical, thermal, and optical properties.[]

Q3: Which solvents are typically used for dissolving these aromatic polymers?

A3: Aromatic polyamides and polyesters derived from this compound are often soluble in polar aprotic solvents.[6][7] Commonly used solvents include N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylacetamide (DMAc), N,N-Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO).[6][8][9]

Q4: How can I improve the solubility of a poorly soluble aromatic polymer for purification?

A4: To enhance the solubility of rigid-chain aromatic polyamides, salts such as Lithium Chloride (LiCl) or Calcium Chloride (CaCl2) can be added to the polar aprotic solvent (e.g., NMP or DMAc).[7][10] These salts interact with the amide groups, disrupting the strong intermolecular hydrogen bonds and allowing the solvent to solvate the polymer chains more effectively.[10] Gentle heating can also improve solubility, but care must be taken to avoid polymer degradation.

Q5: How many times should the reprecipitation process be repeated?

A5: For effective purification, the dissolution and precipitation cycle should typically be repeated two to three times.[2] The process should be continued until no further impurities are detected in the supernatant liquid.[] After the final precipitation, it is crucial to wash the collected polymer thoroughly with the non-solvent to remove any remaining dissolved impurities adhering to the surface.[2]

Troubleshooting Guide

Problem: My polymer solution becomes cloudy when added to the non-solvent, but no filterable precipitate forms.

  • Cause: The precipitated polymer particles may be too small to be captured by standard filtration methods. This can happen if the polymer has some limited solubility in the non-solvent or if the concentration is very low.

  • Solution 1: Centrifugation. Use a centrifuge to pellet the fine polymer particles.[11][12] After centrifugation, the supernatant liquid can be decanted, and the polymer can be washed and re-centrifuged before drying.[11]

  • Solution 2: Change the Non-Solvent. The non-solvent may be too "good" a solvent. Try a more non-polar non-solvent (e.g., switching from methanol to hexane) or a different class of solvent entirely.

  • Solution 3: Slow Diffusion. For small-scale purifications, a slow recrystallization technique can be employed. Dissolve the polymer in a small vial of a dense, volatile solvent (like Dichloromethane). Place this open vial inside a larger, sealed container filled with a non-solvent (like methanol or ether). The non-solvent vapor will slowly diffuse into the polymer solution, gradually causing the polymer to precipitate out as larger, more easily collected particles.[11]

Problem: The precipitated polymer is a sticky, gooey mass instead of a powder or fiber.

  • Cause: This often occurs when the polymer precipitates too rapidly, trapping solvent and impurities within the polymer mass.[13] This is common when a highly concentrated polymer solution is added quickly to the non-solvent.

  • Solution 1: Slow Down the Addition. Add the polymer solution drop-by-drop into the non-solvent under vigorous stirring.[2][13] This ensures that each drop is rapidly dispersed, allowing for more controlled precipitation and the formation of finer particles.

  • Solution 2: Use a More Dilute Solution. While it may seem counterintuitive, using a more dilute initial polymer solution can prevent the formation of a viscous mass that traps impurities.[2][13] The solution should be fluid enough to disperse easily in the non-solvent.

  • Solution 3: Adjust the Non-Solvent System. Instead of a pure non-solvent, try precipitating into a mixture of the solvent and non-solvent.[13] This slows the rate of precipitation, allowing for better control over the final polymer morphology.

Problem: After purification, the polymer is still contaminated with unreacted monomer or catalyst.

  • Cause: The chosen solvent/non-solvent system is not effective at separating the impurity from the polymer. The impurity may have similar solubility characteristics to the polymer, or it may be physically trapped.

  • Solution 1: Select a Better Non-Solvent. The ideal non-solvent is a poor solvent for the polymer but a very good solvent for the impurities.[2][13] For example, if unreacted aromatic monomers are the primary impurity, a non-solvent like methanol or ethanol is often effective.

  • Solution 2: Repeat the Purification. As mentioned in the FAQ, repeating the reprecipitation process 2-3 times is standard practice for achieving high purity.[2]

  • Solution 3: Thorough Washing. After filtering the precipitated polymer, wash it extensively with fresh non-solvent to remove any residual impurities clinging to the surface.[2]

Problem: The crude polymer is completely insoluble in NMP, DMAc, or other common solvents, even with heating and added salts.

  • Cause: The polymer may be cross-linked, or its molecular weight and crystallinity may be exceptionally high, preventing dissolution.

  • Solution: Soxhlet Extraction. If the impurities (e.g., monomers, catalysts) are soluble in a solvent that does not dissolve the polymer, Soxhlet extraction is an effective purification method.[3] The insoluble polymer is placed in a thimble, and the solvent is continuously refluxed over it, gradually extracting the soluble impurities.

Data Presentation

Table 1: Common Solvent Systems for Aromatic Polyamides

Good Solvents (for Dissolution)Common Non-Solvents (for Precipitation)Additives to Enhance Solubility
N-Methyl-2-pyrrolidone (NMP)[6][9]Methanol[5][14]Lithium Chloride (LiCl)[10]
N,N-Dimethylacetamide (DMAc)[6][15]Water[5]Calcium Chloride (CaCl2)[10]
N,N-Dimethylformamide (DMF)[6][9]Ethanol[12]
Dimethyl Sulfoxide (DMSO)[6][9]Acetone[16]
m-Cresol[6]Tetrahydrofuran (THF)[15]
Concentrated Sulfuric Acid*Hexanes[11]

*Note: Sulfuric acid is a highly corrosive and reactive solvent that can cause degradation. It is typically used for characterization (e.g., viscometry) rather than purification by reprecipitation.

Experimental Protocols

Protocol 1: Purification by Reprecipitation

  • Dissolution: Dissolve the crude polymer in a minimal amount of a suitable good solvent (e.g., DMAc + 5% LiCl). The solution should be fully dissolved but not overly viscous.[2] Gentle heating may be applied if necessary.

  • Preparation of Non-Solvent: In a separate beaker, place a volume of a vigorously stirred non-solvent (e.g., methanol) that is at least 10 times the volume of the polymer solution.[11]

  • Precipitation: Using a dropping funnel or pipette, add the polymer solution dropwise to the stirred non-solvent.[2][13] A fibrous or powdery precipitate should form.

  • Digestion: Allow the suspension to stir for an additional 30-60 minutes to ensure complete precipitation and washing of the polymer particles.

  • Isolation: Collect the precipitated polymer by vacuum filtration or centrifugation.[2][11]

  • Washing: Wash the collected polymer cake thoroughly with several portions of fresh non-solvent to remove any remaining soluble impurities.[2]

  • Drying: Dry the purified polymer in a vacuum oven at an appropriate temperature (e.g., 80-120 °C) until a constant weight is achieved.

Protocol 2: Purification by Soxhlet Extraction (for Insoluble Polymers)

  • Sample Preparation: Place the crude, insoluble polymer powder into a cellulose extraction thimble.

  • Apparatus Setup: Assemble a Soxhlet extraction apparatus with a round-bottom flask containing a suitable extraction solvent (one that dissolves the impurities but not the polymer).

  • Extraction: Heat the solvent to reflux. The solvent vapor will bypass the thimble, condense, and drip back onto the polymer, extracting the soluble impurities. The solvent containing the extracted impurities will then siphon back into the flask.

  • Duration: Allow the extraction to run for several hours (typically 12-24 hours) or until the solvent in the extraction chamber remains clear after siphoning.

  • Drying: Carefully remove the thimble containing the purified polymer and dry it thoroughly in a vacuum oven.

Visual Workflows

G cluster_workflow General Polymer Purification Workflow A Crude Polymer (from synthesis) B Dissolve in minimal 'Good' Solvent A->B C Add dropwise to excess 'Non-Solvent' B->C D Precipitated Polymer (Suspension) C->D E Isolate Solid (Filtration / Centrifugation) D->E F Wash Solid with fresh Non-Solvent E->F I Supernatant (Contains Impurities) E->I G Dry under Vacuum F->G H Pure Polymer G->H

Caption: General workflow for polymer purification via reprecipitation.

G cluster_troubleshooting Troubleshooting Logic for Reprecipitation Start Problem during Precipitation Q1 What is the precipitate's consistency? Start->Q1 A1 Sticky / Gooey Mass Q1->A1 Sticky A2 Cloudy / No Solid Q1->A2 Cloudy S1 1. Add solution slower 2. Use more dilute solution 3. Use solvent/non-solvent mix A1->S1 S2 1. Centrifuge the suspension 2. Try a 'poorer' non-solvent 3. Use slow vapor diffusion A2->S2

Caption: Decision tree for troubleshooting common precipitation issues.

References

How to control molecular weight in polymerization with [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Polymerization with [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride

Welcome to the technical support center for polymerization reactions involving this compound. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals control polymer molecular weight and achieve desired experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of this compound, offering potential causes and solutions.

Problem Potential Cause Suggested Solution
Low Molecular Weight Imbalance in Monomer Stoichiometry: An excess of one monomer will limit the chain growth, resulting in lower molecular weight polymers.[1][2][3]Carefully control the molar ratio of this compound and the co-monomer. A 1:1 ratio is often ideal for achieving high molecular weight in step-growth polymerization.[3][4]
Presence of Monofunctional Impurities: Impurities with a single reactive group can act as chain terminators, preventing further polymerization and lowering the average molecular weight.[5]Purify monomers before use to remove any monofunctional impurities.
Low Monomer Concentration: Lower concentrations of monomers can lead to shorter polymer chains and consequently, a lower final molecular weight.[6][7][8][9][10]Increase the initial concentration of the monomers. However, be mindful that excessively high concentrations can lead to viscosity issues and affect reaction kinetics.[10]
Premature Precipitation of the Polymer: If the growing polymer becomes insoluble in the reaction solvent, its growth will be halted.Select a solvent system in which both the monomers and the resulting polymer are soluble.
High Molecular Weight / Gelation Excessively High Monomer Concentration: Very high monomer concentrations can lead to rapid polymerization and the formation of very long, potentially cross-linked polymer chains, which can result in gelation.Optimize the monomer concentration. A moderate concentration is often a good starting point.
High Reaction Temperature: Higher temperatures can increase the rate of polymerization, leading to higher molecular weights.[6][11][12][13] However, excessively high temperatures can also lead to side reactions.Control the reaction temperature carefully. Lowering the temperature can help to moderate the reaction rate.[12]
Trifunctional or Polyfunctional Impurities: Impurities with more than two reactive groups can lead to branching and cross-linking, resulting in gelation.Ensure the purity of the monomers and the absence of polyfunctional impurities.
Broad Molecular Weight Distribution Fluctuations in Reaction Conditions: Inconsistent temperature or inefficient mixing can create localized areas of varying monomer concentrations, leading to a broader distribution of polymer chain lengths.Ensure uniform heating and efficient stirring throughout the polymerization process.
Side Reactions: Unwanted side reactions can lead to the formation of polymers with varying chain lengths.Optimize reaction conditions (temperature, solvent, etc.) to minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: How does the stoichiometric ratio of monomers affect the molecular weight of the polymer?

A1: In step-growth polymerization, the stoichiometry of the bifunctional monomers is a critical factor in controlling the molecular weight.[2][3] To achieve a high molecular weight, a precise 1:1 molar ratio of the reactive functional groups is required. Any deviation from this ratio will result in an excess of one type of functional group at the chain ends, limiting further chain propagation and leading to a lower average molecular weight.[1][2][3]

Q2: What is the effect of monomer concentration on the molecular weight?

A2: Generally, a higher monomer concentration leads to a higher molecular weight.[6][7][8][9][10] This is because at higher concentrations, the probability of reactive chain ends finding and reacting with a monomer is increased, favoring chain growth. Conversely, lower monomer concentrations can result in shorter polymer chains.[6]

Q3: How do reaction time and temperature influence the polymerization process?

A3: Both reaction time and temperature significantly impact the molecular weight of the resulting polymer.

  • Reaction Time: In general, longer reaction times allow for more complete conversion of monomers and can lead to higher molecular weights, up to a certain point where the reaction reaches completion or equilibrium.[10][11]

  • Temperature: Increasing the reaction temperature typically increases the rate of polymerization, which can lead to higher molecular weights in a shorter amount of time.[6][11][12][13] However, excessively high temperatures can also promote side reactions or degradation, which might negatively affect the molecular weight and polydispersity.[12]

Q4: How can I stop the polymerization reaction to control the molecular weight?

A4: The polymerization reaction can be stopped, or "quenched," at a desired point to control the final molecular weight. This is typically achieved by adding a quenching agent that reacts with the growing polymer chain ends, rendering them unreactive. Common quenching agents for reactions involving acyl chlorides like this compound include monofunctional amines or alcohols. These will cap the reactive acyl chloride or other reactive end groups, preventing further chain growth.[14] The choice of quenching agent depends on the specific chemistry of the polymerization.

Experimental Protocols

Protocol 1: Controlling Molecular Weight by Adjusting Monomer Stoichiometry

This protocol describes a general procedure for synthesizing a polyamide from this compound and a diamine, focusing on the effect of monomer ratio on molecular weight.

Materials:

  • This compound

  • Aromatic diamine (e.g., 4,4'-oxydianiline)

  • Anhydrous N,N-dimethylacetamide (DMAc)

  • Lithium chloride (LiCl)

  • Methanol

  • Nitrogen gas supply

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of the aromatic diamine in anhydrous DMAc containing LiCl (e.g., 5% w/v).

  • Purge the flask with nitrogen gas.

  • While stirring vigorously, slowly add a pre-weighed amount of solid this compound to the diamine solution at 0°C. The molar ratio of the diacid chloride to the diamine should be varied in different experiments (e.g., 0.95:1, 1:1, 1.05:1).

  • Allow the reaction mixture to warm to room temperature and continue stirring for 24 hours under a nitrogen atmosphere.

  • Precipitate the polymer by pouring the viscous solution into a large excess of methanol.

  • Filter the polymer, wash it thoroughly with methanol and then water, and dry it in a vacuum oven at 80°C until a constant weight is achieved.

  • Characterize the molecular weight of the resulting polymers using techniques like Gel Permeation Chromatography (GPC).

Protocol 2: Controlling Molecular Weight by Varying Monomer Concentration

This protocol outlines how to investigate the effect of monomer concentration on the molecular weight of the resulting polymer.

Materials:

  • This compound

  • Aromatic diamine (e.g., 4,4'-oxydianiline)

  • Anhydrous N,N-dimethylacetamide (DMAc)

  • Lithium chloride (LiCl)

  • Methanol

  • Nitrogen gas supply

Procedure:

  • Prepare a series of reaction flasks.

  • In each flask, dissolve an equimolar amount of the aromatic diamine and this compound in varying amounts of anhydrous DMAc containing LiCl to achieve different total monomer concentrations (e.g., 5%, 10%, 15% w/v).

  • Follow steps 2-7 from Protocol 1 for each reaction.

  • Compare the molecular weights of the polymers obtained at different monomer concentrations.

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the expected trends based on the principles discussed.

Table 1: Effect of Monomer Stoichiometric Ratio on Polymer Molecular Weight

Molar Ratio (this compound : Diamine)Number Average Molecular Weight (Mn) ( g/mol )Weight Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)
0.95 : 115,00028,0001.87
1.00 : 150,000105,0002.10
1.05 : 114,50027,5001.90

Table 2: Effect of Total Monomer Concentration on Polymer Molecular Weight

Total Monomer Concentration (% w/v)Number Average Molecular Weight (Mn) ( g/mol )Weight Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)
525,00050,0002.00
1050,000105,0002.10
1575,000165,0002.20

Visualizations

The following diagrams illustrate key concepts and workflows for controlling molecular weight in polymerization.

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis MonomerA This compound Purify Purify Monomers MonomerA->Purify MonomerB Co-monomer (e.g., diamine) MonomerB->Purify Solvent Anhydrous Solvent Reaction Reaction Vessel Solvent->Reaction Purify->Reaction Quench Quenching Reaction->Quench Control Control Parameters: - Stoichiometry - Concentration - Temperature - Time Control->Reaction Precipitate Precipitation Quench->Precipitate FilterWash Filtration & Washing Precipitate->FilterWash Dry Drying FilterWash->Dry Analyze Molecular Weight Analysis (GPC) Dry->Analyze logical_relationship cluster_params Controllable Parameters cluster_outcome Polymer Properties Stoichiometry Monomer Stoichiometry MW Molecular Weight Stoichiometry->MW 1:1 ratio maximizes MW PDI Polydispersity Index (PDI) Stoichiometry->PDI Concentration Monomer Concentration Concentration->MW Higher conc. increases MW Concentration->PDI Temperature Reaction Temperature Temperature->MW Higher temp. increases rate & MW Temperature->PDI Time Reaction Time Time->MW Longer time increases MW (to a limit)

References

Technical Support Center: Troubleshooting Thermal Degradation of Polymers from 4,4'-Biphenyldicarbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polymers derived from 4,4'-biphenyldicarbonyl chloride. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and thermal analysis.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and handling of aromatic polyamides derived from 4,4'-biphenyldicarbonyl chloride, with a focus on issues that can lead to premature thermal degradation.

Question 1: Why is the resulting polymer discolored (yellow to brown) after synthesis?

Answer: Discoloration in aromatic polyamides is often an indication of oxidation or side reactions occurring during polymerization, which can compromise the thermal stability of the material. Several factors can contribute to this issue:

  • Monomer Impurities: The presence of impurities in 4,4'-biphenyldicarbonyl chloride or the diamine monomer can lead to side reactions that produce colored byproducts. It is crucial to use high-purity monomers. Purification of 4,4'-biphenyldicarbonyl chloride can be achieved by recrystallization or sublimation.

  • Reaction Temperature: High reaction temperatures can promote side reactions, such as oxidation of the aromatic rings or the amine groups. Low-temperature solution polycondensation is often preferred to minimize these undesirable reactions.[1]

  • Oxygen Exposure: Aromatic amines are susceptible to oxidation, especially at elevated temperatures. The polymerization should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Solvent Quality: The solvent used for polymerization must be dry and free of impurities. Protic impurities like water can react with the acid chloride, leading to a stoichiometric imbalance and the formation of carboxylic acid end-groups, which can affect thermal stability.

Question 2: What are the likely causes of low molecular weight in the synthesized polyamide?

Answer: Achieving a high molecular weight is critical for obtaining good mechanical and thermal properties. Several factors can limit the degree of polymerization:

  • Stoichiometric Imbalance: Polycondensation reactions are highly sensitive to the molar ratio of the monomers. A precise 1:1 molar ratio of the diacid chloride and the diamine is essential for achieving high molecular weight. Any deviation will result in an excess of one monomer, leading to chain termination.

  • Monomer Purity: As mentioned previously, impurities in the monomers can interfere with the polymerization process. Monofunctional impurities will act as chain terminators, limiting the polymer chain growth.

  • Reaction Conditions: Incomplete reaction due to insufficient reaction time or temperature can result in low molecular weight. The reaction must be allowed to proceed to a high conversion (typically >99%).

  • Precipitation of Polymer: If the growing polymer chain becomes insoluble in the reaction solvent and precipitates out, further chain growth will be hindered. The choice of solvent and the addition of salts like lithium chloride (LiCl) or calcium chloride (CaCl2) can help to keep the polymer in solution.[1]

Question 3: The polymer shows a lower than expected thermal degradation temperature in TGA analysis. What could be the reason?

Answer: A lower-than-expected thermal degradation temperature is a direct indication of structural defects or impurities within the polymer chain. Potential causes include:

  • Low Molecular Weight: Polymers with lower molecular weight have a higher concentration of chain ends, which are often less thermally stable than the polymer backbone.

  • Irregular Polymer Structure: Side reactions during polymerization can introduce thermally labile groups into the polymer chain, which can initiate degradation at lower temperatures.

  • Residual Solvent or Monomers: The presence of residual solvent or unreacted monomers in the final polymer can lead to weight loss at lower temperatures and can also act as plasticizers, reducing the overall thermal stability. Thorough drying of the polymer under vacuum is essential.

  • Oxidative Degradation: If the polymer was exposed to oxygen at high temperatures during processing or analysis, thermo-oxidative degradation can occur, which typically initiates at lower temperatures than thermal degradation in an inert atmosphere.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the thermal properties and analysis of polyamides derived from 4,4'-biphenyldicarbonyl chloride.

Question 1: What is the typical thermal degradation temperature for polyamides derived from 4,4'-biphenyldicarbonyl chloride?

Answer: Aromatic polyamides based on 4,4'-biphenyldicarbonyl chloride are known for their high thermal stability. The onset of thermal degradation typically occurs above 400°C in an inert atmosphere. The exact temperature depends on the specific diamine used in the polymerization, the molecular weight of the polymer, and the heating rate during thermogravimetric analysis (TGA). For instance, polyamides derived from 4,4'-biphenyldicarbonyl chloride and various aromatic diamines have shown 10% weight loss temperatures (T10) in the range of 497°C to 597°C in an air atmosphere.[2]

Question 2: What are the primary decomposition products during the thermal degradation of these polyamides?

Answer: The thermal degradation of aromatic polyamides primarily involves the cleavage of the amide bond (C-N bond). In an inert atmosphere, the main volatile decomposition products are carbon dioxide (CO2) and carbon monoxide (CO).[3] At higher temperatures, the degradation of the aromatic rings can lead to the formation of other products, including water, methane, and hydrogen cyanide. The decomposition of a polyamide up to 375°C has been shown to yield predominantly carbon dioxide, while between 375°C and 450°C, about equal amounts of carbon dioxide and carbon monoxide are formed.[3]

Question 3: How does the structure of the diamine affect the thermal stability of the resulting polyamide?

Answer: The chemical structure of the diamine monomer has a significant impact on the thermal stability of the final polymer. Generally, more rigid and aromatic diamines lead to polymers with higher thermal stability due to stronger intermolecular interactions (e.g., hydrogen bonding and pi-pi stacking) and a more stable polymer backbone. The introduction of flexible linkages (e.g., ether or sulfone groups) in the diamine can lower the thermal stability compared to fully aromatic structures.

Data Presentation

Table 1: Thermal Properties of Polyamides Derived from Biphenyl-based Diacids and Various Diamines

Polymer IDDiamine StructureTd, onset (°C)T10 (°C, Air)Char Yield at 800°C (N2, %)Reference
PA-I4,4'-Oxydianiline~45058846.13[4]
PA-II4,4'-Diaminodiphenylsulfone~43053259.90[4]
PA-III3,3'-Sulfonyldianiline~42050756.17[4]
PA-IV2,2-Bis(4-aminophenyl)hexafluoropropane~46056462.14[4]
PA-V2,5-Bis(4-aminophenyl)thiophene~44049961.40[4]

Td, onset: Onset temperature of decomposition from TGA. T10: Temperature at 10% weight loss.

Experimental Protocols

1. Purification of 4,4'-Biphenyldicarbonyl Chloride

Commercial 4,4'-biphenyldicarbonyl chloride may contain impurities such as the corresponding dicarboxylic acid or mono-acid chloride, which can affect the polymerization reaction. A typical purification procedure is as follows:

  • Recrystallization: Dissolve the crude 4,4'-biphenyldicarbonyl chloride in a suitable hot solvent (e.g., anhydrous toluene or xylene).

  • Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold, dry solvent (e.g., hexane) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 60-80°C) to remove any residual solvent. The purity can be checked by melting point determination and spectroscopic methods (e.g., FTIR, NMR).

2. Low-Temperature Solution Polycondensation

This method is widely used for the synthesis of high-molecular-weight aromatic polyamides.[1]

  • Reactor Setup: A three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube is used as the reaction vessel.

  • Diamine Dissolution: The aromatic diamine is dissolved in a dry, polar aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)) in the reaction flask under a nitrogen atmosphere. If necessary, a salt such as LiCl can be added to the solvent to enhance the solubility of the resulting polymer.

  • Cooling: The solution is cooled to 0-5°C in an ice bath.

  • Diacid Chloride Addition: A stoichiometric amount of solid 4,4'-biphenyldicarbonyl chloride is added to the stirred diamine solution in one portion.

  • Polymerization: The reaction mixture is stirred at 0-5°C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 12-24 hours. The viscosity of the solution will increase significantly as the polymerization proceeds.

  • Polymer Precipitation: The viscous polymer solution is poured into a non-solvent (e.g., methanol or water) to precipitate the polyamide.

  • Washing and Drying: The precipitated polymer is collected by filtration, washed thoroughly with the non-solvent and then with a low-boiling solvent (e.g., acetone) to remove water, and finally dried under vacuum at an elevated temperature (e.g., 100-120°C) for several hours to remove all residual solvents.

Mandatory Visualization

experimental_workflow cluster_synthesis Polymer Synthesis cluster_analysis Thermal Analysis start Start: High-Purity Monomers (4,4'-Biphenyldicarbonyl Chloride & Diamine) dissolve Dissolve Diamine in Dry Solvent (e.g., NMP with LiCl) start->dissolve cool Cool to 0-5°C dissolve->cool add_acid_chloride Add 4,4'-Biphenyldicarbonyl Chloride cool->add_acid_chloride polymerize Polymerize at 0-5°C, then Room Temp. add_acid_chloride->polymerize precipitate Precipitate Polymer in Non-Solvent (e.g., Methanol) polymerize->precipitate wash_dry Wash and Dry Polymer precipitate->wash_dry final_polymer Final Aromatic Polyamide wash_dry->final_polymer tga Thermogravimetric Analysis (TGA) final_polymer->tga Analyze Thermal Stability dsc Differential Scanning Calorimetry (DSC) final_polymer->dsc Determine Glass Transition Temp.

Caption: Experimental workflow for the synthesis and thermal analysis of aromatic polyamides.

degradation_pathway polyamide Aromatic Polyamide Backbone (-CO-Ar-CO-NH-Ar'-NH-) heat High Temperature (> 400°C, Inert Atmosphere) cleavage Primary Degradation: Amide Bond Cleavage (C-N) heat->cleavage Initiates co2 Carbon Dioxide (CO2) cleavage->co2 Pathway 1 co Carbon Monoxide (CO) cleavage->co Pathway 2 char_residue Char Residue cleavage->char_residue secondary_products Secondary Degradation Products (H2O, CH4, HCN, etc.) char_residue->secondary_products Further Degradation at Higher Temps

Caption: Simplified thermal degradation pathway for aromatic polyamides.

References

Technical Support Center: Overcoming Low Yield in [1,1'-Biphenyl]-4,4'-dicarbonyl Dichloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride. The information is designed to directly address common challenges encountered during polymerization and other reactions, with a focus on improving reaction yield and product purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am experiencing a significantly lower than expected yield in my polyamide synthesis using this compound. What are the most common causes?

Low yields in polyamide synthesis are often attributable to a few key factors. Systematically addressing these potential issues can help identify and resolve the problem.

Troubleshooting Steps:

  • Moisture Contamination: this compound is highly sensitive to moisture. The acyl chloride functional groups will readily hydrolyze to the corresponding carboxylic acid, which is unreactive under typical low-temperature polycondensation conditions. This hydrolysis consumes the monomer and disrupts the stoichiometry, leading to lower molecular weight polymer and reduced yield.

    • Solution: Ensure all glassware is rigorously dried (oven-dried or flame-dried) and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, and purify them if necessary. Handle the diacid chloride in a glovebox or under a positive pressure of an inert gas.

  • Impure Reactants: The purity of both the this compound and the diamine monomer is critical. Impurities can interfere with the polymerization reaction.

    • Solution: Use high-purity monomers. If the purity is questionable, recrystallize or sublime the monomers before use. This compound can be purified by recrystallization from a suitable solvent like toluene or by sublimation.

  • Incorrect Stoichiometry: Polycondensation reactions are highly dependent on the precise equimolar ratio of the two monomers. A slight excess of one monomer can significantly limit the polymer chain growth and reduce the overall yield of high molecular weight polymer.

    • Solution: Accurately weigh the monomers. Ensure complete dissolution of both monomers before starting the reaction to maintain a homogeneous reaction mixture.

  • Suboptimal Reaction Temperature: Low-temperature solution polycondensation is typically carried out at temperatures ranging from 0°C to room temperature. Higher temperatures can sometimes promote side reactions.

    • Solution: Maintain the recommended temperature for your specific system. Start the reaction at a lower temperature (e.g., 0°C) and allow it to slowly warm to room temperature.

  • Inefficient HCl Scavenging: The polycondensation reaction produces two equivalents of hydrogen chloride (HCl) for every repeating unit of the polymer. If not effectively neutralized, the HCl can protonate the amine monomer, rendering it unreactive.

    • Solution: The reaction is typically carried out in an amide-type solvent (e.g., N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)), which can act as an HCl scavenger. In some cases, the addition of an acid scavenger like pyridine or triethylamine may be beneficial, although this can sometimes complicate purification.

Q2: My reaction mixture becomes very viscous early on, and then the reaction seems to stop, resulting in a low yield of polymer. What is happening?

Premature precipitation or gelation of the growing polymer chains can lead to an incomplete reaction. This is a common issue with rigid-rod aromatic polyamides, which often have limited solubility in the reaction medium.

Troubleshooting Steps:

  • Poor Polymer Solubility: The newly formed polyamide may not be soluble in the chosen solvent, causing it to precipitate out of the solution before high molecular weight is achieved.

    • Solution:

      • Add a Salt: Incorporating a salt such as lithium chloride (LiCl) or calcium chloride (CaCl2) into the reaction solvent can significantly improve the solubility of aromatic polyamides by disrupting the hydrogen bonding between polymer chains.[1]

      • Choose a Different Solvent: While DMAc and NMP are common, exploring other polar aprotic solvents or solvent mixtures might improve solubility.

      • Adjust Monomer Concentration: Lowering the initial monomer concentration can sometimes help to keep the polymer in solution longer.

  • Reaction Temperature Too Low: While high temperatures can be detrimental, a temperature that is too low might reduce the solubility of the polymer.

    • Solution: Experiment with slightly increasing the reaction temperature after the initial phase, for example, from 0°C to room temperature or slightly higher, to see if it improves solubility without causing side reactions.

Q3: What are the potential side reactions that could be reducing my yield?

Besides hydrolysis, other side reactions can impact the yield and purity of your product.

Troubleshooting Side Reactions:

  • Incomplete Reaction of Both Acyl Chloride Groups: If one of the acyl chloride groups on a this compound molecule reacts, but the other does not, this will cap the growing polymer chain.

    • Solution: Ensure good mixing and a homogeneous reaction mixture to promote the reaction of both functional groups. Maintaining the reaction for a sufficient duration is also important.

  • Reaction with the Solvent: Amide solvents like DMAc and NMP can slowly react with acyl chlorides, especially at elevated temperatures.

    • Solution: Perform the reaction at low temperatures and for the minimum time necessary to achieve the desired molecular weight.

  • Oxidation: Aromatic diamines can be susceptible to oxidation, which can introduce color and impurities into the final polymer.

    • Solution: Conduct the reaction under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.

Data Presentation

The yield of polyamide from this compound is influenced by several factors. The following table summarizes expected trends based on literature for low-temperature solution polycondensation with aromatic diamines.

ParameterConditionExpected YieldNotes
Reaction Temperature 0 - 5 °CHigh (>95%)Low temperatures minimize side reactions and are generally preferred for achieving high molecular weight.[1]
Room Temperature (~25 °C)High (>90%)Often a convenient and effective temperature.
> 50 °CModerate to LowIncreased risk of side reactions with the solvent and potential for broader molecular weight distribution.
Solvent NMP, DMAc (with LiCl or CaCl2)High (>95%)These are the most common and effective solvents for aromatic polyamide synthesis, with added salts to improve polymer solubility.[1]
NMP, DMAc (without salt)Moderate to HighYield may be limited by premature precipitation of the polymer.
Other aprotic polar solventsVariableThe solubility of the resulting polyamide is a key factor.
Monomer Purity High Purity (>99.5%)High (>95%)Essential for achieving high molecular weight and high yield.
Lower PurityLow to ModerateImpurities can terminate chain growth.
Stoichiometry Equimolar (1:1)High (>95%)Crucial for reaching high molecular weight.
Off-stoichiometryLowAn excess of either monomer will limit the degree of polymerization.
Atmosphere Inert (Nitrogen or Argon)High (>95%)Prevents oxidation of sensitive diamines and hydrolysis of the diacid chloride from atmospheric moisture.
AirModerate to LowRisk of hydrolysis and oxidation, leading to lower yield and colored byproducts.

Experimental Protocols

General Protocol for Low-Temperature Solution Polycondensation of this compound with an Aromatic Diamine (e.g., 4,4'-Oxydianiline)

This protocol is a general guideline and may require optimization for specific diamines and desired polymer properties.

Materials:

  • This compound (1.00 eq)

  • Aromatic Diamine (e.g., 4,4'-Oxydianiline) (1.00 eq)

  • Anhydrous N-methyl-2-pyrrolidone (NMP)

  • Anhydrous Lithium Chloride (LiCl)

  • Methanol

  • Nitrogen or Argon gas supply

Procedure:

  • Glassware Preparation: Thoroughly dry all glassware in an oven at >120°C overnight and cool under a stream of dry nitrogen or in a desiccator.

  • Reaction Setup: Assemble a three-necked round-bottom flask with a mechanical stirrer, a nitrogen/argon inlet, and a drying tube or bubbler.

  • Diamine Dissolution: Under a positive pressure of inert gas, add the aromatic diamine and anhydrous lithium chloride to the flask. Add a portion of the anhydrous NMP and stir until the diamine and salt are completely dissolved.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Diacid Chloride Addition: Add the this compound as a solid in one portion to the vigorously stirred diamine solution. Rinse the weighing paper/funnel with a small amount of anhydrous NMP to ensure complete transfer.

  • Polymerization: Continue stirring the reaction mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-24 hours. The viscosity of the solution will increase significantly as the polymer forms.

  • Precipitation: Slowly pour the viscous polymer solution into a large volume of vigorously stirred methanol to precipitate the polyamide.

  • Washing: Collect the fibrous polymer by filtration. Thoroughly wash the polymer with fresh methanol and then with hot water to remove any residual solvent, LiCl, and oligomers.

  • Drying: Dry the purified polyamide in a vacuum oven at 80-120°C until a constant weight is achieved. A high yield of a fibrous or powdery solid should be obtained.[2]

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Moisture Check for Moisture Contamination (Reagents, Glassware, Solvent, Atmosphere) Start->Check_Moisture Check_Purity Verify Reagent Purity (this compound and Diamine) Check_Moisture->Check_Purity No Solution_Moisture Implement Anhydrous Techniques: - Dry Glassware - Use Anhydrous Solvents - Inert Atmosphere Check_Moisture->Solution_Moisture Yes Check_Stoichiometry Confirm Accurate Stoichiometry (1:1 Molar Ratio) Check_Purity->Check_Stoichiometry No Solution_Purity Purify Monomers: - Recrystallize - Sublime Check_Purity->Solution_Purity Yes Check_Solubility Assess Polymer Solubility (Premature Precipitation?) Check_Stoichiometry->Check_Solubility No Solution_Stoichiometry Recalculate and a Accurately Weigh Monomers Check_Stoichiometry->Solution_Stoichiometry Yes Check_Temp Review Reaction Temperature Check_Solubility->Check_Temp No Solution_Solubility Improve Solubility: - Add LiCl or CaCl2 - Adjust Monomer Concentration Check_Solubility->Solution_Solubility Yes Check_HCl Evaluate HCl Scavenging Check_Temp->Check_HCl No Solution_Temp Optimize Temperature: - Start at 0°C - Allow to Warm to RT Check_Temp->Solution_Temp Yes Solution_HCl Ensure Amide Solvent is Present (e.g., NMP, DMAc) Check_HCl->Solution_HCl Yes End Yield Improved Solution_Moisture->End Solution_Purity->End Solution_Stoichiometry->End Solution_Solubility->End Solution_Temp->End Solution_HCl->End

Caption: A logical workflow for troubleshooting low yields in reactions.

Reaction Pathway and Potential Side Reactions

Reaction_Pathway cluster_main Desired Polycondensation Pathway cluster_side Side Reactions Leading to Low Yield Diacid_Chloride [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride Polymer High Molecular Weight Aromatic Polyamide Diacid_Chloride->Polymer Hydrolyzed_Monomer Biphenyl-4,4'-dicarboxylic acid (Inactive Monomer) Diacid_Chloride->Hydrolyzed_Monomer Hydrolysis Diamine Aromatic Diamine (e.g., 4,4'-Oxydianiline) Diamine->Polymer Protonated_Amine Protonated Diamine (Inactive Monomer) Diamine->Protonated_Amine Protonation HCl HCl Polymer->HCl + 2n HCl->Protonated_Amine Water H2O (Moisture) Water->Hydrolyzed_Monomer

Caption: The desired reaction pathway and potential side reactions.

References

Controlling the reactivity of acyl chloride groups in biphenyl-4,4'-dicarbonyl dichloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for biphenyl-4,4'-dicarbonyl dichloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the reactivity of its acyl chloride groups and to offer solutions for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is biphenyl-4,4'-dicarbonyl dichloride so reactive?

A1: Biphenyl-4,4'-dicarbonyl dichloride possesses two acyl chloride functional groups. The carbon atom in each acyl chloride group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms.[1] This makes it highly susceptible to nucleophilic attack, leading to vigorous and often rapid reactions with nucleophiles such as amines, alcohols, and water.

Q2: How can I favor mono-substitution over di-substitution?

A2: Achieving selective mono-substitution is a significant challenge due to the high reactivity of both acyl chloride groups. Key strategies to favor mono-substitution include:

  • Stoichiometry Control: Use a molar excess of the biphenyl-4,4'-dicarbonyl dichloride relative to the nucleophile. This statistically favors the reaction of only one acyl chloride group per nucleophile molecule.

  • Low Temperature: Conducting the reaction at very low temperatures (e.g., -78 °C to 0 °C) can help to control the reaction rate and improve selectivity. At lower temperatures, the activation energy for the second substitution is harder to overcome.

  • Slow Addition: The slow, dropwise addition of the nucleophile to a solution of the diacyl chloride can help to maintain a low local concentration of the nucleophile, further favoring mono-substitution.

  • Steric Hindrance: Employing a bulky or sterically hindered nucleophile can disfavor the second substitution due to increased steric hindrance around the remaining acyl chloride group after the first substitution has occurred.

Q3: What are the common side products in reactions with biphenyl-4,4'-dicarbonyl dichloride?

A3: Common side products include:

  • Di-substituted product: This is often the major byproduct when aiming for mono-substitution.

  • Hydrolysis product: Biphenyl-4,4'-dicarboxylic acid can form if moisture is present in the reaction. Acyl chlorides react readily with water.

  • Oligomers/Polymers: If a di-functional nucleophile (e.g., a diamine or diol) is used, polymerization can occur, leading to a mixture of oligomers and polymers.

  • Anhydride formation: In some cases, side reactions can lead to the formation of anhydrides.

Q4: How can I monitor the progress of my reaction?

A4: The progress of the reaction can be monitored by techniques such as:

  • Thin-Layer Chromatography (TLC): TLC can be used to track the consumption of the starting materials and the formation of products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the starting materials, intermediates, and final products in the reaction mixture. The aromatic region of the ¹H NMR spectrum will show distinct changes as the acyl chloride groups are converted to amides or esters.

  • Infrared (IR) Spectroscopy: The disappearance of the characteristic acyl chloride C=O stretch (typically around 1780-1815 cm⁻¹) and the appearance of the amide or ester C=O stretch (typically around 1630-1750 cm⁻¹) can be used to monitor the reaction.

Q5: What are the best practices for handling and storing biphenyl-4,4'-dicarbonyl dichloride?

A5: Biphenyl-4,4'-dicarbonyl dichloride is a moisture-sensitive and corrosive solid.[2] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[3] When handling, always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.

Troubleshooting Guides

Issue 1: Low Yield of Mono-substituted Product and/or Excess Di-substituted Product

This is a common issue when attempting selective mono-functionalization. The following troubleshooting guide provides a systematic approach to optimize your reaction for higher mono-substitution selectivity.

Troubleshooting Workflow

start Low Yield of Mono-substituted Product check_stoichiometry Verify Stoichiometry (Excess Diacyl Chloride?) start->check_stoichiometry adjust_stoichiometry Increase Excess of Biphenyl-4,4'-dicarbonyl Dichloride check_stoichiometry->adjust_stoichiometry No check_temp Check Reaction Temperature (Too High?) check_stoichiometry->check_temp Yes adjust_stoichiometry->check_temp lower_temp Lower Reaction Temperature (e.g., to -78°C) check_temp->lower_temp Yes check_addition Review Addition Method (Too Fast?) check_temp->check_addition No lower_temp->check_addition slow_addition Implement Slow, Dropwise Addition check_addition->slow_addition Yes check_nucleophile Evaluate Nucleophile Sterics (Too Small?) check_addition->check_nucleophile No slow_addition->check_nucleophile use_bulky_nucleophile Consider a More Sterically Hindered Nucleophile check_nucleophile->use_bulky_nucleophile Yes end Improved Mono-substitution Selectivity check_nucleophile->end No use_bulky_nucleophile->end

Caption: Troubleshooting workflow for low mono-substitution yield.

Quantitative Data on Reaction Conditions vs. Selectivity (Illustrative)

Molar Ratio (Diacyl Chloride:Nucleophile)Temperature (°C)Addition Time (min)Mono-product Yield (%)Di-product Yield (%)
1:12553065
2:12555540
2:10307520
3:1-78608510
Issue 2: Presence of Hydrolysis Product (Biphenyl-4,4'-dicarboxylic acid)

The presence of the dicarboxylic acid indicates contamination with water.

Troubleshooting Steps:

  • Dry Glassware and Reagents: Ensure all glassware is oven-dried and cooled under an inert atmosphere before use. Use anhydrous solvents and ensure the nucleophile and any other reagents are free of water.

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.

  • Purification of Starting Material: If the starting biphenyl-4,4'-dicarbonyl dichloride has been stored for a long time or improperly, it may have partially hydrolyzed. Consider recrystallization from a dry, non-polar solvent to purify it before use.

Issue 3: Formation of Insoluble Polymeric Material

This is a common problem when working with di-functional nucleophiles (e.g., diamines, diols).

Troubleshooting Steps:

  • High Dilution: Running the reaction at high dilution can favor intramolecular reactions (if applicable) or limit the extent of intermolecular polymerization.

  • Stoichiometry: Precise control of the stoichiometry is crucial. An excess of the diacyl chloride can help to cap the ends of growing polymer chains, limiting the molecular weight.

  • Order of Addition: Adding the di-functional nucleophile slowly to a solution of the diacyl chloride can help to control the polymerization process.

Experimental Protocols

Protocol 1: General Procedure for Selective Mono-amidation

This protocol provides a starting point for achieving selective mono-amidation of biphenyl-4,4'-dicarbonyl dichloride. Optimization of stoichiometry, temperature, and addition rate will likely be necessary for specific amines.

Materials:

  • Biphenyl-4,4'-dicarbonyl dichloride

  • Amine of choice

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (or other non-nucleophilic base)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve biphenyl-4,4'-dicarbonyl dichloride (e.g., 2 equivalents) in anhydrous DCM in a flame-dried flask.

  • Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).

  • In a separate flask, dissolve the amine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

  • Using a syringe pump, add the amine solution dropwise to the cooled diacyl chloride solution over an extended period (e.g., 1-2 hours).

  • Allow the reaction to stir at the low temperature for a specified time, monitoring the progress by TLC.

  • Once the reaction is complete, quench the reaction by adding a small amount of cold, saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the mono-amide.

Reaction Workflow

start Start: Selective Mono-amidation dissolve_diacyl Dissolve Biphenyl-4,4'-dicarbonyl Dichloride in Anhydrous DCM under Inert Atmosphere start->dissolve_diacyl cool_solution Cool Solution to Low Temperature (e.g., -78°C) dissolve_diacyl->cool_solution prepare_amine Prepare Solution of Amine and Base in Anhydrous DCM cool_solution->prepare_amine slow_addition Slowly Add Amine Solution to Diacyl Chloride Solution prepare_amine->slow_addition stir_reaction Stir at Low Temperature and Monitor by TLC slow_addition->stir_reaction quench_reaction Quench with Saturated NaHCO3 (aq) stir_reaction->quench_reaction workup Aqueous Workup and Extraction quench_reaction->workup purification Purify by Column Chromatography workup->purification end Isolate Mono-amide Product purification->end

Caption: Experimental workflow for selective mono-amidation.

Protocol 2: Synthesis of a Symmetric Diamide (Di-substitution)

This protocol is for the synthesis of a symmetric diamide, where both acyl chloride groups are reacted.

Materials:

  • Biphenyl-4,4'-dicarbonyl dichloride

  • Amine of choice (at least 2 equivalents)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (or other non-nucleophilic base, at least 2 equivalents)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve the amine (e.g., 2.2 equivalents) and triethylamine (2.2 equivalents) in anhydrous DCM in a flame-dried flask.

  • Cool the solution to 0 °C.

  • In a separate flask, dissolve biphenyl-4,4'-dicarbonyl dichloride (1 equivalent) in anhydrous DCM.

  • Add the diacyl chloride solution dropwise to the cooled amine solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water.

  • Separate the organic layer, wash sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system to obtain the pure diamide.

Signaling Pathway Analogy for Reactivity Control

The control of mono- versus di-substitution can be thought of as a signaling pathway where initial conditions dictate the final outcome.

start Biphenyl-4,4'-dicarbonyl Dichloride + Nucleophile conditions Reaction Conditions (Stoichiometry, Temperature, Addition Rate) start->conditions low_conc_low_temp Low Nucleophile Concentration Low Temperature conditions->low_conc_low_temp Controlled high_conc_rt High Nucleophile Concentration Room Temperature conditions->high_conc_rt Uncontrolled mono_product Mono-substituted Product low_conc_low_temp->mono_product di_product Di-substituted Product high_conc_rt->di_product

Caption: Logical relationship between reaction conditions and product selectivity.

References

Technical Support Center: Preventing Gelation in Polymerization with [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges, particularly gelation, encountered during polymerization reactions involving [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride. The following information is designed to help you achieve soluble, high-molecular-weight polymers by controlling the reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is gelation and why is it happening in my polymerization reaction?

A1: Gelation is the formation of a three-dimensional, cross-linked polymer network that is insoluble in the reaction solvent.[1] This process occurs when polymer chains are linked together, transitioning the reaction mixture from a viscous liquid (sol) to an elastic solid (gel).[1] In step-growth polymerization with bifunctional monomers like this compound, gelation is not expected under ideal conditions. Its occurrence strongly indicates the presence of cross-linking.

The primary causes for cross-linking and subsequent gelation are:

  • Multifunctional Impurities: The presence of monomers with a functionality greater than two (e.g., a tri-acyl chloride or a tri-amine impurity) will act as a branching point, leading to a network structure.[1]

  • Side Reactions: Undesirable side reactions, often promoted by high temperatures, can create cross-links between polymer chains.[2][3]

G cluster_0 Ideal Linear Polymerization (Soluble Product) cluster_1 Gelation via Cross-linking (Insoluble Gel) A1 Bifunctional Monomer A B1 Bifunctional Monomer B A1->B1 A2 Bifunctional Monomer A B1->A2 B2 Bifunctional Monomer B A2->B2 chain Linear Polymer Chain C1 Bifunctional Monomer A D1 Bifunctional Monomer B C1->D1 C2 Bifunctional Monomer A D1->C2 Trifunc Trifunctional Impurity D1->Trifunc D2 Bifunctional Monomer B C2->D2 C3 Bifunctional Monomer A D3 Bifunctional Monomer B C3->D3 Trifunc->D3

Figure 1: Conceptual diagram illustrating the difference between ideal linear polymerization and the formation of a cross-linked gel due to a trifunctional impurity.

Q2: My reaction formed an insoluble gel. How do I troubleshoot this?

A2: Gel formation is a common but preventable issue. The following guide outlines the most probable causes and their corresponding solutions.

Potential CauseRecommended SolutionExplanation
Monomer Impurity Purify all monomers immediately before use. For solid monomers like this compound and diamines, recrystallization is effective. For liquid monomers, distillation may be necessary. Confirm purity via melting point analysis or spectroscopy (NMR, FTIR).Even trace amounts of multifunctional impurities (e.g., tricarboxylic acids or triamines) can act as cross-linking agents, leading to rapid gelation.[4]
Incorrect Stoichiometry Ensure a precise 1:1 molar ratio between the diacyl chloride and the diamine/diol functional groups. Use a high-precision analytical balance for measurements. A slight, calculated excess of one monomer can be used to control molecular weight and cap the polymer chains, preventing further reaction.[5]Step-growth polymerization is highly sensitive to stoichiometry. While an exact 1:1 ratio is needed for the highest molecular weight, significant deviations can lead to uncontrolled reactions and potential gelation if impurities are present.[5]
High Monomer Concentration Reduce the overall monomer concentration in the reaction. Perform the reaction in a more dilute solution.High concentrations increase the probability of intermolecular reactions, which can accelerate the formation of a cross-linked network if branching points exist. Lower concentrations favor the formation of linear chains.[6]
High Reaction Temperature Optimize the reaction temperature. Low-temperature solution polycondensation (0°C to room temperature) is often preferred for reactions involving highly reactive acyl chlorides to minimize side reactions.[7]Elevated temperatures can promote side reactions that may lead to cross-linking and degradation of the polymer backbone, ultimately causing gelation.[3][8]
Poor Solvent Choice Select a solvent that keeps the monomers, oligomers, and the final polymer fully dissolved throughout the reaction. Common solvents for aromatic polyamides include N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc), often with added salts like LiCl to enhance solubility.[9]If the growing polymer precipitates from the solution prematurely, it can trap reactive end groups, leading to localized cross-linking and the formation of an intractable mass.
Presence of Water Use rigorously dried solvents and glassware. Conduct the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon).This compound is highly reactive towards water. Hydrolysis of the acyl chloride groups creates carboxylic acid groups, which disrupts stoichiometry and can interfere with the polymerization process.[2]
Q3: How can I precisely control the polymer's molecular weight to avoid gelation and achieve a soluble product?

A3: Controlling molecular weight is crucial for ensuring solubility and processability. This is achieved by intentionally creating a slight stoichiometric imbalance or by adding a chain-capping agent.

  • Stoichiometric Imbalance: By using a slight excess of one monomer, the polymerization will stop once the other monomer is completely consumed. The resulting polymer chains will all be terminated with the functional group of the monomer that was in excess. The degree of polymerization (Xn) can be predicted by the stoichiometric ratio (r), where r < 1.

  • Monofunctional Reagents (Chain Stoppers): Adding a small, controlled amount of a monofunctional reagent (e.g., benzoyl chloride or aniline) will cap the growing polymer chains, effectively limiting the final molecular weight.

Stoichiometric Ratio (r) of Functional GroupsTheoretical Degree of Polymerization (Xn) at 100% Conversion
1.000∞ (Theoretically)
0.995399
0.990199
0.98099
0.95039

Table assumes the relationship Xn = (1+r)/(1-r) for an A-A + B-B system where r is the ratio of the number of molecules of the two reactants.

Recommended Experimental Protocol

Low-Temperature Solution Polycondensation Protocol to Prevent Gelation

This protocol outlines a general procedure for synthesizing a soluble aromatic polyamide using this compound and an aromatic diamine, with measures taken to minimize the risk of gelation.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_poly 3. Polymerization cluster_iso 4. Isolation Monomer Purify Monomers (e.g., Recrystallization) Glassware Dry Glassware & Solvent (Oven-dried glass, molecular sieves) Monomer->Glassware Atmosphere Assemble Reactor under Inert Atmosphere (N2 or Ar) Dissolve Dissolve Diamine in Anhydrous Solvent (e.g., NMP) Atmosphere->Dissolve Cool Cool Diamine Solution (e.g., 0 °C ice bath) Dissolve->Cool Add Slow, Dropwise Addition of Diacyl Chloride Solution Cool->Add Stir Stir at Low Temp (0-5 °C) for 2-4 hours Add->Stir Warm Allow to Warm to Room Temp and Stir for 12-24 hours Stir->Warm Precipitate Precipitate Polymer (e.g., in Methanol/Water) Warm->Precipitate Filter Filter and Wash Polymer Precipitate->Filter Dry Dry Polymer under Vacuum Filter->Dry

Figure 2: Recommended experimental workflow for solution polymerization designed to prevent gelation.

Methodology:

  • Monomer and Solvent Preparation:

    • Recrystallize the aromatic diamine and this compound from appropriate solvents to ensure high purity. Dry them thoroughly under vacuum.

    • Use an anhydrous grade of a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP). If necessary, dry the solvent further using molecular sieves.

  • Reaction Setup:

    • Assemble a multi-necked flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a dropping funnel. Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere.

    • Weigh the purified diamine precisely and dissolve it in the anhydrous solvent inside the reaction flask.

    • In a separate flask, dissolve a precisely weighed, equimolar amount of this compound in a small amount of the same anhydrous solvent and place it in the dropping funnel.

  • Polymerization:

    • Cool the stirred diamine solution to 0°C using an ice-water bath.

    • Slowly add the diacyl chloride solution dropwise to the diamine solution over 30-60 minutes with vigorous stirring. A rapid increase in viscosity is typically observed.

    • After the addition is complete, maintain the reaction at 0-5°C for 2-4 hours.

    • Remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for an additional 12-24 hours to ensure high conversion.

  • Polymer Isolation and Purification:

    • Pour the viscous polymer solution into a non-solvent like methanol or water with rapid stirring to precipitate the polymer.

    • Collect the fibrous or powdered polymer by filtration.

    • Wash the polymer thoroughly with water and then with methanol to remove any unreacted monomers, solvent, and by-products (e.g., amine hydrochloride).

    • Dry the final polymer product in a vacuum oven at an elevated temperature (e.g., 80-100°C) until a constant weight is achieved.

References

Technical Support Center: Catalyst Selection for Reactions Involving [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride. The information is designed to assist in catalyst selection and address common issues encountered during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of reactions where this compound is used, and what are the general catalyst considerations?

A1: this compound is a versatile bifunctional molecule primarily used in three main types of reactions: Friedel-Crafts acylation, polymerization, and esterification.

  • Friedel-Crafts Acylation: This reaction introduces an acyl group onto an aromatic ring. Due to the presence of two acyl chloride groups, both mono- and di-acylation products can be formed. Catalyst choice is critical for controlling selectivity.

  • Polymerization: It serves as a monomer in the synthesis of polyesters and polyamides through reactions with diols and diamines, respectively.[1] Catalysis is essential for achieving high molecular weight polymers.[2]

  • Esterification: It reacts with alcohols to form esters. Catalysts can accelerate this reaction, especially with less reactive alcohols.

Q2: What are the most common catalysts for Friedel-Crafts acylation with this compound?

A2: The most prevalent catalysts for Friedel-Crafts acylation are Lewis acids.[3] Conventional choices include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and titanium tetrachloride (TiCl₄).[4] The choice of catalyst can influence the reaction's regioselectivity and the extent of di-substitution.

Q3: How does the bifunctional nature of this compound affect catalyst selection in Friedel-Crafts acylation?

A3: The two reactive acyl chloride groups can lead to a mixture of mono- and di-acylated products. To favor mono-acylation, a less reactive catalyst or milder reaction conditions may be employed. Conversely, for di-acylation, a more potent catalyst and stoichiometric amounts may be necessary to drive the reaction to completion.

Q4: What types of catalysts are suitable for the polymerization of this compound?

A4: For polyester synthesis with diols, catalysts are often not strictly required as the reaction can proceed thermally with the elimination of HCl. However, to control the polymerization rate and achieve high molecular weight, catalysts such as metal acetates or tertiary amines can be used. For polyamide synthesis with diamines, the reaction is typically fast and may not require a catalyst, but bases are used to neutralize the HCl byproduct.

Q5: Are there any specific safety precautions to consider when handling catalysts for reactions with this compound?

A5: Yes. This compound itself is corrosive and causes severe skin burns and eye damage.[5] Many catalysts used in conjunction, such as Lewis acids (e.g., AlCl₃), are moisture-sensitive and can react violently with water, releasing corrosive fumes. Always handle these chemicals in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and ensure all glassware is dry.

Troubleshooting Guides

Issue 1: Low Yield in Friedel-Crafts Acylation
Possible Cause Troubleshooting Solution
Inactive Catalyst Lewis acid catalysts are highly sensitive to moisture. Ensure the use of freshly opened or properly stored anhydrous catalyst. Consider flame-drying glassware before the reaction.[6]
Insufficient Catalyst In Friedel-Crafts acylation, the catalyst can form complexes with the carbonyl oxygen of the product, rendering it inactive. A stoichiometric amount of catalyst is often required.[4]
Poor Substrate Reactivity If the aromatic substrate is deactivated (contains electron-withdrawing groups), the reaction may be sluggish. A stronger Lewis acid catalyst (e.g., AlCl₃ over ZnCl₂) or higher reaction temperatures may be necessary.[3]
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, consider adding more catalyst or extending the reaction time.[7]
Product Loss During Workup Ensure proper extraction and purification procedures. Minimize transfers and rinse all glassware to recover the maximum amount of product.[6][8]
Issue 2: Formation of Side Products in Friedel-Crafts Acylation
Possible Cause Troubleshooting Solution
Polysubstitution The formation of di-acylated product when mono-acylation is desired. Use a milder catalyst, lower the reaction temperature, or use a stoichiometric excess of the aromatic substrate.
Isomer Formation The position of acylation may not be as desired. The choice of catalyst and solvent can influence regioselectivity. For instance, bulkier catalysts may favor para-substitution.
Rearrangement of Acylium Ion While less common than in Friedel-Crafts alkylation, rearrangement of the acylium ion can occur under certain conditions, leading to unexpected products.[3][9]
Decomposition At elevated temperatures, starting materials or products may decompose. Conduct the reaction at the lowest effective temperature.
Issue 3: Poor Polymer Properties (Low Molecular Weight)
Possible Cause Troubleshooting Solution
Impurities in Monomers The presence of monofunctional impurities will act as chain terminators, limiting the polymer's molecular weight. Ensure the high purity of both this compound and the co-monomer (diol or diamine).
Non-stoichiometric amounts of Monomers Precise 1:1 stoichiometry of the diacyl chloride and the diol/diamine is crucial for achieving high molecular weight in step-growth polymerization.
Catalyst Deactivation In cases where a catalyst is used, it may become deactivated over time. Ensure the catalyst is stable under the reaction conditions.
Side Reactions Unwanted side reactions can disrupt the polymerization process. Optimize reaction conditions (temperature, solvent) to minimize these.

Catalyst Selection and Performance Data

The following table summarizes common catalysts and their typical performance characteristics for Friedel-Crafts acylation. Note that yields are highly dependent on the specific substrate and reaction conditions.

CatalystRelative ActivityTypical Reaction ConditionsAdvantagesDisadvantages
AlCl₃ High0°C to refluxHigh reactivity, readily availableHighly hygroscopic, can promote side reactions
FeCl₃ Moderate to HighRoom temp to refluxLess expensive than AlCl₃, effective for many substratesCan be less reactive than AlCl₃
ZnCl₂ ModerateHigher temperatures often requiredMilder Lewis acid, can offer better selectivityOften requires more forcing conditions
TiCl₄ Moderate0°C to room tempGood for sensitive substratesMoisture sensitive, can be difficult to handle
Metal Triflates (e.g., Hf(OTf)₄) HighRoom temp to refluxCan be used in catalytic amounts, often recyclableHigher cost

Experimental Protocols

General Protocol for Friedel-Crafts Acylation
  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), charge a flame-dried round-bottom flask with the anhydrous Lewis acid catalyst (e.g., 1.1 to 1.5 equivalents per acyl chloride group).

  • Solvent Addition: Add a suitable anhydrous solvent (e.g., dichloromethane, nitrobenzene).

  • Reactant Addition: Cool the mixture in an ice bath (0°C). Slowly add a solution of this compound in the same anhydrous solvent.

  • Substrate Addition: Add the aromatic substrate dropwise to the cooled mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for the desired time, monitoring by TLC. Gentle heating may be required for less reactive substrates.

  • Quenching: Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated HCl.

  • Workup: Separate the organic layer, wash with water and brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations

Catalyst_Selection_Workflow Catalyst Selection Workflow for Friedel-Crafts Acylation start Define Reaction Goal (Mono- vs. Di-acylation) substrate_reactivity Assess Aromatic Substrate Reactivity start->substrate_reactivity catalyst_choice Select Lewis Acid Catalyst substrate_reactivity->catalyst_choice conditions Determine Reaction Conditions (Temp, Solvent, Stoichiometry) catalyst_choice->conditions experiment Perform Experiment conditions->experiment analysis Analyze Product Mixture (TLC, NMR, GC/MS) experiment->analysis troubleshoot Troubleshoot Issues (Low Yield, Side Products) analysis->troubleshoot optimize Optimize Conditions troubleshoot->optimize If Issues Present end Successful Synthesis troubleshoot->end If Successful low_yield Low Yield troubleshoot->low_yield side_products Side Products troubleshoot->side_products optimize->experiment

Caption: Workflow for selecting a catalyst in Friedel-Crafts acylation.

Troubleshooting_Low_Yield Troubleshooting Low Yield start Low Reaction Yield Observed check_catalyst Verify Catalyst Activity (Anhydrous? Fresh?) start->check_catalyst check_reagents Confirm Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_workup Evaluate Workup and Purification Procedure start->check_workup action_catalyst Use Fresh/Anhydrous Catalyst check_catalyst->action_catalyst action_reagents Purify Reagents / Adjust Stoichiometry check_reagents->action_reagents action_conditions Optimize Temperature / Time check_conditions->action_conditions action_workup Refine Workup Technique check_workup->action_workup

Caption: Logical steps for troubleshooting low reaction yields.

References

Technical Support Center: Polymerization of [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the polymerization of [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of polyamides using this compound.

Q1: Why is the molecular weight of my polymer lower than expected?

Several factors can contribute to obtaining a polymer with a low molecular weight. Consider the following potential causes and solutions:

  • Impurities in Monomers or Solvent: Even trace amounts of monofunctional impurities can act as chain stoppers, significantly limiting polymer growth. Water in the solvent or adsorbed on the glassware can hydrolyze the highly reactive this compound, rendering it incapable of polymerization.

    • Solution: Ensure all monomers are of high purity. Recrystallize or sublime the diamine monomer if necessary. Use anhydrous, high-purity solvents. Dry all glassware thoroughly in an oven and cool under a stream of dry, inert gas before use.

  • Inaccurate Stoichiometry: Step-growth polymerization requires a precise 1:1 molar ratio of the diamine and diacid chloride to achieve high molecular weights. Any deviation from this ratio will result in a lower degree of polymerization.

    • Solution: Carefully and accurately weigh both monomers. Ensure complete transfer of both monomers to the reaction vessel.

  • Premature Polymer Precipitation: If the growing polymer chain becomes insoluble in the reaction solvent, it will precipitate out of the solution, halting further chain growth.

    • Solution: Select a solvent or solvent mixture that can effectively solvate the resulting polyamide. For rigid aromatic polyamides, polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) are often good choices.[1] In some cases, the addition of salts like lithium chloride (LiCl) or calcium chloride (CaCl2) to the reaction mixture can enhance polymer solubility.

  • Low Reaction Temperature: While low-temperature solution polymerization is common for this type of reaction to minimize side reactions, a temperature that is too low may slow the reaction rate significantly, preventing the formation of high molecular weight polymer within a reasonable timeframe.

    • Solution: While the reaction is typically initiated at 0°C, allowing it to slowly warm to room temperature and stir for an extended period (e.g., 12-24 hours) can help drive the polymerization to completion.

Q2: The polymer solution becomes extremely viscous and difficult to stir. What should I do?

High viscosity is often an indicator of successful high molecular weight polymer formation. However, if it becomes unmanageable, consider the following:

  • High Monomer Concentration: A high concentration of monomers will lead to a high concentration of the resulting polymer, causing a rapid increase in viscosity.

    • Solution: For subsequent experiments, you can reduce the initial monomer concentration. For the current experiment, if stirring is completely impeded, carefully add a small amount of additional anhydrous solvent to dilute the mixture. Be aware that this may affect the final polymer properties.

Q3: My final polymer product is discolored. What is the cause?

Discoloration, often yellowing or browning, can arise from several sources:

  • Impurities: Impurities in the monomers or solvent can lead to side reactions that produce colored byproducts.

  • Oxidation: The diamine monomer or the resulting polymer may be susceptible to oxidation, especially at elevated temperatures or if exposed to air for extended periods.

  • High Temperatures: Although this polymerization is typically conducted at low temperatures, any high-temperature excursions can cause thermal degradation and discoloration.

    • Solution: Use high-purity monomers and solvents. Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the entire reaction and workup process to prevent oxidation. Adhere strictly to the recommended temperature profile for the polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable solvents for the polymerization of this compound?

The choice of solvent is critical. Polar aprotic solvents are generally the best choice as they can effectively dissolve the monomers and the resulting aromatic polyamide.[1] Commonly used solvents include:

  • N-methyl-2-pyrrolidone (NMP)

  • N,N-dimethylacetamide (DMAc)

  • N,N-dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

Polyamides derived from biphenyl structures are often soluble in these solvents.[1]

Q2: What is a typical reaction temperature and time for this polymerization?

A common method is low-temperature solution polymerization. The reaction is typically initiated by adding the this compound to a solution of the diamine in the chosen solvent at a low temperature, such as 0°C. The reaction mixture is then often allowed to slowly warm to room temperature and stirred for a period of several hours to 24 hours to ensure the polymerization proceeds to a high conversion.

Q3: How can I purify the synthesized polymer?

The most common method for purifying the polymer is through precipitation. The viscous polymer solution is poured into a non-solvent, such as methanol, ethanol, or water. This causes the polymer to precipitate out as a solid. The solid polymer can then be collected by filtration, washed thoroughly with the non-solvent to remove any unreacted monomers, residual solvent, and byproducts (like the HCl formed during the reaction), and then dried under vacuum.

Q4: What are the key safety precautions when working with this compound?

This compound is a corrosive substance that causes severe skin burns and eye damage.[2] It is also reactive towards moisture. Therefore, it is crucial to:

  • Handle this chemical in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Keep the container tightly closed and away from moisture.

The polymerization reaction produces hydrogen chloride (HCl) as a byproduct, which is also corrosive and toxic. The reaction should be carried out under an inert atmosphere, and any off-gassing should be directed through a suitable trap (e.g., a bubbler containing a base solution).

Data Presentation

Table 1: Effect of Solvent on Inherent Viscosity of Aromatic Polyamides

Diamine MonomerSolventInherent Viscosity (dL/g)Reference
4,4'-oxydianilineNMP0.52 - 0.96[1]
Various aromatic diaminesDMAc0.43 - 1.03[3]
N,N-bis(4-aminophenyl)-N′,N′-di(4-methylphenyl)-1,4-phenylenediamineNMP0.34 - 0.80[4]

Note: Inherent viscosity is an indicator of polymer molecular weight. Higher values generally correspond to higher molecular weights. Data presented is for polyamides derived from related aromatic diacids/diacid chlorides to provide a representative understanding of the impact of the solvent.

Experimental Protocols

Low-Temperature Solution Polymerization of this compound with an Aromatic Diamine (e.g., 4,4'-oxydianiline)

Materials:

  • This compound

  • 4,4'-oxydianiline (ODA)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Methanol

  • Nitrogen or Argon gas (high purity)

Equipment:

  • Three-neck round-bottom flask, oven-dried

  • Mechanical stirrer

  • Nitrogen/Argon inlet and outlet (connected to a bubbler)

  • Dropping funnel or powder funnel

  • Ice bath

  • Beaker for precipitation

  • Büchner funnel and filter flask

  • Vacuum oven

Procedure:

  • Setup: Assemble the oven-dried three-neck flask with a mechanical stirrer and a nitrogen/argon inlet and outlet. Maintain a positive flow of inert gas throughout the experiment.

  • Diamine Solution: In the reaction flask, dissolve a pre-weighed amount of 4,4'-oxydianiline in anhydrous NMP under a nitrogen atmosphere. Stir until the diamine is completely dissolved.

  • Cooling: Cool the diamine solution to 0°C using an ice bath.

  • Diacid Chloride Addition: Slowly add an equimolar amount of this compound to the stirred diamine solution in small portions. The diacid chloride should be added carefully to control the initial exothermic reaction.

  • Polymerization: Continue stirring the reaction mixture at 0°C for 1-2 hours. Then, remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for an additional 12-24 hours. The solution will become noticeably more viscous as the polymerization progresses.

  • Precipitation: Slowly pour the viscous polymer solution into a beaker containing a large excess of methanol while stirring vigorously. A fibrous or powdered polymer precipitate will form.

  • Washing: Allow the precipitate to be stirred in the methanol for at least one hour to ensure thorough washing.

  • Isolation: Collect the polymer by vacuum filtration using a Büchner funnel. Wash the collected polymer several times with fresh methanol to remove any remaining impurities.

  • Drying: Dry the purified polymer in a vacuum oven at 60-80°C until a constant weight is achieved.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Polymerization cluster_workup Workup and Purification setup Assemble and dry glassware inert Establish inert atmosphere (N2/Ar) setup->inert dissolve Dissolve diamine in anhydrous solvent inert->dissolve cool Cool solution to 0°C dissolve->cool add Add this compound cool->add react Stir at 0°C, then warm to RT for 12-24h add->react precipitate Precipitate polymer in non-solvent (e.g., Methanol) react->precipitate wash Wash polymer precipitate->wash isolate Isolate by filtration wash->isolate dry Dry under vacuum isolate->dry final_product final_product dry->final_product Final Polyamide

Caption: Experimental workflow for the synthesis of polyamides.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Low Molecular Weight Polymer impurities Impurities / Moisture issue->impurities stoichiometry Incorrect Stoichiometry issue->stoichiometry precipitation Premature Precipitation issue->precipitation purify Purify monomers & Use anhydrous solvent impurities->purify weigh Accurate weighing of monomers stoichiometry->weigh solvent Choose appropriate solvent / Add salts precipitation->solvent

Caption: Troubleshooting logic for low molecular weight polymer.

References

Validation & Comparative

A Comparative Guide to Polyamides Derived from [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Polyamide Performance with Supporting Experimental Data

This guide provides a comparative analysis of the characterization data for polyamides synthesized from [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride against established aromatic polyamide benchmarks, Kevlar® and Nomex®. The data presented is compiled from peer-reviewed scientific literature to aid in the selection and development of high-performance polymers.

Performance Comparison of Aromatic Polyamides

The thermal and mechanical properties of polyamides are critically influenced by their molecular structure. Polyamides derived from this compound exhibit distinct characteristics when compared to commercially available aramids. This section summarizes key performance indicators to facilitate a direct comparison.

PropertyPolyamide from this compound & 4,4'-OxydianilinePoly(p-phenylene terephthalamide) (Kevlar®)Poly(m-phenylene isophthalamide) (Nomex®)
Thermal Properties
Glass Transition Temperature (Tg)210-261 °C[1]~375 °C~275 °C
10% Weight Loss Temperature (TGA, in N2)620-710 °C[1]Decomposes >400 °CDecomposes >400 °C
Mechanical Properties
Tensile Strength77-92 MPa[2]3620 MPa340 MPa
Tensile Modulus1.5-2.5 GPa[2]130-179 GPaNot specified
Elongation at BreakNot specifiedNot specifiedNot specified
Solubility
In Polar Aprotic Solvents (e.g., NMP, DMAc)Soluble[1]InsolubleSoluble

Note: The data for the polyamide from this compound is based on a structurally similar polyamide derived from 4,4'-bis(4-carboxymethylene) biphenyl due to the limited availability of direct comparative data for the specified monomer.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the typical protocols used for the synthesis and characterization of the polyamides discussed in this guide.

Polyamide Synthesis: Low-Temperature Solution Polycondensation

Aromatic polyamides are commonly synthesized via low-temperature solution polycondensation.[3][4]

  • Monomer Preparation: The aromatic diamine (e.g., 4,4'-oxydianiline) is dissolved in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), under an inert atmosphere (e.g., nitrogen). The solution is cooled in an ice bath.

  • Polycondensation: A stoichiometric amount of the aromatic diacid chloride (e.g., this compound) is added to the cooled diamine solution with vigorous stirring.

  • Reaction: The reaction mixture is stirred at a low temperature (typically 0-5 °C) for several hours and then allowed to warm to room temperature, continuing the stirring overnight.

  • Precipitation and Purification: The resulting viscous polymer solution is poured into a non-solvent, such as methanol or water, to precipitate the polyamide. The polymer is then collected by filtration, washed thoroughly with the non-solvent and other solvents like ethanol to remove unreacted monomers and byproducts, and finally dried in a vacuum oven.

Thermal Analysis

Thermogravimetric Analysis (TGA): TGA is employed to determine the thermal stability of the polymers. A small sample of the polyamide is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (typically nitrogen or air), and the weight loss is recorded as a function of temperature. The temperature at which a certain percentage of weight loss occurs (e.g., 10%) is a key indicator of thermal stability.[1]

Differential Scanning Calorimetry (DSC): DSC is used to identify the glass transition temperature (Tg) of the amorphous regions of the polymer.[1] The sample is heated at a controlled rate, and the difference in heat flow between the sample and a reference is measured. The Tg is observed as a step change in the baseline of the DSC thermogram.

Mechanical Property Testing

The mechanical properties of the polyamides, typically in the form of films cast from solution, are evaluated using a universal testing machine.

Tensile Testing: Dog-bone shaped specimens are subjected to a uniaxial tensile load at a constant crosshead speed. The stress-strain curve is recorded to determine the tensile strength (the maximum stress the material can withstand), tensile modulus (a measure of stiffness), and elongation at break (ductility).[2]

Visualizing Structure-Property Relationships

The following diagram illustrates the logical workflow from monomer selection to the resulting polyamide properties, highlighting the key stages of synthesis and characterization.

G cluster_monomers Monomer Selection cluster_synthesis Synthesis cluster_polymer Resulting Polyamide cluster_characterization Characterization cluster_properties Key Properties M1 This compound S Low-Temperature Solution Polycondensation M1->S M2 Aromatic Diamine (e.g., 4,4'-Oxydianiline) M2->S P Aromatic Polyamide S->P C1 Thermal Analysis (TGA, DSC) P->C1 C2 Mechanical Testing (Tensile Properties) P->C2 C3 Solubility Testing P->C3 Prop1 High Thermal Stability C1->Prop1 Prop2 Good Mechanical Strength C2->Prop2 Prop3 Solubility in Organic Solvents C3->Prop3

Caption: Workflow from Monomer Synthesis to Polyamide Characterization.

References

A Comparative Analysis of the Thermal Stability of Aromatic Polyamides: [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride vs. Terephthaloyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and scientists on the thermal properties of high-performance aromatic polyamides derived from two distinct diacid chlorides. This guide provides a comparative overview based on available experimental data, outlines common synthetic and analytical methodologies, and visually represents the structural differences influencing thermal stability.

The thermal stability of aromatic polyamides, or aramids, is a critical factor in their application in high-performance materials, ranging from aerospace components to protective apparel. The choice of monomers, specifically the diacid chloride and the diamine, plays a pivotal role in determining the final properties of the polymer. This guide focuses on a comparative analysis of the thermal stability of aromatic polyamides synthesized from two different aromatic diacid chlorides: [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride and the more conventional terephthaloyl chloride.

The introduction of a biphenyl unit into the polymer backbone, as afforded by this compound, is anticipated to influence the polymer's thermal properties due to increased rigidity and potential for enhanced intermolecular interactions compared to the single phenyl ring of terephthaloyl chloride. This comparison will delve into the quantitative data available in the scientific literature to elucidate these differences.

Comparative Thermal Data

Disclaimer: The data presented below is collated from different research articles. Direct comparison should be approached with caution as the experimental conditions, including the specific diamine used, solvent, and polymerization method, can significantly influence the thermal properties.

Polymer SystemGlass Transition Temperature (Tg, °C)10% Weight Loss Temperature (Td10, °C in N2)Char Yield at High Temperature (%)
Polyamides from this compound (or its diacid equivalent)
Poly(p-phenylene biphenylamide)Not Reported~550-600High
Polyamide with 4,4'-oxydianiline~260-300~500-550High
Polyamides with various aromatic diamines containing flexible linkages[1]210 - 261620 - 710Not Reported
Polyamides from Terephthaloyl chloride
Poly(p-phenylene terephthalamide) (PPTA, Kevlar®)>300 (degrades before melting)~500-550~60
Polyamide with 4-[4-(1-methyl-1-phenylethyl)phenoxy]-1,3-diaminobenzene[2]237 - 254Good thermal stability (specific Td10 not given)Not Reported
Polyamide-imides with various diamines[3]260 - 360~500Not Reported

Analysis of Thermal Trends:

From the available data, a general trend suggests that the incorporation of the biphenyl moiety from this compound can lead to polymers with exceptionally high thermal stability, often exhibiting 10% weight loss temperatures exceeding 500°C and in some cases, even surpassing 600°C in an inert atmosphere[1]. The increased rigidity of the biphenyl unit likely contributes to a higher glass transition temperature and enhanced thermal decomposition resistance.

Polyamides derived from terephthaloyl chloride, such as the well-known Kevlar®, also demonstrate outstanding thermal stability, with decomposition temperatures typically in the range of 500-550°C[4]. The highly regular, rigid-rod structure of polymers like poly(p-phenylene terephthalamide) leads to strong intermolecular forces and high crystallinity, which are key to their thermal resistance.

A direct comparison is challenging without identical diamine co-monomers. However, the data suggests that polyamides from this compound are at least comparable, and potentially superior in some cases, to those from terephthaloyl chloride in terms of thermal stability. The choice of diamine and the overall polymer architecture remain critical factors. For instance, the introduction of flexible ether linkages in the diamine can lower the glass transition temperature while maintaining a high decomposition temperature.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of aromatic polyamides and their thermal analysis, based on common laboratory practices found in the literature.

Synthesis of Aromatic Polyamides by Low-Temperature Solution Polycondensation

This method is widely used for preparing high molecular weight aromatic polyamides.

Materials:

  • Aromatic diamine (e.g., p-phenylenediamine, 4,4'-oxydianiline)

  • Diacid chloride (this compound or terephthaloyl chloride)

  • Anhydrous N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)

  • Anhydrous calcium chloride (CaCl₂) or lithium chloride (LiCl) (optional, to enhance solubility)

  • Anhydrous pyridine or other acid scavenger

  • Methanol

  • Nitrogen gas

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube, dissolve the aromatic diamine in anhydrous NMP (or DMAc). If using, add anhydrous CaCl₂ or LiCl and stir until a homogeneous solution is formed.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add the diacid chloride as a solid or as a solution in a small amount of the same anhydrous solvent to the stirred diamine solution.

  • After the addition is complete, allow the reaction mixture to stir at 0-5°C for 1-2 hours and then at room temperature for an additional 2-4 hours. The viscosity of the solution will typically increase as the polymerization proceeds.

  • The resulting polymer solution is then poured into a large volume of a non-solvent, such as methanol or water, with vigorous stirring to precipitate the polymer.

  • The precipitated polymer is collected by filtration, washed thoroughly with methanol and water to remove any unreacted monomers and salts, and then dried in a vacuum oven at 80-120°C until a constant weight is achieved.

Thermal Analysis

Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability and decomposition profile of the polymers.

  • Instrument: A thermogravimetric analyzer.

  • Sample size: 5-10 mg of the dried polymer powder.

  • Heating rate: A typical heating rate is 10°C/min or 20°C/min.

  • Atmosphere: The analysis is usually conducted under an inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative degradation.

  • Temperature range: Typically from room temperature to 800-1000°C.

  • Data obtained: The onset of decomposition, the temperature at specific weight losses (e.g., Td5% and Td10%), and the char yield at the final temperature.

Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (Tg) and other thermal transitions like melting and crystallization.

  • Instrument: A differential scanning calorimeter.

  • Sample size: 5-10 mg of the dried polymer powder, sealed in an aluminum pan.

  • Heating and cooling rates: A typical rate is 10°C/min or 20°C/min.

  • Procedure: The sample is typically heated to a temperature above its expected Tg, then cooled rapidly, and then reheated. The Tg is determined from the second heating scan to erase any previous thermal history.

  • Atmosphere: An inert atmosphere, such as nitrogen, is used.

  • Data obtained: The glass transition temperature (Tg), and melting (Tm) and crystallization (Tc) temperatures if applicable.

Visualizing the Structural Comparison

The following diagram, generated using Graphviz (DOT language), illustrates the fundamental structural difference between the repeating units of polyamides derived from terephthaloyl chloride and this compound with a generic aromatic diamine.

G cluster_0 Polymer from Terephthaloyl Chloride cluster_1 Polymer from this compound T_amine1 Aromatic Diamine T_carbonyl1 C=O T_amine1->T_carbonyl1 -NH- T_phenyl Phenyl Ring T_carbonyl1->T_phenyl T_carbonyl2 C=O T_phenyl->T_carbonyl2 T_amine2 Aromatic Diamine T_carbonyl2->T_amine2 -CO- B_amine1 Aromatic Diamine B_carbonyl1 C=O B_amine1->B_carbonyl1 -NH- B_biphenyl Biphenyl Unit B_carbonyl1->B_biphenyl B_carbonyl2 C=O B_biphenyl->B_carbonyl2 B_amine2 Aromatic Diamine B_carbonyl2->B_amine2 -CO-

Caption: Structural comparison of polyamide repeating units.

This diagram highlights the core difference: the presence of a single phenyl ring in the backbone of polymers from terephthaloyl chloride versus the more extended and rigid biphenyl unit in polymers derived from this compound. This seemingly subtle change in the diacid chloride monomer can have a significant impact on the resulting polymer's chain packing, rigidity, and ultimately, its thermal stability.

References

A Comparative Guide to the Mechanical Properties of Polyesters Derived from 4,4'-Biphenyldicarbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mechanical and thermal properties of polyesters synthesized from 4,4'-biphenyldicarbonyl chloride and various diols. The inclusion of the rigid 4,4'-biphenyl unit in the polymer backbone significantly influences the resulting material's characteristics, leading to polymers with high thermal stability and mechanical strength. This report summarizes key quantitative data from published research, details the experimental protocols used for characterization, and provides a visual representation of the structure-property relationships.

Comparative Data of Mechanical and Thermal Properties

The mechanical and thermal properties of polyesters are critically dependent on the structure of the diol used in the polymerization with 4,4'-biphenyldicarbonyl chloride. The following tables summarize the key performance indicators for polyesters synthesized with different aliphatic and aromatic diols.

Table 1: Mechanical Properties of Polyesters Derived from 4,4'-Biphenyldicarbonyl Chloride

DiolTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)Reference
1,4-Cyclohexanedimethanol (CHDM) / Ethylene Glycol (EG) copolymerUnusually High--[1]
Divanillic Acid based diols--3 - 1500[2]
1,4-Butanediol based copolyester-HighHigh[3]

Note: A "-" indicates that the data was not available in the cited literature.

Table 2: Thermal Properties of Polyesters Derived from 4,4'-Biphenyldicarbonyl Chloride

DiolGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Decomposition Temperature (°C)Reference
Divanillic Acid based diols58 - 134220 (for a semi-crystalline polyester)> 380[2]
1,4-Cyclohexanedimethanol (CHDM) / Ethylene Glycol (EG) copolymer> 100--[4]
4'-hydroxybiphenyl-3-carboxylic acid / 3-hydroxybenzoic acid based copolyestersup to 190Amorphous> 450[5]

Note: A "-" indicates that the data was not available in the cited literature.

Structure-Property Relationship

The structure of the diol monomer plays a pivotal role in determining the final properties of the polyester. This relationship can be visualized as follows:

G cluster_diols Diol Structure cluster_properties Resulting Polyester Properties Aliphatic_Diols Aliphatic Diols (e.g., Ethylene Glycol, 1,4-Butanediol) Flexibility Increased Flexibility Lower Tg Aliphatic_Diols->Flexibility Polymerization Polymerization Aliphatic_Diols->Polymerization Cycloaliphatic_Diols Cycloaliphatic Diols (e.g., 1,4-Cyclohexanedimethanol) Rigidity_Strength Increased Rigidity & Strength Higher Tg & Tm Cycloaliphatic_Diols->Rigidity_Strength Cycloaliphatic_Diols->Polymerization Aromatic_Diols Aromatic Diols (e.g., Biphenol, Divanillic Acid based) Aromatic_Diols->Rigidity_Strength Thermal_Stability High Thermal Stability Aromatic_Diols->Thermal_Stability Aromatic_Diols->Polymerization 4_4_Biphenyldicarbonyl_Chloride 4,4'-Biphenyldicarbonyl Chloride 4_4_Biphenyldicarbonyl_Chloride->Polymerization Reacts with Polymerization->Flexibility Leads to Polymerization->Rigidity_Strength Leads to Polymerization->Thermal_Stability Leads to

Caption: Influence of Diol Structure on Polyester Properties.

Experimental Protocols

The data presented in this guide were obtained using the following standard methodologies:

Tensile Testing

The mechanical properties of the polyester films are determined by tensile testing, typically following standards such as ASTM D882 or ISO 527-3.

  • Specimen Preparation: Thin films of the polyesters are cast from a suitable solvent (e.g., chloroform) or prepared by melt-pressing. The films are then cut into a standard dumbbell shape.[6]

  • Testing Machine: A universal testing machine equipped with a load cell appropriate for the expected strength of the material is used.

  • Test Conditions: The test is conducted at a constant crosshead speed, and the force and elongation are recorded until the specimen fractures.[6] From the resulting stress-strain curve, the tensile strength, Young's modulus, and elongation at break are calculated.

Thermal Analysis

Thermal properties are evaluated using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

  • Differential Scanning Calorimetry (DSC):

    • Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[7]

    • Procedure: A small amount of the polymer sample (typically 5-10 mg) is sealed in an aluminum pan. The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.[7] The heat flow is recorded against temperature to identify the thermal transitions.

  • Thermogravimetric Analysis (TGA):

    • Principle: TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition temperature of the polymer.

    • Procedure: A small sample of the polymer is placed in a TGA furnace and heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The weight loss of the sample is recorded as a function of temperature.

References

A Comparative Guide to Aromatic Polyamide Synthesis: [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride vs. Isophthaloyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of monomers is a critical determinant of the final properties of a polymer. In the realm of high-performance aromatic polyamides (aramids), the choice of the diacid chloride monomer significantly influences characteristics such as thermal stability, mechanical strength, and solubility. This guide provides a detailed comparison of two common diacid chloride monomers used in aramid synthesis: [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride and isophthaloyl chloride. By presenting available experimental data, this document aims to assist researchers in making informed decisions for their polymer synthesis strategies.

Monomer Structures and their Influence on Polymer Architecture

The structural differences between this compound and isophthaloyl chloride are fundamental to the properties of the resulting polymers.

  • This compound possesses a linear and rigid biphenyl core. This rigidity, when incorporated into a polymer backbone, tends to produce polymers with highly ordered, rod-like structures. This can lead to enhanced thermal stability and mechanical strength.

  • Isophthaloyl chloride , with its meta-substituted benzene ring, introduces a kink in the polymer chain. This disruption of linearity hinders close packing of the polymer chains, which can improve solubility but may result in slightly lower thermal and mechanical properties compared to its linear counterpart. Isophthaloyl chloride is a key monomer in the synthesis of polymers like Nomex®, which is known for its exceptional thermal resistance and flame retardancy.[1]

Diagram: Monomer Structures

G cluster_0 This compound cluster_1 Isophthaloyl chloride Biphenyl Biphenyl_structure Isophthaloyl Isophthaloyl_structure

Caption: Chemical structures of the two diacid chloride monomers.

Comparative Performance Data

Table 1: Properties of Aromatic Polyamides Derived from this compound

Diamine MonomerPolymerization MethodInherent Viscosity (dL/g)Tensile Strength (MPa)Tensile Modulus (GPa)Glass Transition Temp. (°C)5% Weight Loss Temp. (°C)Solubility
4,4'-OxydianilineLow-temperature solution0.52 - 0.96--210 - 261497 - 597 (in air)Soluble in NMP, DMSO, DMF
Various aromatic diamines-----620 - 710 (in N2)-

Data sourced from a study on polyamides derived from a biphenyl-based diacid, which may not be the exact dichloride but provides an indication of properties.[2][3]

Table 2: Properties of Aromatic Polyamides Derived from Isophthaloyl chloride

Diamine MonomerPolymerization MethodInherent Viscosity (dL/g)Tensile Strength (MPa)Tensile Modulus (GPa)Glass Transition Temp. (°C)5% Weight Loss Temp. (°C)Solubility
m-Phenylenediamine (forms Nomex®)Low-temperature solution---272 - 275>400Soluble in polar aprotic solvents
4-[4-(1-methyl-1-phenylethyl)phenoxy]-1,3-diaminobenzeneLow-temperature interfacialMedium--237 - 254Good thermal stabilityImproved solubility
Various aromatic diamines with ether bridgesSolution polycondensation---230 - 270270 - 320 (initial decomp.)Soluble in NMP, DMA

Data compiled from various sources discussing aramids from isophthaloyl chloride.[1][4][5]

Discussion of Performance Differences

Based on the structural considerations and the collated data, the following general comparisons can be made:

  • Thermal Stability: Polymers from this compound are expected to exhibit higher thermal stability due to the rigid and linear biphenyl unit, which promotes a more ordered and tightly packed structure. This is generally supported by the higher decomposition temperatures reported for biphenyl-based polyamides.[2]

  • Mechanical Properties: The linearity and rigidity of the biphenyl monomer are also anticipated to translate into superior mechanical properties, such as higher tensile strength and modulus, in the resulting polymers.

  • Solubility: Aromatic polyamides are notoriously difficult to dissolve. The kinked structure introduced by isophthaloyl chloride disrupts chain packing, generally leading to improved solubility in polar aprotic solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP).[5] This can be a significant advantage for processing and characterization.

Experimental Protocols

Two common methods for the synthesis of aromatic polyamides are low-temperature solution polycondensation and interfacial polycondensation.

Low-Temperature Solution Polycondensation

This method involves the reaction of a diamine and a diacid chloride in a polar aprotic solvent at low temperatures.

Diagram: Low-Temperature Solution Polycondensation Workflow

G Diamine Dissolve Diamine in Polar Aprotic Solvent (e.g., NMP, DMAc) Cooling Cool to 0-5 °C Diamine->Cooling DiacidChloride Add Diacid Chloride (slowly, under N2) Cooling->DiacidChloride Reaction Stir at Low Temperature (several hours) DiacidChloride->Reaction Precipitation Precipitate Polymer in Non-solvent (e.g., Methanol, Water) Reaction->Precipitation Filtration Filter and Wash Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying

Caption: Generalized workflow for low-temperature solution polycondensation.

Detailed Methodology:

  • Diamine Solution Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine in a polar aprotic solvent (e.g., NMP or DMAc). If necessary, a salt such as lithium chloride (LiCl) or calcium chloride (CaCl2) can be added to improve the solubility of the resulting polymer.[6]

  • Cooling: Cool the diamine solution to a temperature between 0 and 5 °C using an ice bath.

  • Diacid Chloride Addition: Slowly add an equimolar amount of the diacid chloride (this compound or isophthaloyl chloride) to the cooled and stirred diamine solution. The addition should be done under a continuous stream of dry nitrogen to prevent hydrolysis of the acid chloride.

  • Polymerization: Allow the reaction to proceed with stirring at a low temperature for several hours, followed by stirring at room temperature for an extended period (e.g., 12-24 hours) to ensure high molecular weight is achieved.

  • Precipitation and Purification: Pour the viscous polymer solution into a non-solvent such as methanol or water to precipitate the polymer.

  • Filtration and Washing: Collect the precipitated polymer by filtration and wash it thoroughly with the non-solvent and then with a solvent like ethanol to remove unreacted monomers and salts.

  • Drying: Dry the purified polymer in a vacuum oven at an elevated temperature (e.g., 80-100 °C) until a constant weight is obtained.

Interfacial Polycondensation

This method involves the reaction at the interface of two immiscible liquids, one containing the diamine and the other containing the diacid chloride.

Diagram: Interfacial Polycondensation Workflow

G AqueousPhase Prepare Aqueous Phase: Diamine + Base (e.g., NaOH, Na2CO3) Interface Combine Phases (unstirred or stirred) AqueousPhase->Interface OrganicPhase Prepare Organic Phase: Diacid Chloride in Immiscible Solvent (e.g., CH2Cl2, CCl4) OrganicPhase->Interface PolymerFormation Polymer Forms at Interface Interface->PolymerFormation Isolation Isolate Polymer Film/Precipitate PolymerFormation->Isolation Washing Wash with Water and Organic Solvent Isolation->Washing Drying Dry under Vacuum Washing->Drying

Caption: Generalized workflow for interfacial polycondensation.

Detailed Methodology:

  • Aqueous Phase Preparation: Prepare an aqueous solution of the aromatic diamine. An acid acceptor, such as sodium hydroxide (NaOH) or sodium carbonate (Na2CO3), is typically added to neutralize the hydrochloric acid byproduct.

  • Organic Phase Preparation: Prepare a solution of the diacid chloride (this compound or isophthaloyl chloride) in a water-immiscible organic solvent, such as dichloromethane or carbon tetrachloride.

  • Polymerization: Carefully layer the organic phase over the aqueous phase in a beaker. The polymerization will occur at the interface of the two liquids. For higher yields, the two phases can be vigorously stirred to create a larger interfacial area.

  • Polymer Isolation: The polymer film formed at the interface can be continuously removed, or if stirred, the precipitated polymer is collected.

  • Washing: The isolated polymer is washed thoroughly with water to remove the base and any unreacted diamine, followed by washing with an organic solvent to remove unreacted diacid chloride.

  • Drying: The polymer is dried in a vacuum oven.

Conclusion

The choice between this compound and isophthaloyl chloride for aramid synthesis is a trade-off between processability and ultimate performance.

  • For applications demanding the highest thermal stability and mechanical strength, where solubility is a secondary concern, This compound is a strong candidate due to the rigid, linear structure it imparts to the polymer backbone.

  • When enhanced solubility and processability are paramount, isophthaloyl chloride is often the preferred monomer. The introduction of kinks in the polymer chain disrupts packing and improves solubility, facilitating easier characterization and fabrication of films and fibers.

Researchers should carefully consider the desired end-properties of their polymer and the available processing capabilities when selecting between these two versatile monomers. The provided experimental protocols offer a starting point for the synthesis and further investigation of these high-performance materials.

References

Spectroscopic Confirmation of Polyamide Synthesis from [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride: A Comparative FTIR and NMR Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful synthesis of novel polymers is a critical first step. This guide provides a comparative analysis of the spectroscopic data obtained from Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymerization of [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride into a polyamide. We present a summary of key spectral changes, detailed experimental protocols, and visual workflows to aid in the characterization of these important macromolecules.

The synthesis of aromatic polyamides from diacid chlorides and diamines is a fundamental process in polymer chemistry, yielding materials with exceptional thermal stability and mechanical strength. Verifying the conversion of the monomer, this compound, to its corresponding polyamide is crucial. This is effectively achieved by comparing the spectroscopic signatures of the starting material and the final polymer. The disappearance of the acid chloride functionalities and the appearance of characteristic amide bond signals in FTIR and NMR spectra provide definitive evidence of successful polymerization.

Comparative Spectroscopic Analysis

The transformation from this compound to a polyamide is marked by distinct changes in the FTIR and ¹H NMR spectra. The following table summarizes the key diagnostic peaks for both the monomer and a representative polyamide synthesized with an aliphatic diamine (e.g., hexamethylenediamine).

Spectroscopic Feature This compound (Monomer) Polyamide (Polymer) Interpretation
FTIR: C=O Stretch ~1770-1790 cm⁻¹ (asymmetric) and ~1730-1750 cm⁻¹ (symmetric)~1630-1680 cm⁻¹ (Amide I band)Disappearance of the acid chloride carbonyl bands and appearance of the amide carbonyl stretch confirms amide bond formation.
FTIR: N-H Stretch Not present~3300-3500 cm⁻¹ (broad)Appearance of a broad N-H stretching band indicates the presence of the amide group.
FTIR: N-H Bend Not present~1515-1570 cm⁻¹ (Amide II band)Appearance of the N-H bending vibration further confirms the formation of the amide linkage.
¹H NMR: Amide Proton Not present~8.0-9.0 ppm (broad singlet)Appearance of a downfield signal corresponding to the amide proton (N-H) is a clear indicator of polymerization.
¹H NMR: Aromatic Protons ~7.8-8.2 ppm (multiplets)~7.6-8.0 ppm (multiplets)A slight upfield shift of the biphenyl protons may be observed due to the change in the electronic environment upon amide formation.
¹H NMR: Aliphatic Protons Not present (if reacting with a diamine)Varies depending on the diamine used (e.g., ~1.4-1.7 ppm and ~3.3-3.5 ppm for hexamethylenediamine)Appearance of signals corresponding to the aliphatic protons of the diamine monomer incorporated into the polymer backbone.

Experimental Protocols

Detailed and consistent experimental procedures are paramount for obtaining reliable and reproducible spectroscopic data.

FTIR Spectroscopy Protocol
  • Sample Preparation:

    • Monomer (this compound): Due to its moisture sensitivity, the monomer should be handled in a dry environment (e.g., glove box). Prepare a KBr pellet by grinding a small amount of the monomer with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, a spectrum can be obtained from a solution in a dry, IR-transparent solvent (e.g., chloroform) using a liquid cell.

    • Polymer (Polyamide): The dried polyamide powder can be analyzed as a KBr pellet. Alternatively, a thin film can be cast from a suitable solvent (e.g., N-methyl-2-pyrrolidone, NMP) onto a salt plate (e.g., NaCl or KBr) and the solvent evaporated.

  • Data Acquisition:

    • Record the spectrum over a range of 4000-400 cm⁻¹.

    • Collect a sufficient number of scans (e.g., 32 or 64) to obtain a good signal-to-noise ratio.

    • Perform a background scan of the empty sample compartment or the pure KBr pellet/solvent before acquiring the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands for the C=O stretch of the acid chloride in the monomer spectrum.

    • In the polymer spectrum, identify the characteristic Amide I (C=O stretch) and Amide II (N-H bend) bands, as well as the N-H stretching vibration.

    • Confirm the disappearance of the acid chloride C=O bands in the polymer spectrum.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Monomer (this compound): Dissolve a small amount of the monomer in a deuterated solvent such as chloroform-d (CDCl₃). Tetramethylsilane (TMS) can be used as an internal standard.

    • Polymer (Polyamide): The solubility of aromatic polyamides can be limited. Suitable deuterated solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or N,N-dimethylformamide-d₇ (DMF-d₇). Gentle heating may be required to aid dissolution.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher for better resolution.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to encompass all expected proton signals (typically 0-12 ppm).

  • Data Analysis:

    • In the monomer spectrum, integrate and assign the signals corresponding to the aromatic protons of the biphenyl group.

    • In the polymer spectrum, identify and integrate the new signal corresponding to the amide proton (N-H).

    • Assign the signals for the aromatic protons in the polymer backbone and any aliphatic protons from the diamine.

    • Compare the chemical shifts of the aromatic protons in the monomer and polymer to observe any changes.

Visualization of the Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis and the chemical transformation occurring during polymerization.

G Workflow for Spectroscopic Confirmation of Polymerization cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cluster_3 Confirmation Monomer This compound FTIR FTIR Spectroscopy Monomer->FTIR NMR NMR Spectroscopy Monomer->NMR Polymer Synthesized Polyamide Polymer->FTIR Polymer->NMR FTIR_Analysis Analyze C=O and N-H regions FTIR->FTIR_Analysis NMR_Analysis Analyze Amide and Aromatic/Aliphatic regions NMR->NMR_Analysis Confirmation Successful Polymerization Confirmed FTIR_Analysis->Confirmation Disappearance of acid chloride C=O Appearance of Amide I & II bands NMR_Analysis->Confirmation Appearance of Amide N-H proton Shift in aromatic signals

Caption: Logical workflow for confirming polymerization using FTIR and NMR spectroscopy.

G Chemical Transformation during Polymerization cluster_key Key Functional Group Changes Monomer This compound (Monomer) Polymer -[CO-Biphenyl-CO-NH-R-NH]n- (Polyamide) Monomer->Polymer Polycondensation Diamine H₂N-R-NH₂ (Diamine) Diamine->Polymer Byproduct HCl Polymer->Byproduct key1 Loss of: -COCl (Acid Chloride) key2 Formation of: -CO-NH- (Amide Bond)

Caption: Visualization of the chemical transformation from monomer to polymer.

Performance of Aramids Synthesized from Biphenyl-Based Dicarbonyl Dichlorides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the performance of various aramids synthesized through low-temperature solution polycondensation. The aramids are derived from a mixture of terephthaloyl chloride (TPC) and isophthaloyl chloride (IPC), which together form a biphenyl-based dicarbonyl dichloride system, and several different aromatic diamines. This guide is intended for researchers and scientists in the fields of polymer chemistry and materials science.

Comparative Performance Data

The thermal and mechanical properties of the synthesized aramid films are summarized in the table below. These properties are highly dependent on the chemical structure of the diamine monomer used in the polymerization.

Diamine MonomerGlass Transition Temperature (Tg, °C)Decomposition Temperature (Td, °C)Elastic Modulus (GPa)Tensile Strength (MPa)Elongation at Break (%)
2,2-bis(trifluoromethyl)benzidine (TFMB)No transition observed4858.15118.92.5
bis(4-aminophenyl)sulfone (pAPS)No transition observed4905.2652.61.1
2,2-bis(4-aminophenyl)hexafluoropropane (6FPD)2954805.0783.02.1
4,4'-methylenebis(2-chloroaniline) (MOCA)2804244.1065.21.8

Experimental Protocols

The following sections detail the methodologies employed for the synthesis and characterization of the aramid films.

Aramid Synthesis

Aramid polymers were synthesized via a low-temperature solution condensation reaction. In a typical procedure, 10 mmol of the diamine monomer was dissolved in N,N-dimethylacetamide (DMAc) in a three-necked flask equipped with a reflux condenser and a magnetic stirrer. The flask was cooled to 0°C in an ice bath. Subsequently, 3 mmol of isophthaloyl chloride (IPC) was added, and the mixture was stirred for 10 minutes. Following this, 7 mmol of terephthaloyl chloride (TPC) was added, and the reaction was allowed to proceed for 2 hours at 0°C. Propylene oxide was then added to neutralize the HCl byproduct, resulting in the final aramid varnish.[1][2]

Film Preparation

The aramid varnish obtained from the synthesis was cast onto a glass substrate. The films were then dried in a convection oven at progressively higher temperatures, typically starting from 80°C and gradually increasing to 250°C, to remove the solvent and induce imidization.

Characterization
  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis was performed to confirm the chemical structure of the synthesized aramid polymers.

  • Thermogravimetric Analysis (TGA): The thermal stability of the aramid films was evaluated using TGA. The decomposition temperature (Td) was determined as the temperature at which 5% weight loss occurred.

  • Mechanical Testing: The mechanical properties, including elastic modulus, tensile strength, and elongation at break, were measured using a universal testing machine on film specimens.

  • Optical Properties: The transparency and color of the aramid films were characterized using UV-vis spectroscopy to measure light transmittance and a colorimeter to determine the yellow index.[3]

Visualizations

The following diagrams illustrate the experimental workflow and the relationship between the diamine structure and the resulting aramid properties.

experimental_workflow cluster_synthesis Aramid Synthesis cluster_film_prep Film Preparation cluster_characterization Characterization s1 Dissolve Diamine in DMAc s2 Cool to 0°C s1->s2 s3 Add IPC, Stir s2->s3 s4 Add TPC, Stir s3->s4 s5 Add Propylene Oxide s4->s5 f1 Cast Varnish on Glass s5->f1 f2 Convection Drying (80-250°C) f1->f2 c1 FTIR (Structure) f2->c1 c2 TGA (Thermal Stability) f2->c2 c3 UTM (Mechanical Properties) f2->c3 c4 UV-vis (Optical Properties) f2->c4

Experimental workflow for aramid synthesis and characterization.

structure_property_relationship cluster_diamines Diamine Structure cluster_properties Aramid Properties d1 TFMB (CF3 groups) p1 High Thermal Stability d1->p1 Rigid, low basicity p2 High Mechanical Strength d1->p2 Strong intermolecular forces p3 Good Optical Transparency d1->p3 CF3 groups disrupt packing d2 pAPS (Sulfone group) d2->p1 Rigid, low basicity d3 6FPD (Hexafluoroisopropylidene group) d3->p1 d3->p3 d4 MOCA (Chloro & Methyl groups) p4 Lower Thermal Stability d4->p4 Weaker C-Cl bond

Influence of diamine structure on aramid properties.

References

A Comparative Guide to Validating Biphenyl-Based Polymer Structures Using X-ray Diffraction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with biphenyl-based polymers, accurately characterizing their solid-state structure is paramount. The arrangement of polymer chains, whether ordered or disordered, dictates crucial material properties such as mechanical strength, thermal stability, and, in pharmaceutical applications, drug release kinetics. X-ray diffraction (XRD) stands as a cornerstone technique for this structural validation, providing detailed information on the crystallinity and molecular packing of these materials. This guide offers an objective comparison of XRD with other common analytical methods, supported by experimental data and detailed protocols.

The Power of X-ray Diffraction in Polymer Analysis

X-ray diffraction is a non-destructive analytical technique that probes the atomic and molecular structure of a material. When X-rays are directed at a polymer sample, they are scattered by the electrons of the atoms. In crystalline regions, where polymer chains are arranged in a regular, repeating lattice, the scattered X-rays interfere constructively at specific angles, producing sharp diffraction peaks. In contrast, amorphous regions, which lack long-range order, produce a broad, diffuse halo.[1][2] By analyzing the resulting diffraction pattern, one can elucidate key structural parameters.

Key Information Obtained from XRD:

  • Degree of Crystallinity: The ratio of the integrated intensity of crystalline peaks to the total scattered intensity (crystalline peaks + amorphous halo) provides a quantitative measure of the crystalline fraction within the polymer.[2][3]

  • Crystallite Size: The width of the diffraction peaks is inversely proportional to the size of the crystalline domains (crystallites). The Scherrer equation is commonly used to estimate the average crystallite size.

  • Polymorphism: Different crystalline forms (polymorphs) of the same polymer will produce distinct diffraction patterns, allowing for their identification and quantification.

  • Molecular Packing: The positions of the diffraction peaks (d-spacing) provide information about the distances between polymer chains and repeating units within the crystal lattice.

Experimental Protocol for XRD Analysis of Biphenyl-Based Polymers

While specific instrument parameters may vary, the following provides a detailed methodology for the XRD analysis of a semi-crystalline biphenyl-based polymer, such as a polyimide film or poly(p-phenylene) powder.

1. Sample Preparation:

  • Powder Samples: If the polymer is in powder form, it should be gently ground to a fine, uniform particle size (ideally <10 µm) to ensure good particle statistics and minimize preferred orientation.[4] The powder is then typically back-loaded into a shallow well of a sample holder and pressed flat with a glass slide to create a smooth, level surface.[4][5]

  • Film Samples: Polymer films can often be analyzed directly. If the film is very thin, multiple layers may be stacked to increase the diffraction signal. The film should be mounted on a zero-background sample holder to avoid interference from the substrate.[6]

2. Instrumentation and Data Acquisition:

A powder X-ray diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ = 1.5406 Å) is commonly used.

ParameterTypical Setting
X-ray Source Cu Kα (λ = 1.5406 Å)
Voltage & Current 40 kV and 40 mA
Scan Type Continuous scan
2θ Scan Range 5° to 50°
Step Size 0.02°
Scan Speed 1-2°/minute
Optics Bragg-Brentano geometry
Detector Scintillation counter or solid-state detector

3. Data Analysis:

  • Phase Identification: The positions and relative intensities of the diffraction peaks are compared to reference patterns in databases (e.g., ICDD) to identify the crystalline phases present.

  • Crystallinity Calculation: After subtracting the background, the diffraction pattern is deconvoluted into crystalline peaks and an amorphous halo. The percent crystallinity (%Xc) is calculated using the following formula:

    %Xc = (Area of Crystalline Peaks / (Area of Crystalline Peaks + Area of Amorphous Halo)) * 100[7][8]

  • Crystallite Size Estimation: The average crystallite size (D) can be calculated from the broadening of a diffraction peak using the Scherrer equation:

    D = (Kλ) / (β cosθ)

    Where K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the peak in radians, and θ is the Bragg angle.[9]

Below is a diagram illustrating the experimental workflow for validating the structure of biphenyl-based polymers using XRD.

XRD_Workflow Experimental Workflow for XRD Analysis of Biphenyl-Based Polymers cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Powder Powder Sample Grinding Grind to <10 µm Powder->Grinding Film Film Sample Mounting_Film Mount on Zero-Background Holder Film->Mounting_Film Mounting_Powder Mount in Holder Grinding->Mounting_Powder XRD_Instrument Powder X-ray Diffractometer Mounting_Powder->XRD_Instrument Mounting_Film->XRD_Instrument Settings Set Parameters (2θ range, step size, etc.) XRD_Instrument->Settings Scan Perform Scan Settings->Scan Raw_Data Obtain Diffraction Pattern Scan->Raw_Data Deconvolution Deconvolute Peaks & Amorphous Halo Raw_Data->Deconvolution Calc_Crystallinity Calculate % Crystallinity Deconvolution->Calc_Crystallinity Calc_Size Calculate Crystallite Size (Scherrer Equation) Deconvolution->Calc_Size Technique_Comparison Comparison of Techniques for Polymer Structure Validation cluster_techniques Analytical Techniques cluster_info Information Obtained Polymer Biphenyl-Based Polymer XRD X-ray Diffraction (XRD) Polymer->XRD DSC Differential Scanning Calorimetry (DSC) Polymer->DSC NMR Solid-State NMR (ssNMR) Polymer->NMR Crystallinity Degree of Crystallinity XRD->Crystallinity Crystallite_Size Crystallite Size XRD->Crystallite_Size Polymorphism Polymorphism XRD->Polymorphism DSC->Crystallinity Thermal_Transitions Thermal Transitions (Tm, Tg) DSC->Thermal_Transitions NMR->Crystallinity Local_Environment Local Atomic Environment & Conformation NMR->Local_Environment

References

A Comparative Analysis of Monomer Reactivity: Biphenyl Dicarbonyl Dichloride vs. Other Aromatic Dicarbonyl Dichlorides in Polycondensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Monomer Selection in the Synthesis of Advanced Polyamides

The selection of appropriate monomers is a critical determinant in the synthesis of high-performance aromatic polyamides (aramids), influencing not only the reaction kinetics but also the ultimate physical and chemical properties of the resulting polymer. This guide provides a comparative study of the reactivity of biphenyl-4,4'-dicarbonyl dichloride against other commonly utilized aromatic dicarbonyl dichlorides, namely terephthaloyl chloride and isophthaloyl chloride. The objective is to furnish researchers with the necessary data and methodologies to make informed decisions in the design and synthesis of novel polymer-based materials and drug delivery systems.

Relative Reactivity Assessment

The reactivity of aromatic dicarbonyl dichlorides in polycondensation reactions with aromatic diamines is fundamentally governed by the electronic and steric effects of their molecular structure. The rate-determining step in this nucleophilic acyl substitution is the attack of the amine's lone pair of electrons on the carbonyl carbon of the acid chloride. Electron-withdrawing substituents on the aromatic ring of the dicarbonyl dichloride increase the electrophilicity of the carbonyl carbon, thereby enhancing the reaction rate. Conversely, electron-donating groups decrease reactivity.

The Hammett equation provides a quantitative framework for correlating the structure of aromatic compounds with their reactivity. The equation, log(k/k₀) = ρσ, relates the rate constant (k) of a reaction for a substituted aromatic compound to the rate constant (k₀) of the unsubstituted compound through the substituent constant (σ) and the reaction constant (ρ). A positive ρ value, as is the case for the acylation of amines by benzoyl chlorides, indicates that the reaction is accelerated by electron-withdrawing groups.

Based on established Hammett substituent constants, the following table summarizes the estimated relative reactivities and calculated rate constants for the reaction of various aromatic dicarbonyl dichlorides with a model aromatic amine, aniline, in a polar aprotic solvent. The calculations are derived from the Hammett relation log(k) = 3.4σ + 2.10, as determined for the reaction of substituted benzoyl chlorides with aniline.[1]

MonomerStructureSubstituent Group (relative to a single benzoyl chloride)Hammett Constant (σ)Calculated Rate Constant (k) (L mol⁻¹ s⁻¹)Relative Reactivity (approx.)
Biphenyl-4,4'-dicarbonyl dichloride ClOC-(C₆H₄)-(C₆H₄)-COCl-C₆H₄-COCl~0.18~525~3.3
Terephthaloyl chloride p-ClOC-(C₆H₄)-COCl-COCl (para)0.45~4365~27.5
Isophthaloyl chloride m-ClOC-(C₆H₄)-COCl-COCl (meta)0.37~2290~14.4
Benzoyl chloride (Reference) C₆H₅-COCl-H01261.0

Note: The Hammett constant for the -C₆H₄-COCl group in the biphenyl system is an approximation based on the electronic effect of a phenyl-substituted acyl chloride. The calculated rate constants are estimations for comparative purposes under the specified reaction conditions.

The data clearly indicates that terephthaloyl chloride is the most reactive among the compared monomers, a consequence of the strong electron-withdrawing effect of the second carbonyl chloride group in the para position. Biphenyl-4,4'-dicarbonyl dichloride, while more reactive than the baseline benzoyl chloride, exhibits lower reactivity compared to both terephthaloyl and isophthaloyl chlorides. This can be attributed to the greater distance over which the electronic effect of the second acyl chloride group is transmitted through the biphenyl system.

Experimental Protocols

To experimentally validate the relative reactivities of these aromatic dicarbonyl dichlorides, the following methodologies are recommended:

Kinetic Analysis by Stopped-Flow Spectrophotometry

This technique is suitable for measuring the rates of fast reactions, such as the acylation of aromatic amines.

Methodology:

  • Solution Preparation: Prepare solutions of the aromatic diamine (e.g., p-phenylenediamine) and the aromatic dicarbonyl dichloride (e.g., biphenyl-4,4'-dicarbonyl dichloride, terephthaloyl chloride, or isophthaloyl chloride) in a dry, aprotic solvent such as hexamethylphosphoramide (HMPA) or N-methyl-2-pyrrolidone (NMP).

  • Indicator: Add a suitable acid-base indicator to the diamine solution. The reaction produces hydrochloric acid (HCl) as a byproduct, and the change in pH can be monitored spectrophotometrically.[1]

  • Reaction Initiation: Rapidly mix the two solutions in a stopped-flow apparatus.

  • Data Acquisition: Monitor the change in absorbance of the indicator at a specific wavelength as a function of time.

  • Kinetic Analysis: Determine the initial reaction rate from the absorbance-time data. By varying the concentrations of the reactants, the order of the reaction and the rate constant (k) can be determined.[1]

Determination of Reactivity Ratios in Copolymerization

This method is used to compare the relative reactivities of two different dicarbonyl dichloride monomers when they are competing to react with a diamine in a copolymerization reaction.

Methodology:

  • Polymerization: Prepare a series of copolymerizations with varying initial molar ratios of the two dicarbonyl dichloride monomers (e.g., biphenyl-4,4'-dicarbonyl dichloride and terephthaloyl chloride) with a specific aromatic diamine.

  • Low Conversion: Stop the polymerization at low conversion (<10%) to ensure that the monomer feed ratio remains relatively constant.

  • Copolymer Composition Analysis: Isolate the resulting copolymer and determine its composition using techniques such as ¹H NMR spectroscopy or elemental analysis.

  • Reactivity Ratio Calculation: Utilize methods such as the Fineman-Ross or Kelen-Tüdös methods to calculate the reactivity ratios (r₁ and r₂) from the monomer feed ratios and the resulting copolymer compositions. An r₁ value greater than 1 indicates that monomer 1 is more reactive than monomer 2.

Logical Workflow for Monomer Reactivity Assessment

The following diagram illustrates the logical workflow for assessing the reactivity of different aromatic dicarbonyl dichlorides.

MonomerReactivityWorkflow cluster_selection Monomer Selection cluster_evaluation Reactivity Evaluation cluster_experimental Experimental Methods cluster_analysis Data Analysis & Comparison Biphenyl Biphenyl Dicarbonyl Dichloride Theoretical Theoretical Estimation (Hammett Correlation) Biphenyl->Theoretical Terephthaloyl Terephthaloyl Chloride Terephthaloyl->Theoretical Isophthaloyl Isophthaloyl Chloride Isophthaloyl->Theoretical Experimental Experimental Validation Theoretical->Experimental guides Kinetics Kinetic Studies (Stopped-Flow) Experimental->Kinetics Copolymerization Copolymerization (Reactivity Ratios) Experimental->Copolymerization RateConstants Rate Constants (k) Kinetics->RateConstants ReactivityRatios Reactivity Ratios (r₁, r₂) Copolymerization->ReactivityRatios Comparison Comparative Reactivity Ranking RateConstants->Comparison ReactivityRatios->Comparison

Caption: Workflow for assessing monomer reactivity.

Signaling Pathway of Polycondensation

The formation of polyamides from aromatic dicarbonyl dichlorides and aromatic diamines proceeds via a nucleophilic acyl substitution pathway. The following diagram illustrates the key steps in this process.

PolycondensationPathway Diamine Aromatic Diamine (H₂N-Ar'-NH₂) NucleophilicAttack Nucleophilic Attack Diamine->NucleophilicAttack DiacylChloride Aromatic Dicarbonyl Dichloride (ClOC-Ar-COCl) DiacylChloride->NucleophilicAttack TetrahedralIntermediate Tetrahedral Intermediate NucleophilicAttack->TetrahedralIntermediate forms HCl_Elimination HCl Elimination TetrahedralIntermediate->HCl_Elimination collapses via AmideBond Amide Bond Formation (-CO-NH-) HCl_Elimination->AmideBond results in PolymerChain Propagating Polymer Chain AmideBond->PolymerChain propagates to form

Caption: Nucleophilic acyl substitution pathway.

References

Thermal Performance of Aromatic Polymers: A Comparative Guide to [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and material science, the thermal stability of polymers is a critical parameter influencing their processing and application. This guide provides a comparative analysis of the thermal properties of aromatic polyamides synthesized using [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride and two common alternatives: terephthaloyl chloride and isophthaloyl chloride. The data, gathered from various scientific sources, is presented to aid in the selection of appropriate monomers for the development of high-performance polymers.

The thermal behavior of these polymers is primarily evaluated using two key techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, indicating its thermal stability. A key metric from TGA is the temperature at which 10% weight loss (T10) occurs, signifying the onset of significant degradation. DSC measures the heat flow to or from a sample as it is heated or cooled, revealing important thermal transitions such as the glass transition temperature (Tg). The Tg is a crucial parameter for amorphous or semi-crystalline polymers, as it represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state, defining the upper limit of its service temperature.

Comparative Thermal Data

The following tables summarize the TGA and DSC data for aromatic polyamides synthesized from this compound, terephthaloyl chloride, and isophthaloyl chloride, reacted with various aromatic diamines. It is important to note that the data is compiled from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions.

Polymers from this compound
DiamineTg (°C)T10 (°C, in N2)
4,4'-Oxydianiline (ODA)260-285500-530
m-Phenylenediamine (MPD)240-260480-510
p-Phenylenediamine (PPD)>300520-550
4,4'-(Hexafluoroisopropylidene)dianiline (6F-p-PDA)270-290510-540
Polymers from Terephthaloyl Chloride (Alternative 1)
DiamineTg (°C)T10 (°C, in N2)
4,4'-Oxydianiline (ODA)250-270490-520
m-Phenylenediamine (MPD)230-250470-500
p-Phenylenediamine (PPD)>350540-570
4,4'-(Hexafluoroisopropylidene)dianiline (6F-p-PDA)260-280500-530
Polymers from Isophthaloyl Chloride (Alternative 2)
DiamineTg (°C)T10 (°C, in N2)
4,4'-Oxydianiline (ODA)230-250480-510
m-Phenylenediamine (MPD)220-240460-490
p-Phenylenediamine (PPD)280-300500-530
4,4'-(Hexafluoroisopropylidene)dianiline (6F-p-PDA)240-260490-520

Experimental Protocols

The following are detailed, generalized methodologies for conducting TGA and DSC analyses on aromatic polyamides, based on standard practices in the field.

Thermogravimetric Analysis (TGA)
  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications. Standard materials with known decomposition temperatures, such as calcium oxalate, are typically used for temperature calibration.

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed into a clean, tared TGA pan (e.g., platinum or alumina).

  • Experimental Conditions: The sample is placed in the TGA furnace. An inert atmosphere is established by purging with nitrogen gas at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate, typically 10 °C/min or 20 °C/min.

  • Data Analysis: The TGA thermogram, which plots the percentage of weight loss versus temperature, is analyzed to determine the onset of decomposition and the temperature at 10% weight loss (T10).

Differential Scanning Calorimetry (DSC)
  • Instrument Calibration: The DSC instrument should be calibrated for temperature and heat flow using certified reference materials with known melting points and enthalpies of fusion (e.g., indium).

  • Sample Preparation: A small, uniform sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

  • Experimental Conditions: Both the sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

  • Heating and Cooling Program: The sample is subjected to a controlled temperature program. A common procedure involves an initial heating scan to erase the polymer's thermal history, followed by a controlled cooling scan, and a final heating scan from which the thermal properties are determined. A typical heating and cooling rate is 10 °C/min or 20 °C/min.

  • Data Analysis: The DSC thermogram, which plots heat flow versus temperature, is analyzed to determine the glass transition temperature (Tg). The Tg is typically taken as the midpoint of the step change in the heat flow curve during the second heating scan.

Structure-Property Relationship

The thermal stability of aromatic polyamides is intrinsically linked to the chemical structure of the monomers. The rigidity of the polymer backbone plays a crucial role in determining both the glass transition temperature and the decomposition temperature.

StructureProperty cluster_Monomer Monomer Structure cluster_Property Polymer Properties Biphenyl [1,1'-Biphenyl]-4,4'- dicarbonyl dichloride Rigidity Backbone Rigidity Biphenyl->Rigidity High Terephthaloyl Terephthaloyl chloride Terephthaloyl->Rigidity High Isophthaloyl Isophthaloyl chloride Isophthaloyl->Rigidity Moderate ThermalStability Thermal Stability (Tg, T10) Rigidity->ThermalStability Directly Influences

Caption: Monomer structure's impact on polymer thermal stability.

The linear and rigid structure of the biphenyl and terephthaloyl units leads to polymers with higher chain packing efficiency and stronger intermolecular forces, resulting in higher glass transition temperatures and enhanced thermal stability. In contrast, the kinked structure of the isophthaloyl unit disrupts chain packing, leading to lower Tg and T10 values. The choice of the diamine also significantly influences the final properties of the polymer. More rigid diamines, such as p-phenylenediamine, generally lead to polymers with superior thermal stability compared to more flexible diamines like 4,4'-oxydianiline.

Quantitative analysis of polymers from [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride by chromatography

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the quantitative analysis of aromatic polyamides derived from [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride using chromatographic techniques. This document provides a detailed comparison of Size Exclusion Chromatography (SEC/GPC), Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS), and High-Performance Liquid Chromatography (HPLC), complete with experimental protocols and performance data to aid researchers in selecting the most suitable method for their analytical needs.

Introduction

Polymers synthesized from this compound are a class of aromatic polyamides (aramids) known for their exceptional thermal stability, mechanical strength, and chemical resistance. Accurate and precise quantitative analysis of these polymers is crucial for quality control, product development, and fundamental research. This guide compares the three primary chromatographic techniques used for this purpose: Size Exclusion Chromatography (SEC), Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS), and High-Performance Liquid Chromatography (HPLC).

Method Comparison

The choice of analytical technique depends on the specific information required, such as molecular weight distribution, chemical composition, or the presence of additives and residual monomers.

Size Exclusion Chromatography (SEC/GPC)

SEC, also known as Gel Permeation Chromatography (GPC), is the premier method for determining the molecular weight distribution (MWD) of polymers.[1] The separation is based on the hydrodynamic volume of the polymer molecules in solution, with larger molecules eluting first.[1] For aromatic polyamides, which are often difficult to dissolve, specific solvents and high temperatures are typically required.

Advantages:

  • Provides comprehensive information on molecular weight averages (Mn, Mw) and polydispersity index (PDI).

  • Can be coupled with various detectors (Refractive Index, UV-Vis, Light Scattering, Viscometer) for absolute molecular weight determination and structural information.

Limitations:

  • Requires complete dissolution of the polymer, which can be challenging for highly crystalline or cross-linked aramids.

  • The accuracy of relative molecular weight determination depends on the availability of suitable calibration standards.[1]

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a powerful technique for the chemical characterization of polymers that are not volatile or soluble. The polymer is thermally degraded in an inert atmosphere, and the resulting fragments (pyrolyzates) are separated by GC and identified by MS.[2] The fragmentation pattern is reproducible and characteristic of the original polymer structure, allowing for both qualitative and quantitative analysis.[3][4]

Advantages:

  • Requires minimal sample preparation and can analyze insoluble materials.[2]

  • Provides detailed information about the chemical composition and structure of the polymer.

  • Highly sensitive and specific, capable of identifying different types of polyamides and their blends.[3]

Limitations:

  • It is a destructive technique.

  • Quantification can be complex and may require careful calibration with standards.

  • The interpretation of complex pyrograms can be challenging.

High-Performance Liquid Chromatography (HPLC)

While SEC is a mode of HPLC, reversed-phase or normal-phase HPLC is generally used for the analysis of smaller molecules. In the context of polymers from this compound, HPLC is primarily used for the quantitative analysis of residual monomers, oligomers, and additives rather than the high molecular weight polymer itself.

Advantages:

  • High resolution and efficiency for separating small molecules.

  • Well-established methods for quantitative analysis with high accuracy and precision.

  • Can be used to monitor the purity of monomers and the presence of impurities in the final polymer product.

Limitations:

  • Not suitable for determining the molecular weight distribution of the high polymer.

  • Requires the analytes to be soluble in the mobile phase.

Quantitative Performance Data

The following table summarizes the typical quantitative performance of the discussed chromatographic methods for the analysis of aromatic polyamides. The values are based on literature for similar polymer systems, as direct comparative studies on polymers from this compound are limited.

Parameter Size Exclusion Chromatography (SEC/GPC) Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) High-Performance Liquid Chromatography (HPLC)
Analyte High molecular weight polymerHigh molecular weight polymerResidual monomers, oligomers, additives
Primary Information Molecular Weight DistributionChemical Composition / StructurePurity, Concentration of small molecules
Resolution Moderate (separates by size)High (separates chemical compounds)High to Very High
Sensitivity Detector dependent (ng to µg range)High (pg to ng range)High (pg to ng range)
Accuracy Good with proper calibration or multi-detector setupGood with appropriate standardsVery Good
Precision (RSD) < 5%5-15%< 2%
Analysis Time 20-60 min30-90 min10-30 min

Experimental Protocols

Size Exclusion Chromatography (SEC/GPC) Protocol

This protocol is based on a method for analyzing aromatic polyimides containing biphenyl moieties, which is structurally similar to the target polymer.[5]

  • Instrumentation: A high-temperature GPC system equipped with a differential refractive index (DRI) or UV detector. A multi-angle light scattering (MALS) and a viscometer detector are recommended for absolute molecular weight determination.

  • Columns: A set of columns suitable for high-temperature analysis of polymers in organic solvents (e.g., two PLgel MIXED-B columns).

  • Mobile Phase: N,N-Dimethylformamide (DMF) with 0.1 M Lithium Bromide (LiBr) to prevent polymer aggregation.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 80 °C.

  • Sample Preparation: Dissolve the polymer sample in the mobile phase at a concentration of 1-2 mg/mL. Gentle heating and agitation may be required. Filter the solution through a 0.2 µm PTFE filter before injection.

  • Calibration: Use narrow polystyrene or polymethyl methacrylate (PMMA) standards to generate a calibration curve. For absolute molecular weight, the dn/dc value of the polymer in the mobile phase must be determined.

  • Data Analysis: Calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) from the chromatogram using appropriate GPC software.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) Protocol

This protocol provides a general framework for the analysis of aromatic polyamides.[3][4]

  • Instrumentation: A pyrolysis unit directly coupled to a gas chromatograph-mass spectrometer (GC-MS).

  • Pyrolysis Conditions:

    • Pyrolysis Temperature: 600-800 °C.

    • Pyrolysis Time: 10-20 seconds.

    • Carrier Gas: Helium.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 300 °C) to separate the pyrolysis products.

    • Injector Temperature: 280-300 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-550.

    • Ion Source Temperature: 230 °C.

  • Sample Preparation: Place a small amount of the polymer sample (50-200 µg) into a pyrolysis sample cup. No solvent is required.

  • Data Analysis: Identify the characteristic pyrolysis products by comparing their mass spectra with a library (e.g., NIST). For quantification, create a calibration curve using a known amount of a standard compound that is representative of a key pyrolysis product.

High-Performance Liquid Chromatography (HPLC) Protocol for Residual Monomers

This protocol is designed for the quantitative analysis of residual this compound and the corresponding diamine monomer.

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain a small amount of trifluoroacetic acid, e.g., 0.1%, to improve peak shape).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30 °C.

  • Detection: UV detection at a wavelength where both monomers have significant absorbance (e.g., 254 nm or 280 nm).

  • Sample Preparation: Extract the polymer sample with a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to dissolve the residual monomers. The extraction conditions (time, temperature) should be optimized. Filter the extract through a 0.2 µm filter before injection.

  • Calibration: Prepare a series of standard solutions of this compound and the diamine in the extraction solvent and generate a calibration curve for each.

  • Data Analysis: Quantify the amount of each monomer in the sample extract by comparing the peak areas to the calibration curves.

Visualizations

Experimental_Workflow_SEC cluster_prep Sample Preparation cluster_analysis SEC/GPC Analysis cluster_data Data Processing dissolve Dissolve Polymer in DMF/LiBr filter Filter (0.2 µm) dissolve->filter inject Inject into GPC System filter->inject separation Separation by Size inject->separation detection Detect (RI, UV, MALS, Visco) separation->detection calculate Calculate Mn, Mw, PDI detection->calculate calibrate Calibration with Standards calibrate->calculate

Caption: Workflow for SEC/GPC analysis of aromatic polyamides.

Experimental_Workflow_PyGCMS cluster_prep Sample Preparation cluster_analysis Py-GC/MS Analysis cluster_data Data Processing sample Place Polymer in Pyrolysis Cup pyrolyze Pyrolyze (600-800°C) sample->pyrolyze gc_sep GC Separation of Pyrolyzates pyrolyze->gc_sep ms_detect MS Detection & Identification gc_sep->ms_detect identify Identify Pyrolysis Products ms_detect->identify quantify Quantify using Standards identify->quantify

Caption: Workflow for Py-GC/MS analysis of aromatic polyamides.

Logical_Relationship_Methods cluster_high_mw High Molecular Weight Analysis cluster_low_mw Low Molecular Weight Analysis polymer Aromatic Polyamide Sample sec SEC/GPC (Molecular Weight Distribution) polymer->sec Soluble Fraction pygcms Py-GC/MS (Chemical Structure) polymer->pygcms Whole Sample hplc HPLC (Residual Monomers, Oligomers, Additives) polymer->hplc Extractable Components

Caption: Logical relationship of analytical techniques.

References

A Comparative Guide to Rigid Monomers for High-Performance Polyamides: [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride vs. Terephthaloyl chloride and Isophthaloyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride (BPDC) with two other widely used rigid monomers, Terephthaloyl chloride (TPC) and Isophthaloyl chloride (IPC). Researchers, scientists, and professionals in drug development and materials science can utilize this information to select the most suitable monomer for synthesizing high-performance aromatic polyamides (aramids) with desired thermal and mechanical properties.

The choice of diacid chloride is critical in determining the final properties of the resulting polymer, such as its rigidity, thermal stability, and mechanical strength. This guide presents a side-by-side comparison of the monomers and the corresponding polymers' performance, supported by experimental data and detailed protocols.

Data Presentation

The following tables summarize the key physical properties of the monomers and the mechanical and thermal properties of the aramids derived from them.

Table 1: Physical Properties of Rigid Monomers

PropertyThis compound (BPDC)Terephthaloyl chloride (TPC)Isophthaloyl chloride (IPC)
CAS Number 2351-37-3[1]100-20-999-63-8
Molecular Formula C₁₄H₈Cl₂O₂[1]C₈H₄Cl₂O₂C₈H₄Cl₂O₂
Molecular Weight 279.12 g/mol [1]203.02 g/mol 203.02 g/mol
Appearance White to light yellow crystalline solidWhite crystalline solidColorless crystalline solid
Melting Point 184-187 °C82-84 °C43-44 °C
Boiling Point Decomposes266 °C276 °C

Table 2: Comparative Performance of Aromatic Polyamides

PropertyPoly(p-phenylene biphenyl-4,4'-dicarboxamide) (from BPDC)*Poly(p-phenylene terephthalamide) (Kevlar®, from TPC)Poly(m-phenylene isophthalamide) (Nomex®, from IPC)
Tensile Strength Data not available~3.5 GPa~0.3 GPa
Young's Modulus Data not available~130 GPa~5 GPa
Elongation at Break Data not available2.4%22%
Glass Transition Temp. (Tg) 210-261 °C[2]>300 °C~270 °C
10% Weight Loss Temp. (TGA) 497-597 °C (in air)[2]~550 °C (in N₂)~450 °C (in N₂)
620-710 °C (in N₂)[2]

*Note: Data for polyamides derived from BPDC is based on studies of structurally similar polyamides synthesized from 4,4'-bis(4-carboxymethylene)biphenyl, as direct comparable data for aramids from BPDC is limited in the available literature.[2]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of aromatic polyamides from these rigid monomers are provided below.

Low-Temperature Solution Polycondensation of Aromatic Polyamides

This protocol describes a general method for synthesizing aramids in the laboratory.

Materials:

  • Aromatic diamine (e.g., p-phenylenediamine or m-phenylenediamine)

  • Diacid chloride (this compound, Terephthaloyl chloride, or Isophthaloyl chloride)

  • Anhydrous N-methyl-2-pyrrolidone (NMP)

  • Anhydrous Lithium Chloride (LiCl)

  • Anhydrous Pyridine

  • Methanol

  • Deionized water

Equipment:

  • Three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and drying tube

  • Ice bath

  • Funnel

  • Beaker

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • In a flame-dried three-necked flask under a nitrogen atmosphere, dissolve the aromatic diamine and anhydrous lithium chloride in anhydrous NMP with stirring.

  • Cool the flask to 0°C using an ice bath.

  • Slowly add a stoichiometric amount of the diacid chloride powder to the cooled and stirred diamine solution.

  • Add anhydrous pyridine to the reaction mixture to act as an acid scavenger.

  • Continue stirring the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-24 hours. The viscosity of the solution will increase as polymerization proceeds.

  • Precipitate the polymer by pouring the viscous solution into a beaker of methanol with vigorous stirring.

  • Collect the fibrous polymer precipitate by filtration.

  • Wash the polymer thoroughly with hot water and then with methanol to remove unreacted monomers, LiCl, and residual solvent.

  • Dry the purified polymer in a vacuum oven at 80-100°C until a constant weight is achieved.

Interfacial Polymerization of Aromatic Polyamides

This method is suitable for the rapid synthesis of polyamides at the interface of two immiscible liquids.[3][4][5][6]

Materials:

  • Aromatic diamine (e.g., hexamethylenediamine)

  • Diacid chloride (e.g., sebacoyl chloride)

  • Sodium carbonate (Na₂CO₃)

  • Organic solvent (e.g., dichloromethane or hexane)

  • Deionized water

Equipment:

  • Beaker (250 mL)

  • Forceps or a wire hook

Procedure:

  • Prepare an aqueous solution of the aromatic diamine and sodium carbonate.

  • Prepare an organic solution of the diacid chloride in the chosen organic solvent.

  • Carefully pour the aqueous solution on top of the organic solution in a beaker to form two distinct layers.

  • A polymer film will form immediately at the interface of the two liquids.

  • Using forceps or a wire hook, gently grasp the polymer film at the center and pull it vertically from the beaker. A continuous rope of the polyamide can be drawn out as the polymerization continues at the interface.

  • Wash the resulting polymer rope thoroughly with deionized water and then with methanol.

  • Allow the polymer to air dry or dry it in a vacuum oven.

Mechanical and Thermal Property Testing

Mechanical Testing (Tensile Properties): The tensile properties of the synthesized aramid fibers can be determined according to ASTM D7269.[2][7][8]

  • Condition the fiber specimens in a standard atmosphere.

  • Mount the individual fibers in a universal testing machine equipped with suitable grips for yarns.

  • Apply a tensile load at a constant rate of extension until the fiber breaks.

  • Record the breaking force and elongation at break.

  • Calculate the tensile strength and Young's modulus from the stress-strain curve.

Thermal Analysis (TGA and DSC): The thermal stability and transitions of the polymers can be evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[9][10][11]

  • For TGA, place a small sample (5-10 mg) of the polymer in a TGA furnace.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.

  • Record the weight loss as a function of temperature to determine the decomposition temperature.

  • For DSC, place a small sample (5-10 mg) in a DSC pan.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Record the heat flow to determine the glass transition temperature (Tg).

Visualizations

The following diagrams illustrate the chemical pathways and experimental workflows involved in the synthesis of high-performance polyamides.

Polycondensation_Pathways cluster_monomers Rigid Monomers cluster_diamines Diamines cluster_polymers Aromatic Polyamides BPDC [1,1'-Biphenyl]-4,4'- dicarbonyl dichloride Poly_BPDC Poly(p-phenylene biphenyl-4,4'-dicarboxamide) BPDC->Poly_BPDC + TPC Terephthaloyl chloride Kevlar Poly(p-phenylene terephthalamide) (Kevlar) TPC->Kevlar + IPC Isophthaloyl chloride Nomex Poly(m-phenylene isophthalamide) (Nomex) IPC->Nomex + PPD p-Phenylenediamine PPD->Poly_BPDC + PPD->Kevlar + MPD m-Phenylenediamine MPD->Nomex +

Caption: Polycondensation pathways for forming aramids.

Low_Temp_Solution_Polymerization start Start dissolve Dissolve Aromatic Diamine and LiCl in anhydrous NMP start->dissolve cool Cool to 0°C in Ice Bath dissolve->cool add_diacid Slowly Add Diacid Chloride cool->add_diacid add_pyridine Add Pyridine add_diacid->add_pyridine react_cold Stir at 0°C for 1-2 hours add_pyridine->react_cold react_rt Stir at Room Temperature for 12-24 hours react_cold->react_rt precipitate Precipitate Polymer in Methanol react_rt->precipitate filter_wash Filter and Wash Polymer (Hot Water & Methanol) precipitate->filter_wash dry Dry Polymer in Vacuum Oven filter_wash->dry end End dry->end

Caption: Workflow for low-temperature solution polymerization.

References

Safety Operating Guide

Personal protective equipment for handling [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk. This compound is classified as corrosive and can cause severe skin burns and eye damage. It is also moisture-sensitive and will react with water, including atmospheric moisture, to produce hydrochloric acid.

I. Personal Protective Equipment (PPE)

The selection and proper use of appropriate Personal Protective Equipment (PPE) is the primary defense against exposure to this compound. The following table summarizes the required PPE for handling this chemical.

Protection Type Specific PPE Requirement Standard/Material Purpose
Eye and Face Protection Chemical Splash Goggles and a full-face shield.Goggles: European Standard EN 166 or equivalent.To protect eyes and face from splashes of the chemical which can cause severe burns.
Skin Protection Chemical-resistant gloves (double-gloving is recommended).Butyl rubber or Nitrile rubber.To prevent skin contact which can lead to severe burns.
Body Protection A lab coat worn over long-sleeved clothing and long pants. For larger quantities or where there is a significant risk of splashing, a chemical-resistant apron or suit is required.N/ATo protect the skin on the body from accidental contact.
Respiratory Protection Work must be conducted in a certified chemical fume hood. If there is a potential for exceeding exposure limits or if the fume hood is not available, a NIOSH-approved air-purifying respirator with organic vapor cartridges or a supplied-air respirator must be used.Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.To prevent inhalation of dust or vapors, which can cause severe respiratory tract irritation and burns.
Foot Protection Closed-toe shoes made of a non-porous material.N/ATo protect feet from spills.

II. Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety. The following workflow outlines the necessary steps from preparation to post-handling procedures.

cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal cluster_doffing Doffing PPE prep1 Review Safety Data Sheet (SDS) prep2 Ensure Eyewash & Safety Shower are Accessible prep1->prep2 prep3 Prepare & Verify Chemical Fume Hood prep2->prep3 prep4 Assemble all Necessary Equipment & Reagents prep3->prep4 ppe1 Don Lab Coat, Long Pants, & Closed-toe Shoes prep4->ppe1 Proceed to PPE ppe2 Don Respirator (if required) ppe1->ppe2 ppe3 Don Inner Gloves ppe2->ppe3 ppe4 Don Outer Gloves ppe3->ppe4 ppe5 Don Goggles & Face Shield ppe4->ppe5 handle1 Work Exclusively within the Chemical Fume Hood ppe5->handle1 Begin Handling handle2 Carefully Weigh and Dispense the Solid handle1->handle2 handle3 Keep the Container Tightly Closed When Not in Use handle2->handle3 handle4 Perform the Reaction or Procedure handle3->handle4 clean1 Decontaminate Equipment handle4->clean1 Proceed to Cleanup clean2 Segregate and Label Waste clean1->clean2 clean3 Dispose of Chemical Waste in a Labeled, Sealed, Corrosion-Resistant Container clean2->clean3 clean4 Dispose of Contaminated PPE as Hazardous Waste clean3->clean4 doff1 Remove Outer Gloves clean4->doff1 Proceed to Doffing doff2 Remove Face Shield & Goggles doff1->doff2 doff3 Remove Lab Coat doff2->doff3 doff4 Remove Inner Gloves doff3->doff4 doff5 Wash Hands Thoroughly doff4->doff5

Caption: Workflow for Safe Handling of this compound.

III. Disposal Plan

Proper disposal of this compound and all contaminated materials is mandatory to prevent environmental contamination and ensure safety.

A. Chemical Waste Disposal

  • Segregation: All waste containing this compound must be collected separately from other waste streams.

  • Container: Use a designated, leak-proof, and corrosion-resistant container for solid waste. The container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials, particularly water and moisture.

  • Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.

B. Contaminated PPE Disposal

  • Collection: All disposable PPE, including gloves, lab coats, and any other contaminated items, must be considered hazardous waste.

  • Procedure:

    • Carefully remove contaminated PPE to avoid skin contact.

    • Place all contaminated items in a designated, labeled hazardous waste bag or container.

    • Seal the container securely.

  • Disposal: Dispose of the contaminated PPE waste through your institution's EHS office, following the same protocol as for chemical waste.

IV. Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

A. Accidental Exposure

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with large amounts of water for at least 15 minutes. Remove all contaminated clothing while under a safety shower. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

B. Spill Cleanup

  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.

  • PPE: Do not attempt to clean up a spill without the appropriate PPE as outlined in Section I.

  • Containment: For a small spill, carefully cover the solid with a dry, inert absorbent material such as sand or vermiculite. Do NOT use water.

  • Collection: Carefully sweep the contained material into a designated, labeled, and sealed corrosion-resistant container.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by a thorough cleaning with soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Large Spills: For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

×

Retrosynthesis Analysis

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[1,1'-Biphenyl]-4,4'-dicarbonyl dichloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.